molecular formula C10H12BNO3S B1519921 (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid CAS No. 850589-33-2

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Cat. No.: B1519921
CAS No.: 850589-33-2
M. Wt: 237.09 g/mol
InChI Key: RMOBLFQUVHBXKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid (CAS 850589-33-2) is a chemical compound with the molecular formula C 10 H 12 BNO 3 S and a molecular weight of 237.08 g/mol [ ]. This reagent features a boronic acid functional group, which is widely recognized as a versatile building block in chemical synthesis and bioconjugation [ ]. Boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them valuable for constructing bioconjugates, developing sensors, and creating stimuli-responsive materials for drug delivery and bioimaging [ ]. The compound also contains a thiazolidine scaffold, a heterocyclic structure frequently investigated in medicinal chemistry for its diverse biological activities [ ]. Researchers can explore this compound as a multifunctional synthon. The boronic acid group allows for further synthetic modification, while the thiazolidine moiety may contribute specific pharmacological properties. Literature indicates that thiazolidin-4-one derivatives are subjects of extensive research in oncology and have demonstrated potential as anticancer agents by inhibiting various enzymes and cell lines [ ]. This combination of features makes this compound a compound of interest for developing new chemical probes and bioconjugates in chemical biology and drug discovery research. Please handle with care. Safety information suggests this compound may cause skin, eye, and respiratory irritation (H315, H319, H335) [ ]. It is recommended to store it in a sealed container under inert atmosphere at room temperature or between 2-8°C [ ][ ]. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[4-(1,3-thiazolidine-3-carbonyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BNO3S/c13-10(12-5-6-16-7-12)8-1-3-9(4-2-8)11(14)15/h1-4,14-15H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMOBLFQUVHBXKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCSC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90657284
Record name [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850589-33-2
Record name [4-(1,3-Thiazolidine-3-carbonyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90657284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The synthesis is centered around a robust and efficient amide coupling reaction, a cornerstone of modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the scientific rationale behind the chosen synthetic strategy.

Introduction: The Significance of this compound

This compound is a bifunctional molecule that incorporates a phenylboronic acid moiety and a thiazolidine-3-carbonyl group. Phenylboronic acids are renowned for their utility in Suzuki-Miyaura cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds. The thiazolidine ring, on the other hand, is a privileged scaffold in medicinal chemistry, appearing in a variety of bioactive compounds, including the antibiotic penicillin. The combination of these two functionalities in a single molecule makes it a highly attractive intermediate for the synthesis of complex molecular architectures with potential therapeutic applications.

Synthetic Strategy: A Focus on Robust Amide Coupling

The most direct and efficient pathway to this compound involves the formation of an amide bond between 4-carboxyphenylboronic acid and thiazolidine. While amide bond formation can be achieved through various methods, modern coupling reagents offer significant advantages in terms of efficiency, mild reaction conditions, and suppression of side reactions.

For this synthesis, we will employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is a highly effective uronium-based coupling agent that activates the carboxylic acid by forming a highly reactive OAt-active ester, which readily reacts with the amine nucleophile.[1][2] This choice is predicated on HATU's proven track record in mediating challenging amide couplings with high yields and minimal racemization, should chiral centers be present in more complex substrates.

The overall synthetic transformation is depicted below:

G start 4-Carboxyphenylboronic Acid + Thiazolidine reagents HATU, DIPEA, DMF start->reagents Amide Coupling product This compound reagents->product

Caption: Synthetic workflow for the preparation of the target compound.

Experimental Protocol

This protocol is a self-validating system, designed for high reproducibility and yield.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )EquivalentsAmount
4-Carboxyphenylboronic acidC₇H₇BO₃165.941.01.66 g
ThiazolidineC₃H₇NS89.161.10.98 g (approx. 0.89 mL)
HATUC₁₀H₁₅F₆N₆OP380.231.24.56 g
N,N-Diisopropylethylamine (DIPEA)C₈H₁₉N129.243.04.3 mL
Anhydrous Dimethylformamide (DMF)C₃H₇NO73.09-50 mL
Ethyl acetate (EtOAc)C₄H₈O₂88.11-For work-up and chromatography
1 M Hydrochloric acid (HCl)HCl36.46-For work-up
Saturated sodium bicarbonate (NaHCO₃)NaHCO₃84.01-For work-up
Brine (saturated NaCl solution)NaCl58.44-For work-up
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37-For drying
Silica gel (230-400 mesh)SiO₂60.08-For chromatography
Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-carboxyphenylboronic acid (1.66 g, 10.0 mmol) and HATU (4.56 g, 12.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add DIPEA (4.3 mL, 30.0 mmol) to the stirred solution.

  • Amine Addition: After stirring for 5 minutes at 0 °C, add thiazolidine (0.98 g, 11.0 mmol) dropwise to the reaction mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing 200 mL of ethyl acetate and 100 mL of water.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a white to off-white solid.

Mechanistic Insights: The Role of HATU

The efficacy of this synthesis hinges on the activation of the carboxylic acid by HATU. The mechanism proceeds as follows:

G cluster_0 Activation of Carboxylic Acid cluster_1 Nucleophilic Attack cluster_2 Product Formation RCOOH 4-Carboxyphenylboronic Acid OAt_ester OAt-Active Ester RCOOH->OAt_ester + HATU, DIPEA HATU HATU HATU->OAt_ester DIPEA DIPEA (Base) DIPEA->OAt_ester Tetrahedral_intermediate Tetrahedral Intermediate OAt_ester->Tetrahedral_intermediate Thiazolidine Thiazolidine Thiazolidine->Tetrahedral_intermediate Product This compound Tetrahedral_intermediate->Product HOAt HOAt (Byproduct) Tetrahedral_intermediate->HOAt

Caption: Mechanism of HATU-mediated amide bond formation.

  • Activation: In the presence of a non-nucleophilic base such as DIPEA, the carboxylic acid is deprotonated to form a carboxylate anion. This anion then attacks the electrophilic carbon of the uronium salt (HATU), leading to the formation of a highly reactive OAt-active ester.[1]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of thiazolidine acts as a nucleophile, attacking the carbonyl carbon of the OAt-active ester. This results in the formation of a tetrahedral intermediate.

  • Product Formation: The tetrahedral intermediate collapses, eliminating the excellent leaving group, 1-hydroxy-7-azabenzotriazole (HOAt), to yield the desired amide product.

Characterization

The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the successful formation of the amide bond.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Conclusion

The synthesis of this compound via HATU-mediated amide coupling is a reliable and efficient method for producing this valuable chemical intermediate. The provided protocol, grounded in established principles of organic chemistry, offers a clear and reproducible pathway for its preparation. This guide serves as a practical resource for researchers engaged in the synthesis of novel molecular entities for drug discovery and development.

References

Spectroscopic Characterization of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure integrates a phenylboronic acid moiety, a versatile pharmacophore known for its ability to form reversible covalent bonds with diols, and a thiazolidine-3-carbonyl group, a heterocyclic scaffold present in numerous biologically active compounds. The unique combination of these functionalities makes it a valuable building block for the synthesis of novel therapeutic agents, particularly protease inhibitors and sensors.

Accurate and comprehensive structural elucidation is paramount to understanding the chemical behavior and biological activity of this compound. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific molecule are not widely published, this guide synthesizes data from analogous structures and foundational spectroscopic principles to provide a robust predictive framework. Furthermore, it details field-proven, step-by-step protocols for the acquisition of high-quality spectroscopic data, empowering researchers to validate their synthetic products with confidence.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound based on the well-established spectral characteristics of its constituent phenylboronic acid and N-acyl thiazolidine moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, ¹H, ¹³C, and ¹¹B NMR will provide critical information about its atomic connectivity and chemical environment.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring and the aliphatic protons of the thiazolidine ring. The chemical shifts will be influenced by the electronic effects of the boronic acid and the amide carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityNotes
B(OH)₂8.0 - 8.5Broad singletThe protons of the boronic acid are acidic and often exchange with residual water in the solvent, leading to a broad signal. Its visibility can depend on the solvent and concentration.
Aromatic (ortho to -B(OH)₂)7.8 - 8.0DoubletThese protons are deshielded by the electron-withdrawing boronic acid group.
Aromatic (ortho to -C(O)N)7.5 - 7.7DoubletThese protons are deshielded by the amide carbonyl group.
Thiazolidine CH₂-N4.5 - 4.8TripletProtons adjacent to the nitrogen atom of the amide.
Thiazolidine CH₂-S3.8 - 4.1TripletProtons adjacent to the sulfur atom.
Thiazolidine CH₂-C(O)3.0 - 3.3TripletProtons adjacent to the carbonyl group.

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and experimental conditions.

The proton-decoupled ¹³C NMR spectrum will provide information on all unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Amide)168 - 172The carbonyl carbon of the amide group.
Aromatic C-B130 - 135The carbon atom directly attached to the boron is often difficult to observe due to quadrupolar broadening from the boron nucleus.
Aromatic C-C(O)135 - 140The aromatic carbon attached to the carbonyl group.
Aromatic C-H125 - 135Multiple signals are expected for the other aromatic carbons.
Thiazolidine C-N45 - 55Carbon atom adjacent to the nitrogen.
Thiazolidine C-S30 - 40Carbon atom adjacent to the sulfur.

¹¹B NMR is a specialized technique that is highly informative for boron-containing compounds.[1][2][3][4]

Table 3: Predicted ¹¹B NMR Chemical Shift

Boron EnvironmentPredicted Chemical Shift (δ, ppm)Notes
Ar-B(OH)₂+28 to +33The chemical shift is characteristic of a trigonal planar (sp² hybridized) boronic acid. The signal is typically broad.[1][2][4]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique.

Table 4: Predicted Characteristic IR Absorptions

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H stretch (boronic acid)3200 - 3600Broad, StrongCharacteristic of hydrogen-bonded hydroxyl groups in the boronic acid moiety.[5][6][7]
C-H stretch (aromatic)3000 - 3100Medium
C-H stretch (aliphatic)2850 - 2960MediumFrom the thiazolidine ring.
C=O stretch (amide)1630 - 1680StrongA strong, characteristic absorption for the amide I band.
C=C stretch (aromatic)1580 - 1620, 1450 - 1500Medium to StrongTwo or three bands are typical for the aromatic ring.
B-O stretch1310 - 1380StrongA characteristic and strong absorption for the B-O bond in boronic acids.[7][8][9]
C-N stretch1200 - 1350Medium
C-B stretch1000 - 1100Medium
Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar, non-volatile molecule, and it is expected to yield the protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition.

Table 5: Predicted Mass Spectrometry Data

IonPredicted m/zNotes
[M+H]⁺254.06...The protonated molecular ion. The exact mass will depend on the specific isotopes.
[M+Na]⁺276.04...Adduct with sodium is commonly observed in ESI-MS.

Predicted Fragmentation Pattern:

Upon collision-induced dissociation (CID) in an MS/MS experiment, the [M+H]⁺ ion is expected to fragment in a predictable manner. Key fragmentations would likely involve:

  • Loss of H₂O: from the boronic acid moiety.

  • Loss of B(OH)₃ (boric acid): A common fragmentation pathway for phenylboronic acids.

  • Cleavage of the amide bond: leading to fragments corresponding to the phenylboronic acid part and the thiazolidine part.

  • Ring opening of the thiazolidine: followed by fragmentation.

Experimental Protocols

The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.

NMR Data Acquisition

This protocol is for acquiring ¹H, ¹³C, and ¹¹B NMR spectra.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Sample Weigh 5-10 mg of sample Solvent Dissolve in 0.7 mL of deuterated solvent (e.g., DMSO-d₆) Sample->Solvent Transfer Transfer to a clean NMR tube Solvent->Transfer Spectrometer Insert sample into NMR spectrometer Transfer->Spectrometer Shim Shim the magnetic field Spectrometer->Shim Acquire_H1 Acquire ¹H spectrum Shim->Acquire_H1 Acquire_C13 Acquire ¹³C spectrum Acquire_H1->Acquire_C13 Acquire_B11 Acquire ¹¹B spectrum Acquire_C13->Acquire_B11 Process Fourier transform, phase correction, and baseline correction Acquire_B11->Process Reference Reference spectra (e.g., TMS or residual solvent peak) Process->Reference Analyze Analyze and interpret spectra Reference->Analyze

NMR Experimental Workflow

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound into a clean, dry vial.[10]

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as it is a good solvent for both polar and non-polar compounds and will solubilize the boronic acid).

    • Gently agitate the vial to ensure complete dissolution.

    • Transfer the solution to a clean, 5 mm NMR tube.

  • Instrument Setup and Data Acquisition: [11][12]

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity, aiming for a narrow and symmetrical solvent peak.

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans (e.g., 16-64) should be used to achieve a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A longer acquisition time and a greater number of scans will be necessary due to the lower natural abundance of ¹³C.

    • For ¹¹B NMR: Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency. A quartz NMR tube is recommended to avoid background signals from borosilicate glass tubes.[2] Acquire the spectrum with a sufficient number of scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the chemical shifts. For ¹H and ¹³C spectra, use the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹¹B NMR, an external reference such as BF₃·OEt₂ is commonly used.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

ATR-FTIR Data Acquisition

This protocol describes the acquisition of an IR spectrum for a solid sample.[13][14][15][16]

FTIR_Workflow cluster_prep Preparation cluster_acq Sample Analysis cluster_proc Post-Analysis Clean Clean the ATR crystal Background Collect a background spectrum Clean->Background Place_Sample Place a small amount of solid sample on the crystal Background->Place_Sample Apply_Pressure Apply pressure to ensure good contact Place_Sample->Apply_Pressure Collect_Spectrum Collect the sample spectrum Apply_Pressure->Collect_Spectrum Process Process the spectrum (e.g., baseline correction) Collect_Spectrum->Process Clean_Again Clean the ATR crystal Process->Clean_Again

ATR-FTIR Experimental Workflow

  • Instrument Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Analysis:

    • Place a small amount of the solid this compound onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

  • Post-Analysis:

    • Clean the ATR crystal thoroughly after the measurement.

    • Process the spectrum as needed (e.g., baseline correction, peak picking).

ESI-MS Data Acquisition

This protocol is for obtaining the mass spectrum of the compound.[17][18][19][20][21]

MS_Workflow cluster_prep Sample Preparation cluster_acq Mass Spectrometry cluster_proc Data Analysis Stock Prepare a ~1 mg/mL stock solution in a suitable solvent (e.g., methanol) Dilute Dilute the stock solution to ~1-10 µg/mL with the mobile phase Stock->Dilute Infuse Infuse the sample solution into the ESI source Dilute->Infuse Optimize Optimize ESI source parameters (e.g., capillary voltage, gas flow) Infuse->Optimize Acquire_MS Acquire the full scan mass spectrum Optimize->Acquire_MS Acquire_MSMS Acquire MS/MS spectrum of the precursor ion ([M+H]⁺) Acquire_MS->Acquire_MSMS Analyze Analyze the mass spectra to determine the molecular weight and fragmentation pattern Acquire_MSMS->Analyze

ESI-MS Experimental Workflow

  • Sample Preparation:

    • Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Dilute this stock solution to a final concentration of 1-10 µg/mL using the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

  • Instrument Setup and Data Acquisition:

    • Infuse the diluted sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

    • Optimize the ESI source parameters, such as capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to maximize the signal of the ion of interest.

    • Acquire a full scan mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 100-500).

    • For fragmentation analysis, perform an MS/MS experiment by selecting the [M+H]⁺ ion as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis:

    • Analyze the full scan spectrum to identify the molecular ion and common adducts.

    • Analyze the MS/MS spectrum to elucidate the fragmentation pathways and confirm the structure.

Conclusion

This technical guide provides a comprehensive predictive framework for the spectroscopic characterization of this compound. By understanding the expected NMR, IR, and MS data, and by following the detailed experimental protocols, researchers and drug development professionals can confidently synthesize, purify, and characterize this important molecule. The combination of predictive analysis and robust experimental methodology presented here serves as a valuable resource for advancing research in areas where this versatile compound plays a key role.

References

A Technical Guide to the Comprehensive Crystal Structure Analysis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the crystal structure analysis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a molecule of interest in drug development due to its boronic acid and thiazolidine functionalities. Boronic acids are a critical class of compounds in organic chemistry, renowned for their role in Suzuki-Miyaura coupling reactions and their ability to form reversible covalent complexes with diols, making them valuable in sensor technology and as therapeutic agents.[1][2] The thiazolidine ring is also a privileged scaffold in medicinal chemistry.[3][4] This document outlines a multi-technique approach, centered on single-crystal X-ray diffraction (SC-XRD), to elucidate the precise three-dimensional atomic arrangement, intermolecular interactions, and solid-state properties of the title compound. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale to ensure robust and reproducible results.

Introduction: The Scientific Imperative

The precise solid-state structure of an active pharmaceutical ingredient (API) is fundamental to understanding its physicochemical properties, such as solubility, stability, and bioavailability. For this compound, a detailed crystallographic study is paramount. The boronic acid moiety, -B(OH)₂, is a strong hydrogen bond donor and can act as a Lewis acid, predisposing the molecule to form intricate supramolecular assemblies.[2][5][6] The amide linkage and the sulfur and nitrogen atoms of the thiazolidine ring provide additional sites for non-covalent interactions. Elucidating this structural landscape is key to polymorphism screening, formulation development, and understanding its potential interactions with biological targets.[7]

This guide presents a validated workflow for achieving these goals, integrating crystallographic methods with essential spectroscopic and thermal analyses for a holistic characterization.

The Analytical Workflow: A Multi-Pronged Strategy

A successful crystal structure analysis is not a linear process but an integrated workflow where techniques provide complementary information. The core of this process is obtaining diffraction-quality single crystals, followed by definitive structure determination via SC-XRD, and confirmation of bulk purity using Powder X-ray Diffraction (PXRD). Spectroscopic and thermal methods provide orthogonal validation of the molecular structure and its solid-state behavior.

Analytical_Workflow cluster_synthesis Material Procurement & Purity cluster_crystallization Crystal Growth cluster_analysis Structural & Physicochemical Characterization cluster_interpretation Data Synthesis & Interpretation Compound Synthesis & Purification of This compound Crystallization Crystallization Screening (Vapor Diffusion, Slow Evaporation, Cooling Methods) Compound->Crystallization High Purity Sample PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity & Fingerprinting) Compound->PXRD Bulk Material Spectroscopy Spectroscopic Analysis (FTIR, ¹H, ¹¹B, ¹³C NMR) Compound->Spectroscopy Molecular Structure Confirmation Thermal Thermal Analysis (DSC, TGA) Compound->Thermal Solid-State Behavior SC_XRD Single-Crystal X-Ray Diffraction (SC-XRD) (Primary Structure Solution) Crystallization->SC_XRD Diffraction-Quality Single Crystals Interpretation Structural Interpretation: - Molecular Geometry - Supramolecular Assembly - Polymorph Identification SC_XRD->Interpretation PXRD->Interpretation Spectroscopy->Interpretation Thermal->Interpretation SCXRD_Workflow Mount Mount Crystal on Diffractometer (100 K) Data_Collection Data Collection (Mo or Cu Kα radiation, full sphere of data) Mount->Data_Collection Integration Data Integration & Scaling (Convert images to reflection intensities) Data_Collection->Integration Solve Structure Solution (Direct Methods or Dual-Space) Integration->Solve Refine Structure Refinement (Full-matrix least-squares on F²) Solve->Refine Validate Validation & Finalization (CheckCIF, Final Report) Refine->Validate

References

An In-depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid: Properties, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical and chemical properties of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a specialized building block with potential applications in drug discovery and materials science. This document is intended for researchers, scientists, and drug development professionals, offering insights into its characterization and potential utility.

Introduction: A Molecule of Interest

This compound merges two key chemical functionalities: the phenylboronic acid group and a thiazolidine-3-carbonyl moiety. Boronic acids are recognized as versatile intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions, and as key pharmacophores in medicinal chemistry, capable of forming reversible covalent bonds with diols and active site serines in enzymes.[1] The thiazolidine ring, a saturated heterocycle containing sulfur and nitrogen, is a scaffold present in a variety of biologically active compounds with a range of therapeutic applications, including antimicrobial and anticancer agents.[2][3][4][5][6][7] The combination of these two groups in a single molecule suggests its potential as a unique building block for the development of novel protease inhibitors, diagnostic probes, or advanced materials.

Physicochemical Properties

Precise experimental data for this compound is not extensively available in peer-reviewed literature. The following table summarizes available information from commercial suppliers and predicted data. It is recommended that users independently verify these properties for their specific applications.

PropertyValueSource
CAS Number 850589-33-2Sigma-Aldrich[8], BLDpharm[9], Parchem[10]
Molecular Formula C₁₀H₁₂BNO₃SSigma-Aldrich[8], Guidechem[11]
Molecular Weight 237.09 g/mol Sigma-Aldrich[8]
Physical Form SolidSigma-Aldrich[8]
Boiling Point (Predicted) 503.5°C at 760 mmHgGuidechem[11]
Flash Point (Predicted) 258.3°CGuidechem[11]
Purity ≥95%Guidechem[11], Sigma-Aldrich[8]
Storage Inert atmosphere, room temperatureSigma-Aldrich[8]
IUPAC Name (4-(1,3-thiazolidine-3-carbonyl)phenyl)boronic acidSigma-Aldrich[8]
SMILES O=C(C1=CC=C(B(O)O)C=C1)N2CSCC2BLDpharm[9]
InChI Key RMOBLFQUVHBXKX-UHFFFAOYSA-NSigma-Aldrich[8]

Synthesis and Reactivity

Synthesis

A potential synthetic pathway is outlined below:

G A 4-Bromobenzoyl chloride C 4-Bromo-N-(thiazolidin-3-yl)benzamide A->C Amide Formation (Schotten-Baumann conditions) B Thiazolidine B->C D Organometallic Intermediate C->D Metal-Halogen Exchange (e.g., n-BuLi or Mg) F This compound D->F Borylation & Acidic Workup E Trialkyl borate E->F

Caption: Plausible synthetic workflow for this compound.

Reactivity

The reactivity of this molecule is dictated by its two primary functional groups:

  • Boronic Acid: This group can undergo Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds. It can also form reversible covalent esters with diols, a property often exploited in sensors and for drug delivery.

  • Thiazolidine-Amide: The amide bond is generally stable, but the thiazolidine ring can be susceptible to hydrolysis under strong acidic or basic conditions.

Potential Applications in Drug Discovery

The structural motifs within this compound suggest its potential as an inhibitor of certain proteases, particularly those with a serine in the active site.

Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-4) Inhibition

Fibroblast Activation Protein (FAP) and Dipeptidyl Peptidase IV (DPP-4) are serine proteases that are attractive targets for cancer and type 2 diabetes, respectively.[1][13][14][15] Boronic acids, particularly those incorporating a proline-like moiety, have been extensively investigated as inhibitors of these enzymes.[13][14] The thiazolidine ring in the target molecule can be considered a proline isostere. The boronic acid can form a covalent adduct with the catalytic serine residue in the enzyme's active site, leading to potent inhibition.

G cluster_0 Enzyme Active Site cluster_1 Inhibitor Serine_OH Serine OH Histidine Histidine Serine_OH->Histidine Proton Transfer Pocket Binding Pocket Boronic_Acid This compound B(OH)₂ Boronic_Acid:f0->Serine_OH:f0 Reversible Covalent Bond Formation Boronic_Acid->Pocket Binding Interactions

Caption: Proposed mechanism of serine protease inhibition.

While no specific studies on this compound as a FAP or DPP-4 inhibitor have been found, its structure warrants investigation in this area.[16][17][18]

Experimental Protocols for Characterization

The following are standard, detailed methodologies for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure and assess purity.

Procedure:

  • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Acquire ¹H NMR, ¹³C NMR, and ¹¹B NMR spectra on a 400 MHz or higher spectrometer.

  • Expected ¹H NMR Signals:

    • Aromatic protons in the 7-8 ppm region.

    • Methylene protons of the thiazolidine ring, likely appearing as multiplets between 3-5 ppm.

    • A broad singlet for the boronic acid hydroxyl protons.

  • Expected ¹³C NMR Signals:

    • Aromatic carbons in the 120-140 ppm range.

    • A carbonyl carbon around 160-170 ppm.

    • Aliphatic carbons of the thiazolidine ring.

  • Expected ¹¹B NMR Signal:

    • A single peak characteristic of a trigonal planar boronic acid.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and confirm the elemental composition.

Procedure:

  • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analyze the sample using high-resolution mass spectrometry (HRMS) with an electrospray ionization (ESI) source.

  • Expected Result: An accurate mass measurement corresponding to the molecular formula C₁₀H₁₂BNO₃S.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups.

Procedure:

  • Acquire the IR spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Expected Characteristic Peaks:

    • A broad O-H stretch from the boronic acid around 3200-3500 cm⁻¹.

    • Aromatic C-H stretches just above 3000 cm⁻¹.

    • A strong C=O stretch from the amide around 1630-1680 cm⁻¹.

    • B-O stretching vibrations.

Safety and Handling

This compound should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a promising, yet underexplored, chemical entity. Its unique combination of a boronic acid and a thiazolidine-amide moiety makes it a compelling candidate for applications in medicinal chemistry, particularly in the design of enzyme inhibitors. Further research is warranted to fully elucidate its physical, chemical, and biological properties and to unlock its full potential in various scientific domains.

References

A Comprehensive Guide to Elucidating the Mechanism of Action of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Deconstructing a Molecule of Interest

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a synthetic compound that presents a compelling case for mechanistic investigation due to its hybrid structure. It incorporates two distinct pharmacophores: the boronic acid group and a thiazolidine ring system. Boronic acids are renowned for their ability to act as potent, reversible inhibitors of certain enzymes, most notably serine proteases.[1][2][3][4][5] The thiazolidine moiety and its derivatives are present in a wide array of biologically active compounds, demonstrating diverse pharmacological effects including anticancer, antimicrobial, and antidiabetic properties.[6][7][8][9][10][11]

This dual composition suggests a potential for a multi-faceted mechanism of action (MoA). The boronic acid likely serves as the primary "warhead" for enzyme interaction, while the thiazolidine-carbonyl-phenyl scaffold dictates specificity and potential engagement with broader cellular pathways.

This guide provides a systematic, experimentally-driven framework for dissecting the MoA of this compound. It is designed not as a rigid protocol, but as a logical investigative roadmap, explaining the causality behind each experimental choice to build a comprehensive and validated mechanistic narrative.

Section 1: Foundational Principles - The Boronic Acid Pharmacophore

The key to understanding this molecule's potential is the electrophilic nature of its boron atom. Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar sp² hybridized state and an anionic, tetrahedral sp³ hybridized state.[12] This ability to accept a lone pair of electrons from a nucleophile is the cornerstone of its inhibitory action against serine proteases.

In the active site of a serine protease, the catalytic serine residue (Ser195 in chymotrypsin, for example) acts as a potent nucleophile. A boronic acid inhibitor functions as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[13] The boron atom forms a reversible, covalent bond with the hydroxyl group of the active site serine, creating a stable tetrahedral adduct that effectively locks the enzyme in an inactive state.[13][14]

G cluster_0 Serine Protease Active Site cluster_1 Transition-State Analog Complex Enzyme Ser-OH His-N Inhibitor { R-B(OH)2 | (Trigonal Planar) } Inhibitor->Enzyme:ser Nucleophilic Attack Complex Ser-O His-NH+ R-B(OH)2 (Tetrahedral Adduct) Complex:ser->Complex:his dummy1->Complex Reversible Covalent Bond Formation

Mechanism of Serine Protease Inhibition by Boronic Acid.

Section 2: The Thiazolidine Moiety - A Source of Diverse Bioactivity

The thiazolidine ring is a privileged scaffold in medicinal chemistry.[15][16] Derivatives, particularly thiazolidin-4-ones, have been reported to possess a vast range of pharmacological activities.[9][11][17] These include:

  • Anticancer Activity: Induction of apoptosis and cell cycle arrest in various cancer cell lines.[6][9][10]

  • Antidiabetic Activity: Famously represented by the thiazolidinedione class of drugs (e.g., Pioglitazone) that act as PPARγ agonists.[7][15]

  • Antimicrobial and Antiviral Activity: Inhibition of bacterial and viral replication.[6][8]

While our specific compound is not a thiazolidinone, the presence of the thiazolidine core warrants a broad assessment of its cellular effects beyond simple enzyme inhibition, as the scaffold may contribute to the molecule's overall phenotypic impact.

Section 3: Experimental Roadmap for MoA Elucidation

A robust MoA study requires a multi-pronged approach, moving from broad, high-level characterization to specific, targeted validation.

MoA_Workflow Start Compound: This compound Phase1 Phase 1: Broad Spectrum Screening Start->Phase1 EnzymePanel Biochemical Screen (e.g., Protease Panel) Phase1->EnzymePanel Identify Target Class CellAssay Phenotypic Screen (e.g., Cytotoxicity Assay) Phase1->CellAssay Identify Cellular Effect Phase2 Phase 2: In-Depth Characterization EnzymePanel->Phase2 Hit Identified CellAssay->Phase2 Kinetics Enzyme Inhibition Kinetics (Determine Ki, Mode of Inhibition) Phase2->Kinetics Phase3 Phase 3: Cellular Target Validation Kinetics->Phase3 Target & Potency Confirmed CETSA Target Engagement Assay (CETSA) Phase3->CETSA Validate in-cell binding Proteomics Unbiased Target ID (Optional) (e.g., Chemoproteomics) Phase3->Proteomics Discover off-targets Conclusion Synthesize Data & Define Mechanism of Action CETSA->Conclusion Proteomics->Conclusion

Logical Workflow for Mechanism of Action Elucidation.
Phase 1: Initial Phenotypic Screening & Target Class Identification

Causality: The goal of this phase is to cast a wide net. Based on the boronic acid moiety, we hypothesize enzyme inhibition is the primary mechanism. We must first identify which enzyme class is affected and confirm that the compound is active in a cellular context.

Experiment 1: Broad-Spectrum Enzyme Inhibition Panel

  • Rationale: To efficiently identify the specific class of enzymes targeted by the compound. A panel screen against major enzyme families (e.g., serine proteases, cysteine proteases, kinases, phosphatases) will quickly narrow the field of potential targets. Given the structure, a serine protease panel is the most logical starting point.

  • Methodology:

    • Utilize a commercially available or in-house curated panel of purified enzymes.

    • Screen the compound at a fixed concentration (e.g., 10 µM) against each enzyme.

    • Use a substrate appropriate for each enzyme that produces a detectable signal (e.g., chromogenic, fluorogenic).

    • Measure the percent inhibition relative to a vehicle control (e.g., DMSO).

    • A "hit" is typically defined as >50% inhibition.

Experiment 2: Cell-Based Viability/Cytotoxicity Assay

  • Rationale: To determine if the compound has a functional consequence in a living system and to establish a working concentration range (IC50). This connects the biochemical activity to a cellular phenotype. The choice of cell lines can be guided by the known activities of thiazolidine derivatives (e.g., cancer cell lines like HCT-116, A549, or MCF-7).[10][11]

  • Protocol: MTT Assay for Cytotoxicity

    • Cell Plating: Seed cells (e.g., A549) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Prepare a serial dilution of the compound in culture media. Replace the old media with the compound-containing media. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.

    • Incubation: Incubate the plate for a set period (e.g., 48 or 72 hours) in a standard cell culture incubator.

    • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Data Acquisition: Read the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 570 nm).

    • Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the data and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Phase 2: In-Depth Enzymatic Characterization

Causality: Assuming Phase 1 identified a specific enzyme hit (e.g., a serine protease like chymotrypsin or prostate-specific antigen [PSA]), this phase aims to rigorously define the potency and nature of that interaction.[13]

Experiment 3: Enzyme Inhibition Kinetic Studies

  • Rationale: To determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[18][19] This provides a quantitative measure of inhibitor potency and insight into its binding mechanism. Competitive inhibition, for example, would strongly support the hypothesis that the boronic acid is interacting directly with the enzyme's active site.[18]

  • Protocol: Serine Protease Inhibition Assay

    • Reagent Preparation: Prepare solutions of the purified target enzyme, the inhibitor at various concentrations, and a suitable chromogenic or fluorogenic substrate. All solutions should be in an appropriate assay buffer (e.g., Tris-HCl, pH 7.5).[20]

    • Assay Setup: In a 96-well plate, set up a matrix of reactions. Each row will have a fixed inhibitor concentration (including a zero-inhibitor control), and each column will have a fixed substrate concentration. The substrate concentrations should bracket the known Km value for the enzyme.[19]

    • Pre-incubation: Add the enzyme and varying concentrations of the inhibitor to the wells. Allow them to pre-incubate for a short period (e.g., 10-15 minutes) to allow for binding equilibrium to be reached.[20]

    • Reaction Initiation: Initiate the reaction by adding the substrate to all wells.

    • Kinetic Reading: Immediately place the plate in a kinetic microplate reader and measure the change in absorbance or fluorescence over time. The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve.

    • Data Analysis:

      • Plot reaction velocity (V₀) versus substrate concentration [S] for each inhibitor concentration to generate a set of Michaelis-Menten curves.

      • Transform the data into a Lineweaver-Burk (double reciprocal) plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition mode (e.g., intersecting on the y-axis for competitive inhibition).

      • Use non-linear regression analysis of the raw data to fit to the appropriate inhibition model equation to calculate the Vmax, Km, and Ki values.

Parameter Description Example Data Point
[Substrate] (µM) Concentration of the enzyme's substrate.50
[Inhibitor] (nM) Concentration of the test compound.100
Velocity (RFU/sec) Initial rate of the enzymatic reaction.15.2
Km (app) Apparent Michaelis constant.Varies with inhibitor
Vmax (app) Apparent maximum velocity.Varies with inhibitor
Ki (nM) Inhibition constant, a measure of potency.Calculated from global fit
Mode of Inhibition Determined from Lineweaver-Burk plot.Competitive
Phase 3: Target Identification and Engagement in a Cellular Context

Causality: An in-vitro enzyme inhibition result is critical, but it does not prove that the compound engages the same target inside a cell, where it must cross membranes and compete with endogenous substrates. This phase validates the biochemical findings in a physiologically relevant environment.

Experiment 4: Cellular Thermal Shift Assay (CETSA®)

  • Rationale: To provide direct evidence of target engagement in intact cells or cell lysates. The principle is that when a ligand (the inhibitor) binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[21][22][23] A positive result in a CETSA experiment is considered a gold standard for confirming a drug-target interaction in a cellular setting.[24][25]

  • Protocol: Western Blot-Based CETSA

    • Cell Culture and Treatment: Culture the chosen cell line to ~80% confluency. Treat the cells with the test compound at a relevant concentration (e.g., 1-10x IC50) or with a vehicle control for 1-2 hours.

    • Heating Step: Harvest the cells, wash, and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes. Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes), followed by rapid cooling on ice.

    • Cell Lysis: Lyse the cells to release their protein content. This is often achieved through freeze-thaw cycles or sonication.

    • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the heat-denatured, aggregated proteins.

    • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured proteins. Determine the protein concentration of each sample.

    • Western Blotting: Load equal amounts of total protein from each supernatant onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a membrane (e.g., PVDF).

    • Immunodetection: Probe the membrane with a primary antibody specific to the putative target protein. Follow with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

    • Data Analysis: Visualize the bands using a chemiluminescent substrate. Quantify the band intensity for each temperature point. Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to the right (a higher Tagg) for the compound-treated sample indicates target stabilization and engagement.

CETSA_Workflow Start Culture & Treat Cells (+/- Inhibitor) Harvest Harvest & Aliquot Cells Start->Harvest Heat Heat Aliquots across a Temperature Gradient Harvest->Heat Lyse Lyse Cells (e.g., Freeze-Thaw) Heat->Lyse Centrifuge High-Speed Centrifugation (Separate Soluble/Aggregated) Lyse->Centrifuge Supernatant Collect Supernatant (Soluble Protein Fraction) Centrifuge->Supernatant WB Western Blot for Target Protein Supernatant->WB Analyze Quantify Bands & Plot Melting Curve WB->Analyze Result Shift in Melting Curve = Target Engagement Analyze->Result

Workflow for the Cellular Thermal Shift Assay (CETSA).

Section 4: Data Synthesis and Conclusion

The final step is to integrate the findings from each experimental phase into a cohesive mechanistic model. A successful investigation would yield a dataset that tells a clear story.

Assay / Parameter Result Interpretation
Enzyme Panel Screen >80% inhibition of ChymotrypsinTarget class identified as serine protease.
Cytotoxicity IC50 5 µM (A549 cells)Compound is cell-permeable and biologically active.
Enzyme Kinetics (Ki) 65 nMHigh-potency inhibitor.
Enzyme Kinetics (Mode) CompetitiveInhibitor binds to the active site, consistent with boronic acid mechanism.
CETSA (ΔTagg) +5.2 °C @ 10 µMCompound directly binds and stabilizes Chymotrypsin inside the cell.

References

An In-depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid (CAS No. 850589-33-2) is a specialized chemical building block that has garnered significant interest within the medicinal chemistry and drug development communities. This molecule uniquely combines two pharmacologically important scaffolds: the thiazolidinone core and the arylboronic acid moiety. The thiazolidinone ring system is a well-established "privileged structure" in medicinal chemistry, known to form the basis of a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and antidiabetic properties.[1] Concurrently, the arylboronic acid group is a versatile functional handle, most famously utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[2] More pertinently to drug action, the boronic acid moiety can act as a reversible covalent inhibitor of serine proteases, mimicking the tetrahedral transition state of peptide bond hydrolysis.[3][4]

The convergence of these two functionalities in a single molecule creates a powerful tool for the design of targeted therapies. The thiazolidinone portion can be tailored to confer specific interactions with a biological target, while the boronic acid can provide a covalent "warhead" to enhance potency and duration of action. This guide provides a comprehensive overview of the commercial availability, purity assessment, and practical applications of this compound, offering researchers and drug development professionals a critical resource for leveraging this compound in their work.

Commercial Availability and Supplier Comparison

This compound is available from a range of specialty chemical suppliers. The purity of the material is a critical consideration for any research or development application, as impurities can significantly impact experimental outcomes. Researchers should always request and scrutinize the Certificate of Analysis (CoA) from the supplier before use. The table below provides a comparative overview of several commercial suppliers.

SupplierReported PurityAvailable QuantitiesPrice (USD, approx.)
Sigma-Aldrich (Ambeed) ≥98%100 mg, 250 mg, 1 g, 5 g$50.60 (100 mg) - $661.25 (5 g)
BLDpharm InquireInquireInquire
Parchem 97%Bulk and R&D quantities[5]Inquire
Guidechem 95%[5]GramsInquire
Chem-Impex InquireInquireInquire
Frontier Specialty Chemicals InquireInquireInquire

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most current information.

Purity Assessment: A Multi-faceted Approach

Ensuring the purity of this compound is paramount for its successful application. Due to the nature of boronic acids, which can exist in equilibrium with their trimeric anhydride form (boroxines), and their potential for degradation, a combination of analytical techniques is recommended for comprehensive characterization.

Key Purity-Related Considerations:
  • Boroxine Formation: Arylboronic acids can dehydrate to form cyclic trimeric anhydrides known as boroxines. While this is often a reversible process, the presence of boroxines can affect the stoichiometry of reactions.

  • Oxidative Deboronation: Boronic acids can be susceptible to oxidation, leading to the formation of the corresponding phenol as an impurity.

  • Residual Solvents and Reagents: Impurities from the synthetic process may also be present.

The following diagram illustrates a recommended workflow for the comprehensive purity and identity confirmation of this compound.

G cluster_0 Purity Assessment Workflow Incoming Incoming Material This compound Visual Visual Inspection (Color, Form) Incoming->Visual CoA Review Certificate of Analysis Visual->CoA NMR NMR Spectroscopy (Identity, Purity, Solvents) HPLC HPLC-UV (Purity, Impurity Profile) NMR->HPLC Correlate LCMS LC-MS (Mass Confirmation, Impurity ID) HPLC->LCMS Investigate Peaks Release Material Released for Use HPLC->Release LCMS->Release CoA->NMR Compare

Caption: Workflow for purity and identity verification.

Recommended Analytical Protocols

NMR is an indispensable tool for confirming the structure and assessing the purity of the compound. Both ¹H and ¹³C NMR should be performed.

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

  • Expected Chemical Shifts (δ, ppm):

    • ~8.0-8.2 (br s, 2H): The hydroxyl protons of the boronic acid group, B(OH)₂. The broadness is characteristic, and the signal may be exchangeable with D₂O.

    • ~7.8-8.0 (d, 2H): Aromatic protons ortho to the boronic acid group.

    • ~7.5-7.7 (d, 2H): Aromatic protons ortho to the carbonyl group.

    • ~4.5 (t, 2H): Methylene protons of the thiazolidine ring adjacent to the nitrogen.

    • ~3.8 (s, 2H): Methylene protons of the thiazolidine ring adjacent to the sulfur.

    • ~3.2 (t, 2H): Methylene protons of the thiazolidine ring adjacent to the sulfur.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

  • Expected Chemical Shifts (δ, ppm):

    • ~168-172: Carbonyl carbon (C=O).

    • ~130-140: Aromatic carbons. The carbon attached to the boron atom (ipso-carbon) may be broad or not observed.

    • ~45-55: Methylene carbons of the thiazolidine ring.

    • ~25-35: Methylene carbon of the thiazolidine ring.

¹¹B NMR Spectroscopy:

For more specialized analysis, ¹¹B NMR can be employed to directly observe the boron center. A single peak in the range of 27-33 ppm is indicative of a trigonal planar (sp²) boronic acid.[6] The presence of other signals could indicate the formation of boronate esters or other boron species.

Reverse-phase HPLC with UV detection is the workhorse method for determining the purity of arylboronic acids. Careful method development is crucial to prevent on-column degradation.

Justification of Method Parameters:

  • Column: A C18 column is a good starting point. To minimize on-column hydrolysis, which can be catalyzed by free silanol groups, a column with end-capping or a hybrid particle technology is recommended.

  • Mobile Phase: The pH of the mobile phase is a critical parameter. At low pH (e.g., using formic acid), the boronic acid will be neutral, which generally leads to better retention on a C18 column. At high pH (e.g., using ammonium hydroxide), the boronic acid will be at least partially charged, which can affect retention but may be necessary for the stability of certain compounds. A low pH method is generally a good starting point for this compound.

  • Detector: A photodiode array (PDA) detector is ideal, as it allows for the acquisition of the full UV spectrum of the main peak and any impurities, aiding in peak tracking and identification.

Detailed HPLC Protocol:

  • Column: C18, 250 x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-32 min: 90% to 10% B

    • 32-37 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

LC-MS is a powerful tool for confirming the molecular weight of the target compound and for identifying unknown impurities. The HPLC method described above can often be directly transferred to an LC-MS system. Electrospray ionization (ESI) in both positive and negative ion modes should be evaluated. In positive mode, the [M+H]⁺ ion is expected, while in negative mode, adducts such as [M+HCOO]⁻ may be observed.

Purification of this compound

For applications requiring higher purity than commercially available, recrystallization is a common and effective purification technique for arylboronic acids.

Rationale for Solvent Selection:

The ideal recrystallization solvent (or solvent system) is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For a molecule with the polarity of this compound, a polar protic solvent like ethanol or a mixture of ethanol and water is a good starting point.

Detailed Recrystallization Protocol:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol to dissolve the solid completely.

  • If colored impurities are present, a small amount of activated carbon can be added, and the solution briefly heated.

  • Filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated carbon, if used).

  • Allow the filtrate to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Once crystal formation appears to be complete, cool the flask in an ice bath for 30-60 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Applications in Drug Discovery and Development

The unique hybrid structure of this compound makes it a valuable scaffold for the design of enzyme inhibitors, particularly for serine proteases. The boronic acid acts as a "warhead" that forms a reversible covalent bond with the catalytic serine residue in the enzyme's active site.[3] This interaction mimics the tetrahedral intermediate of peptide bond hydrolysis, leading to potent inhibition.

The thiazolidinone and phenyl portions of the molecule serve as the "scaffold" that can be modified to achieve selectivity for a particular protease. By introducing various substituents on these parts of the molecule, it is possible to optimize interactions with the enzyme's binding pockets, leading to inhibitors with high affinity and specificity.

Potential Therapeutic Targets:

  • Prostate-Specific Antigen (PSA): A serine protease that is a well-known biomarker for prostate cancer. Inhibitors of PSA could have therapeutic potential.[3]

  • Thrombin and Factor Xa: Key serine proteases in the coagulation cascade. Inhibitors of these enzymes are used as anticoagulants.

  • Human Neutrophil Elastase: A serine protease involved in inflammatory diseases such as chronic obstructive pulmonary disease (COPD).

  • Carbonic Anhydrases: While not a serine protease, the thiazolidinone scaffold has been shown to be a potent inhibitor of carbonic anhydrases, which are targets in cancer and other diseases.[7]

The following diagram illustrates the general mechanism of serine protease inhibition by a boronic acid-containing compound.

G cluster_0 Mechanism of Serine Protease Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Adduct (Reversible Covalent Bond) Enzyme->Complex Nucleophilic attack Inhibitor This compound R-B(OH)2 Inhibitor->Complex

Caption: Boronic acid inhibition of a serine protease.

Conclusion

This compound represents a sophisticated building block for modern drug discovery, offering a pre-built scaffold that combines a privileged heterocyclic core with a versatile covalent warhead. A thorough understanding of its commercial availability, purity assessment, and potential applications is crucial for its effective utilization. By employing a multi-technique approach to quality control, including NMR and HPLC, researchers can ensure the integrity of their starting material. The insights provided in this guide are intended to empower researchers and drug development professionals to confidently incorporate this valuable compound into their discovery pipelines, accelerating the development of novel and effective therapeutics.

References

An In-Depth Technical Guide to (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid (CAS 850589-33-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Building Block

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, bearing the CAS number 850589-33-2, has emerged as a significant building block in modern organic synthesis. Its unique bifunctional nature, combining the well-established reactivity of a phenylboronic acid with the underexplored potential of a thiazolidine-amide moiety, positions it as a valuable tool for the construction of complex molecular architectures. This guide aims to provide a comprehensive overview of its properties, handling, and synthetic applications, with a particular focus on its utility in cross-coupling reactions and the inherent biological relevance of the thiazolidine scaffold. By synthesizing available technical data with established chemical principles, this document serves as a practical resource for researchers seeking to incorporate this versatile reagent into their synthetic and drug discovery endeavors.

Core Physicochemical and Safety Profile

A thorough understanding of a reagent's fundamental properties and safety requirements is paramount for its effective and safe utilization in a laboratory setting. This section outlines the key physicochemical data and handling protocols for this compound.

Physicochemical Data Summary

The following table summarizes the known physical and chemical properties of this compound. It is important to note that while some data, such as molecular weight and formula, are definitive, others, like melting point and solubility, may vary slightly between different commercial suppliers and purities.

PropertyValueSource(s)
CAS Number 850589-33-2
IUPAC Name (4-(1,3-thiazolidine-3-carbonyl)phenyl)boronic acid
Molecular Formula C₁₀H₁₂BNO₃S[1]
Molecular Weight 237.09 g/mol
Physical Form Solid
Boiling Point 503.5°C at 760 mmHg[1]
Flash Point 258.3°C[1]
Purity (Typical) ≥95%[1]
Storage Temperature Inert atmosphere, room temperature
Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage procedures are crucial to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification:

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Handling Protocol:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a laboratory coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust particles.

  • Dispensing: When weighing and transferring the solid, take care to avoid generating dust. Use appropriate tools and a contained weighing environment if possible.

  • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, follow standard first-aid procedures.

  • Ingestion: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.

Storage and Stability:

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation. Boronic acids can be sensitive to air and moisture.

  • Temperature: Store at room temperature in a dry, well-ventilated place.

  • Container: Keep the container tightly sealed to prevent moisture absorption.

The following diagram illustrates a logical workflow for the safe handling of this compound in a research laboratory.

G Workflow for Safe Handling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage PPE Don Appropriate PPE (Lab Coat, Gloves, Goggles) FumeHood Work in a Fume Hood PPE->FumeHood Ensure Safety Weigh Weigh Compound Carefully (Avoid Dust) FumeHood->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Solvent Add Solvent Transfer->Solvent Waste Dispose of Waste in Designated Containers Solvent->Waste After Reaction Clean Clean Glassware Waste->Clean Store Store Compound under Inert Atmosphere Clean->Store Reseal Properly

Caption: A typical laboratory workflow for the safe handling of solid chemical reagents.

Synthesis and Reactivity

Understanding the synthesis of this compound and its subsequent reactivity is key to its application as a synthetic intermediate.

Proposed Synthetic Pathway
  • Amide Coupling: The reaction of 4-bromobenzoyl chloride with thiazolidine in the presence of a suitable base (e.g., triethylamine or pyridine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran) would yield the intermediate, (4-bromophenyl)(thiazolidin-3-yl)methanone.[4]

  • Palladium-Catalyzed Borylation: The resulting aryl bromide would then undergo a palladium-catalyzed borylation reaction. A common and efficient method for this transformation is the Miyaura borylation, which utilizes a palladium catalyst (e.g., Pd(dppf)Cl₂) and a boron source, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a base (e.g., potassium acetate) and an aprotic solvent (e.g., dioxane or DMF).[5] Subsequent acidic workup would hydrolyze the pinacol boronate ester to the desired boronic acid.

The proposed synthetic workflow is illustrated in the following diagram:

G Proposed Synthesis of this compound cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Miyaura Borylation 4-bromobenzoyl_chloride 4-Bromobenzoyl Chloride amide_intermediate (4-bromophenyl)(thiazolidin-3-yl)methanone 4-bromobenzoyl_chloride->amide_intermediate Base (e.g., Et3N) Aprotic Solvent thiazolidine Thiazolidine thiazolidine->amide_intermediate boronate_ester Pinacol Boronate Ester Intermediate amide_intermediate->boronate_ester Pd Catalyst (e.g., Pd(dppf)Cl2) Base (e.g., KOAc) b2pin2 Bis(pinacolato)diboron b2pin2->boronate_ester target_molecule This compound boronate_ester->target_molecule Acidic Workup

Caption: A plausible two-step synthesis of the target compound from commercially available starting materials.

The Suzuki-Miyaura Cross-Coupling Reaction: A Key Application

The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern synthetic chemistry, enabling the construction of biaryl and related structures with high efficiency and functional group tolerance.[6][7]

Mechanism Overview:

The catalytic cycle of the Suzuki-Miyaura reaction is well-established and generally proceeds through three key steps:

  • Oxidative Addition: A low-valent palladium(0) species reacts with an organic halide (or triflate) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated, regenerating the palladium(0) catalyst and forming the desired biaryl product.

The catalytic cycle is depicted in the following diagram:

G Catalytic Cycle of the Suzuki-Miyaura Reaction Pd(0) Pd(0)Ln OxAdd Oxidative Addition Pd(0)->OxAdd R-X Pd(II) R-Pd(II)-X Ln OxAdd->Pd(II) Transmetal Transmetalation Pd(II)->Transmetal R'-B(OH)2 Base Pd(II)-R-R' R-Pd(II)-R' Ln Transmetal->Pd(II)-R-R' RedElim Reductive Elimination Pd(II)-R-R'->RedElim RedElim->Pd(0) Product R-R' RedElim->Product

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol for a General Suzuki-Miyaura Coupling:

The following is a generalized, representative protocol for a Suzuki-Miyaura cross-coupling reaction using this compound. The specific conditions, including the choice of catalyst, ligand, base, and solvent, may require optimization for different coupling partners.

  • Reaction Setup: To a dry reaction vessel equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water or dioxane and water, via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

The Thiazolidine Moiety: A Privileged Scaffold in Medicinal Chemistry

The inclusion of the thiazolidine ring in the structure of CAS 850589-33-2 is of particular interest to drug development professionals. The thiazolidine and its oxidized form, thiazolidinone, are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of biologically active compounds.

Derivatives of thiazolidine have been reported to exhibit a broad spectrum of pharmacological activities, including:

  • Antimicrobial and Antifungal

  • Anticancer

  • Anti-inflammatory

  • Antiviral

  • Antidiabetic

The thiazolidine core can act as a versatile pharmacophore, engaging with various biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. The ability to introduce this scaffold into novel molecular frameworks via Suzuki-Miyaura coupling using this compound opens up new avenues for the exploration of chemical space in the pursuit of new therapeutic agents.

Conclusion and Future Outlook

This compound is a valuable and versatile building block for organic synthesis, particularly for the construction of biaryl structures containing the medicinally relevant thiazolidine moiety. Its straightforward application in the robust and reliable Suzuki-Miyaura cross-coupling reaction makes it an attractive reagent for researchers in both academic and industrial settings. The continued exploration of the synthetic utility of this compound is expected to lead to the discovery of novel molecules with interesting chemical and biological properties, further solidifying its place in the synthetic chemist's toolbox. As the demand for novel, structurally diverse small molecules in drug discovery continues to grow, reagents such as this compound will undoubtedly play an increasingly important role.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Drug Discovery

The thiazolidinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1] These five-membered heterocyclic systems, containing sulfur and nitrogen, exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of a thiazolidinone-containing biaryl structure into a molecule can significantly enhance its therapeutic potential. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic nuances, provide a robust and validated protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis.

The Reagent: this compound

This compound is a bifunctional molecule that marries the desirable pharmacological properties of the thiazolidinone ring with the synthetic utility of a boronic acid. The amide linkage provides a stable connection between the phenylboronic acid moiety and the thiazolidinone scaffold, making it an ideal building block for introducing this privileged heterocycle into a target molecule via the Suzuki-Miyaura reaction.

Mechanistic Considerations for Amide-Containing Boronic Acids

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. While the general mechanism is well-established, the presence of an amide functionality on the boronic acid partner introduces specific considerations. The amide group is generally well-tolerated in Suzuki-Miyaura couplings; however, under harsh basic conditions, the thiazolidinone ring could be susceptible to hydrolysis. Therefore, the judicious choice of base is crucial for preserving the integrity of the molecule.

The currently accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below:

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps in the cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.[5]

  • Reductive Elimination: The two organic groups (Ar and Ar') on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocol: A Representative Procedure

The following protocol is a general guideline for the Suzuki-Miyaura cross-coupling of an aryl bromide with this compound. This protocol is designed to be robust and adaptable to a range of substrates. However, optimization of reaction conditions may be necessary for specific aryl halide partners.

experimental_workflow start Start reagents Combine Aryl Halide, This compound, and Base in a Reaction Vessel start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat the Reaction Mixture under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Upon Completion purification Purify by Column Chromatography workup->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General Experimental Workflow.

Materials and Reagents:

  • Aryl halide (e.g., aryl bromide) (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 mmol, 3 mol%) or PdCl₂(dppf) (0.03 mmol, 3 mol%)

  • Base: K₂CO₃ (Potassium carbonate) (2.0 mmol, 2.0 equiv) or Cs₂CO₃ (Cesium carbonate) (2.0 mmol, 2.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1 mixture, 5 mL) or Toluene/Water (4:1 mixture, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst.

  • Solvent Addition: Add the degassed solvent mixture to the reaction vessel via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Experimental Parameters and Causality

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters. The rationale behind these choices is crucial for achieving high yields and purity.

ParameterRecommended ChoiceRationale
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(PPh₃)₄ is a versatile and commonly used catalyst for a broad range of Suzuki couplings. PdCl₂(dppf) is often effective for more challenging substrates and can sometimes offer higher yields and faster reaction times.[6] The choice of catalyst may require screening for optimal results with a specific aryl halide.
Ligand PPh₃ (from Pd(PPh₃)₄), dppf (from PdCl₂(dppf))The ligand stabilizes the palladium center and influences its reactivity. Electron-rich and bulky phosphine ligands often promote the oxidative addition and reductive elimination steps.[7]
Base K₂CO₃, Cs₂CO₃A base is essential for the transmetalation step.[5] K₂CO₃ is a cost-effective and generally effective base. Cs₂CO₃ is a stronger base and can be beneficial for less reactive aryl halides, but care should be taken to avoid potential hydrolysis of the thiazolidinone ring with prolonged reaction times or higher temperatures.
Solvent Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typically used. The organic solvent solubilizes the reactants and catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active borate species. Dioxane and toluene are common choices due to their ability to dissolve a wide range of substrates and their relatively high boiling points.
Temperature 80-100 °CThe reaction is typically heated to accelerate the rate of reaction. The optimal temperature will depend on the reactivity of the aryl halide and the stability of the reactants.
Stoichiometry 1.2 equivalents of boronic acidA slight excess of the boronic acid is often used to ensure complete consumption of the more valuable aryl halide and to compensate for any potential homocoupling of the boronic acid.[8]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalyst; Insufficiently degassed solvent; Low reaction temperature.Use a fresh batch of catalyst; Ensure thorough degassing of the solvent; Increase the reaction temperature in increments.
Formation of Homocoupled Product Side reaction of the boronic acid.Use a slight excess of the boronic acid (1.1-1.2 equiv); Optimize the base and catalyst loading.
Decomposition of Reactants Reaction temperature is too high; Base is too strong.Lower the reaction temperature; Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃).
Difficulty in Purification Similar polarity of product and byproducts.Optimize the reaction to minimize byproduct formation; Use a different chromatography solvent system or consider preparative HPLC.

Conclusion: A Versatile Tool for Drug Discovery

The Suzuki-Miyaura cross-coupling reaction of this compound provides a powerful and efficient method for the synthesis of biaryl compounds containing the pharmacologically significant thiazolidinone scaffold. By understanding the mechanistic principles and carefully controlling the key experimental parameters, researchers can reliably access a diverse range of molecules with potential therapeutic applications. The protocol provided herein serves as a robust starting point for the synthesis of these valuable compounds, empowering scientists in their drug discovery and development endeavors.

References

The Versatile Building Block: Application Notes for (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

The confluence of robust heterocyclic scaffolds and the precision of modern cross-coupling chemistry presents a fertile ground for the discovery of novel chemical entities with significant therapeutic potential. Within this landscape, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid emerges as a highly valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique structure, combining a phenylboronic acid moiety with a thiazolidine-3-carbonyl group, offers a gateway to a diverse array of biaryl compounds, which are pivotal structures in numerous biologically active molecules.[1][2]

This technical guide provides an in-depth exploration of the properties and applications of this compound, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of this powerful carbon-carbon bond-forming reaction and provide a detailed, field-tested protocol to empower researchers in their synthetic endeavors.

Physicochemical Properties and Handling

This compound is a stable, solid compound, readily available from commercial suppliers.[3] A summary of its key physicochemical properties is presented in Table 1.

PropertyValueSource
IUPAC Name This compound[3]
CAS Number 850589-33-2
Molecular Formula C₁₀H₁₂BNO₃S[3]
SMILES Code O=C(C1=CC=C(B(O)O)C=C1)N2CSCC2[3]

Storage and Handling: It is recommended to store this compound under an inert atmosphere at room temperature to prevent potential degradation. Standard laboratory safety protocols, including the use of personal protective equipment (PPE), should be followed during handling.

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms.[4][5] This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate.[5][6] The thiazolidine-containing boronic acid is an excellent substrate for these transformations, allowing for the introduction of the (thiazolidine-3-carbonyl)phenyl moiety into a wide range of molecular architectures.

Mechanistic Rationale for Protocol Design

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of elementary steps: oxidative addition, transmetalation, and reductive elimination.[7][8] Understanding this mechanism is crucial for the rational design of a robust and high-yielding experimental protocol.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L₂ Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L₂) Oxidative\nAddition->Ar-Pd(II)-X(L2) Ar-X Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L₂) Transmetalation->Ar-Pd(II)-R(L2) R-B(OH)₂ + Base Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Coupled Product Coupled Product

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of catalyst, ligand, base, and solvent are critical for a successful reaction. The palladium catalyst, often in its Pd(0) oxidation state, initiates the cycle.[5] The ligand stabilizes the palladium center and influences its reactivity. A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[5] The solvent must be capable of dissolving the reactants and facilitating the reaction at the chosen temperature.

Experimental Protocol: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

This section provides a representative, step-by-step protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. This protocol is based on general procedures and may require optimization for specific substrates.[9]

Materials and Reagents
  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Silica gel for column chromatography

Reaction Workflow

Suzuki_Workflow start Start reagents Combine Reactants: - Boronic Acid - Aryl Bromide - Pd(OAc)₂ - PPh₃ - K₂CO₃ start->reagents solvent Add Solvent: 1,4-Dioxane and Water reagents->solvent degas Degas the Mixture (e.g., N₂ bubbling) solvent->degas heat Heat to 80-100 °C and Monitor by TLC/LC-MS degas->heat workup Aqueous Workup: - Quench with water - Extract with Ethyl Acetate - Wash with Brine heat->workup dry Dry Organic Layer (Anhydrous MgSO₄) workup->dry purify Purify by Column Chromatography dry->purify end Characterize Product purify->end

Figure 2: Experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon). Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes. This step is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Applications in Medicinal Chemistry and Drug Discovery

The thiazolidinone core is a "privileged scaffold" in medicinal chemistry, known to be a component of molecules with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][10] By using this compound as a building block, researchers can readily synthesize novel biaryl compounds that incorporate this important pharmacophore. This strategy allows for the exploration of new chemical space and the development of potential drug candidates with improved efficacy and pharmacokinetic profiles. The boronic acid functional group itself has also been recognized as a key pharmacophore in several approved drugs.[11][12]

The ability to couple this boronic acid with a diverse range of aryl and heteroaryl halides opens up possibilities for creating libraries of compounds for high-throughput screening in various disease models. The resulting biaryl structures can serve as lead compounds for further optimization through structure-activity relationship (SAR) studies.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for the construction of biaryl compounds containing the biologically relevant thiazolidinone moiety. The detailed protocol and mechanistic insights provided in this application note are intended to empower researchers in their efforts to design and synthesize novel compounds for applications in medicinal chemistry and drug discovery.

References

Protocol for palladium-catalyzed coupling with (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Palladium-Catalyzed Suzuki-Miyaura Coupling with (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Introduction: The Strategic Importance of this compound in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] At the heart of this transformation are organoboron reagents, particularly boronic acids, prized for their stability, low toxicity, and diverse reactivity.[4][5][6]

This guide focuses on a specific, high-value building block: This compound . The integration of a thiazolidine ring—a privileged scaffold in medicinal chemistry known for its presence in a wide array of bioactive compounds—with a reactive boronic acid function via a stable amide linker makes this reagent particularly valuable for drug discovery and development programs.[7][8] Thiazolidine moieties themselves can interact with palladium, suggesting that while the ring is generally stable, its presence warrants careful consideration during methods development.[9]

This document serves as an in-depth technical guide for researchers, providing not only a robust, step-by-step protocol but also the underlying mechanistic principles and troubleshooting strategies required to successfully employ this reagent in complex synthetic campaigns.

The Catalytic Engine: Understanding the Suzuki-Miyaura Cycle

A successful coupling is predicated on a deep understanding of the reaction mechanism. The Suzuki-Miyaura reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][10][11] Each step is a critical control point for reaction optimization.

  • A. Oxidative Addition: The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-halogen (or carbon-triflate) bond of the electrophilic partner. This is often the rate-determining step and results in a square planar Pd(II) complex.[10][11] The reactivity order for halides is typically I > Br > OTf >> Cl.[11]

  • B. Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[12] The base reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the Pd(II) center.[5][6][13]

  • C. Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling and leaving the metal center. This forms the desired C-C bond and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[4][10][12]

Suzuki_Miyaura_Cycle cluster_main pd0 Pd(0)Ln pdx R¹-Pd(II)Ln-X pd0->pdx Oxidative Addition pdr R¹-Pd(II)Ln-R² pdx->pdr Transmetalation pdr->pd0 Reductive Elimination product Ar-R² (Product) product_pos pdr->product_pos R¹-R² arx Ar-X (Aryl Halide) boronic R²-B(OH)₂ + Base arx_pos arx_pos->pdx R¹-X boronic_pos boronic_pos->pdr [R²B(OH)₃]⁻

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Design: A Self-Validating System

The success of a Suzuki-Miyaura coupling hinges on the rational selection of four key components: the palladium source, the ligand, the base, and the solvent system. Our choice of conditions for coupling with this compound is based on maximizing yield while preserving the integrity of the functional groups.

ComponentSelection & Rationale
Palladium Precatalyst Pd(dppf)Cl₂ (1-3 mol%): This is a robust, air-stable Pd(II) precatalyst. The dppf (1,1'-bis(diphenylphosphino)ferrocene) ligand is both electron-rich and bulky, which facilitates both the oxidative addition and reductive elimination steps.[14][15] Alternative catalysts like Pd(PPh₃)₄ can also be effective.[14]
Ligand Integrated (dppf) : Using a pre-formed complex like Pd(dppf)Cl₂ simplifies the procedure. For more challenging couplings (e.g., with aryl chlorides), highly active biarylphosphine ligands like SPhos or XPhos may be required.[16]
Base K₃PO₄ (2.0-3.0 equiv): A moderately strong base that is highly effective in activating boronic acids for transmetalation.[16] It generally shows good compatibility with amide functionalities. For substrates with base-sensitive groups (e.g., esters), milder bases like K₂CO₃ or KF should be considered.[16]
Solvent System 1,4-Dioxane / H₂O (4:1 to 10:1) : Dioxane is an excellent solvent for dissolving the organic reagents and the palladium complex.[4][15] A small amount of water is often crucial for dissolving the inorganic base, thereby facilitating its role in the catalytic cycle.[16] Anhydrous conditions can be employed, especially if protodeboronation is a concern.[16]
Temperature 80-100 °C : This temperature range typically provides sufficient thermal energy to overcome the activation barriers of the catalytic cycle without promoting significant degradation of the reagents or catalyst.[15]

Detailed Experimental Protocol

This protocol describes a general procedure for the coupling of this compound with a representative aryl bromide.

4.1 Materials and Reagents

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 4-Bromoanisole) (1.0 equiv, limiting reagent)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (3.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2 mol%)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Ethyl acetate, reagent grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

4.2 Equipment

  • Oven-dried Schlenk flask or reaction vial with a screw cap and septum

  • Magnetic stir bar and stir plate with heating

  • Inert gas line (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Standard laboratory glassware for work-up and purification

4.3 Step-by-Step Procedure

  • Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (e.g., 1.2 mmol), the aryl bromide (1.0 mmol), and K₃PO₄ (3.0 mmol).

  • Inerting the Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[14][15]

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (e.g., 8 mL) followed by degassed water (e.g., 2 mL) via syringe. The reaction concentration is typically set at 0.1-0.2 M with respect to the limiting reagent.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(dppf)Cl₂ catalyst (0.02 mmol) to the stirring suspension.

  • Reaction: Place the sealed flask in a preheated oil bath or heating mantle set to 90 °C. Allow the reaction to stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical TLC mobile phase would be ethyl acetate/hexanes. Check for the consumption of the limiting aryl halide.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic extracts and wash with brine (20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to isolate the pure biaryl product.[10][15]

Workflow start Start reagents 1. Charge Flask (Boronic Acid, Aryl-Br, Base) start->reagents inert 2. Inert Atmosphere (Evacuate/Backfill Ar) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvents catalyst 4. Add Catalyst (Pd(dppf)Cl₂) solvents->catalyst react 5. Heat Reaction (90 °C, 4-16h) catalyst->react monitor 6. Monitor Progress (TLC / LC-MS) react->monitor workup 7. Aqueous Work-up (EtOAc / H₂O Extraction) monitor->workup Reaction Complete purify 8. Purify (Column Chromatography) workup->purify end Pure Product purify->end

Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting and Optimization

Even robust protocols can require optimization. Below are common issues and scientifically grounded solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Inactive Catalyst: Pd(0) species are sensitive to oxygen.[14] 2. Wet Reagents: Water can interfere, although some is required for certain base systems. Excess moisture can hydrolyze reagents. 3. Insufficient Base: The base is stoichiometric and essential for activating the boronic acid.[13]1. Ensure rigorous degassing and maintain a positive inert gas pressure. Use a fresh bottle of catalyst or a robust precatalyst. 2. Use anhydrous solvents and oven-dry bases. 3. Verify the stoichiometry and quality of the base.
Protodeboronation 1. Slow Coupling: If the desired coupling is slow, the competing hydrolysis of the boronic acid C-B bond can become a major side reaction.[4][16] 2. Harsh Conditions: High temperatures or overly strong bases can accelerate this process.1. Increase catalyst loading or switch to a more active ligand system (e.g., a biarylphosphine ligand) to accelerate the productive catalytic cycle. 2. Lower the reaction temperature. Consider a milder base like KF or CsF.[16] Alternatively, convert the boronic acid to a more stable pinacol or MIDA ester.[4][16]
Homocoupling of Boronic Acid 1. Oxygen Contamination: The presence of O₂ can facilitate the palladium-catalyzed oxidative homocoupling of the boronic acid to form a symmetric biaryl byproduct.[17][18]1. Improve the degassing procedure (e.g., use the freeze-pump-thaw method for highly sensitive reactions) and ensure the reaction is maintained under a strict inert atmosphere.
Stalled Reaction 1. Catalyst Deactivation: The active Pd(0) can precipitate as palladium black, removing it from the catalytic cycle. 2. Insoluble Species: The base or boronate salt may not be sufficiently soluble.1. Ensure the ligand-to-palladium ratio is appropriate to stabilize the catalyst. 2. Increase the proportion of water slightly or add a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) if solubility is a suspected issue.[19]

References

Application Notes & Protocols: (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide on the potential applications of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in medicinal chemistry. In the absence of direct published research on this specific molecule, this guide synthesizes the well-documented activities of its constituent chemical moieties: the phenylboronic acid "warhead" and the N-acyl thiazolidine "scaffold." We propose and provide detailed protocols for investigating this compound as a novel enzyme inhibitor and a potential therapeutic agent, grounded in the established pharmacology of its components. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter.

Introduction and Scientific Rationale

This compound is a synthetic organic compound that marries two pharmacologically significant motifs. While this specific molecule is not extensively characterized in scientific literature, its structure suggests compelling avenues for medicinal chemistry research. Our rationale for proposing its applications is based on a "fusion-of-function" hypothesis, where the individual properties of its components can predict its biological potential.

  • The Phenylboronic Acid (PBA) Moiety: Boronic acids are a class of compounds that have seen a surge in interest following the success of drugs like Bortezomib.[1][2] The boron atom in PBA is electrophilic and can form a reversible covalent bond with the hydroxyl group of serine residues found in the active sites of many enzymes.[3][4] This makes PBA derivatives potent inhibitors of serine proteases and β-lactamases.[5][6][7] Their ability to interact with diols also allows them to target glycoproteins, such as sialic acids, which are often overexpressed on cancer cells.[3][8]

  • The N-Acyl Thiazolidine Scaffold: The thiazolidine ring is considered a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer effects.[9][10][11] N-acylation of the thiazolidine ring, as seen in the thiazolidine-3-carbonyl structure, is a common strategy to modulate the compound's physicochemical properties and biological activity.[12][13] This scaffold can influence cell permeability, metabolic stability, and interactions with biological targets.[12]

By physically linking these two moieties, this compound presents as a novel candidate for several therapeutic applications, leveraging the PBA group as the active "warhead" and the thiazolidine scaffold to potentially enhance potency, selectivity, or pharmacokinetic properties.

Molecule_Rationale cluster_0 Chemical Moieties cluster_1 Known Biological Activities cluster_2 Hypothesized Compound cluster_3 Proposed Applications PBA Phenylboronic Acid (PBA) 'Warhead' PBA_Activity • Serine Protease Inhibition • β-Lactamase Inhibition • Sialic Acid Binding PBA->PBA_Activity Target_Compound This compound PBA->Target_Compound Chemical Fusion Thiazolidine Thiazolidine-3-carbonyl 'Scaffold' Thiazolidine_Activity • Antimicrobial • Anticancer • Anti-inflammatory Thiazolidine->Thiazolidine_Activity Thiazolidine->Target_Compound Chemical Fusion Proposed_Apps • Novel Enzyme Inhibitors • Dual-Action Antimicrobials • Targeted Anticancer Agents Target_Compound->Proposed_Apps Investigate Via Protocols

Fig 1. Rationale for investigating the target compound.

Proposed Application I: Serine Protease Inhibition

Scientific Basis: Serine proteases play critical roles in cancer progression (e.g., Prostate-Specific Antigen, PSA), blood coagulation, and inflammation.[14] Arylboronic acids are well-established competitive inhibitors of serine proteases like chymotrypsin and subtilisin.[15][16] The boron atom forms a tetrahedral adduct with the catalytic serine (Ser195 in chymotrypsin), mimicking the transition state of peptide bond hydrolysis.[4] The thiazolidine moiety could potentially interact with secondary binding pockets (S-pockets) of the protease, enhancing affinity and selectivity.[14]

Potential Targets:

  • Prostate-Specific Antigen (PSA)

  • Chymotrypsin

  • Human Neutrophil Elastase

  • Proteasome (Chymotrypsin-like subunit)

Serine_Protease_Inhibition Enzyme Serine Protease Active Site Ser-OH His-N TransitionState Tetrahedral Intermediate (Inhibited State) R-B(OH)2-O-Ser His-NH+ Enzyme:ser->TransitionState Nucleophilic Attack Inhibitor R-B(OH)2 This compound Inhibitor:boron->Enzyme:ser Binding TransitionState->Enzyme Reversible

Fig 2. Proposed mechanism of serine protease inhibition.
Protocol 2.1: General Serine Protease Inhibition Assay

This protocol provides a generalized method for determining the inhibitory potential of this compound against a model serine protease, such as chymotrypsin, using a chromogenic substrate.

Materials:

  • Serine Protease (e.g., α-Chymotrypsin from bovine pancreas)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Phenylmethylsulfonyl fluoride, PMSF)

  • DMSO (for dissolving compounds)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in Assay Buffer. Ensure the final DMSO concentration in the assay is ≤1%.

  • Enzyme Preparation: Prepare a working solution of the serine protease in Assay Buffer. The final concentration should be determined empirically to yield a linear rate of substrate hydrolysis over 10-15 minutes (typically in the low nM range).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Blank: 50 µL Assay Buffer

    • Control (100% activity): 40 µL Assay Buffer + 10 µL of 1% DMSO in buffer

    • Test Compound: 40 µL Assay Buffer + 10 µL of each compound dilution

  • Pre-incubation: Add 50 µL of the enzyme working solution to all wells except the blank. Add 100 µL of Assay Buffer to the blank well.

  • Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme. This pre-incubation is crucial for time-dependent inhibitors like boronic acids.[7]

  • Reaction Initiation: Add 50 µL of the chromogenic substrate solution (prepared in Assay Buffer) to all wells to start the reaction. The final volume should be 150 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 405 nm every 60 seconds for 15 minutes. The absorbance is due to the release of p-nitroaniline.

  • Data Analysis:

    • Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the percent inhibition for each compound concentration: % Inhibition = (1 - (V_inhibitor / V_control)) * 100

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a dose-response curve to determine the IC50 value.

Proposed Application II: β-Lactamase Inhibition

Scientific Basis: Bacterial resistance to β-lactam antibiotics is a major global health crisis, primarily driven by the production of β-lactamase enzymes.[17] Boronic acid derivatives are recognized as potent inhibitors of Class A and Class C serine β-lactamases.[5][6] Vaborbactam, an approved drug, is a cyclic boronic acid β-lactamase inhibitor.[18] By inhibiting β-lactamase, this compound could potentially restore the efficacy of common β-lactam antibiotics. The thiazolidine scaffold itself has antimicrobial properties, suggesting a possible dual-action mechanism.[11]

Potential Targets:

  • TEM-1, SHV-1 (Class A β-lactamases)

  • KPC-2 (Class A carbapenemase)[6]

  • AmpC (Class C cephalosporinase)[5]

Protocol 3.1: β-Lactamase Inhibition Assay using Nitrocefin

This protocol describes how to assess the inhibition of β-lactamase activity using the chromogenic cephalosporin substrate, nitrocefin. Hydrolysis of nitrocefin results in a color change from yellow to red, which can be monitored spectrophotometrically.[19][20]

Materials:

  • Purified β-lactamase enzyme (e.g., from Bacillus cereus or a recombinant source)

  • Nitrocefin

  • Assay Buffer: 50 mM Phosphate Buffer, pH 7.0

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Clavulanic acid, Tazobactam)

  • DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 490 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and positive control in DMSO. Create a serial dilution series in Assay Buffer.

  • Assay Setup: In a 96-well plate, add 50 µL of the appropriate solutions to each well:

    • Blank: Assay Buffer

    • Control (100% activity): Assay Buffer with 1% DMSO

    • Test Wells: Dilutions of the test compound or positive control.

  • Enzyme Addition: Add 25 µL of a working solution of β-lactamase (pre-diluted in Assay Buffer) to all wells except the blank.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 25 µL of a 0.5 mM Nitrocefin solution (prepared fresh in Assay Buffer) to all wells. The final volume will be 100 µL.

  • Endpoint Measurement: Incubate the plate at 25°C for 30 minutes, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the absorbance of the blank from all other readings.

    • Calculate the percent inhibition and determine the IC50 value as described in Protocol 2.1.

Assay_Workflow start Start prep_compounds Prepare Compound Serial Dilutions start->prep_compounds plate_setup Add Compounds & Controls to 96-Well Plate prep_compounds->plate_setup add_enzyme Add β-Lactamase Enzyme plate_setup->add_enzyme pre_incubate Pre-incubate (10 min) add_enzyme->pre_incubate add_substrate Add Nitrocefin Substrate pre_incubate->add_substrate incubate_react Incubate (30 min) add_substrate->incubate_react read_plate Read Absorbance at 490 nm incubate_react->read_plate analyze Calculate % Inhibition and IC50 read_plate->analyze end End analyze->end

Fig 3. Workflow for the β-Lactamase inhibition assay.

Data Summary and Interpretation

The following table summarizes hypothetical IC50 values for this compound against the proposed targets, based on published data for analogous compounds. These values serve as a benchmark for potential research outcomes.

Proposed Application Target Enzyme Hypothetical IC50 (nM) Reference Compound Class Citation
Serine Protease Inhibition Chymotrypsin500 - 5,000Arylboronic Acids[15]
Prostate-Specific Antigen (PSA)65 - 500Peptidyl Boronic Acids[14]
β-Lactamase Inhibition AmpC β-Lactamase80 - 200Phenylboronic Acids[5]
KPC-2 β-Lactamase100 - 1,000Phenylboronic Acids[6]
Anticancer Activity DU-145 Prostate Cancer Cells1,000 - 10,000Thiazolidine Derivatives[9][21]

References

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid as a potential enzyme inhibitor.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid: A Scaffolding Approach for Potential Enzyme Inhibition

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for investigating The molecule uniquely combines two pharmacologically significant moieties: a boronic acid "warhead," known for its ability to form reversible covalent bonds with active site nucleophiles, and a thiazolidine-based scaffold that can confer target specificity. We will explore the scientific rationale behind this compound's potential, detail its physicochemical properties, and provide robust, step-by-step protocols for screening, characterization, and mechanistic analysis of its inhibitory activity. The methodologies are designed to be self-validating, incorporating essential controls and data analysis workflows to ensure scientific rigor.

Scientific Rationale and Foundational Concepts

The design of this compound suggests a targeted strategy for enzyme inhibition. Its potential efficacy stems from the synergistic action of its two core components.

The Boronic Acid Pharmacophore: A Reversible Covalent Warhead

Boronic acids are a well-established class of enzyme inhibitors, with several FDA-approved drugs, such as the proteasome inhibitor Bortezomib, validating their clinical utility.[1][2][3] Their primary mechanism of action, particularly against serine and threonine proteases, involves the vacant p-orbital of the boron atom acting as a Lewis acid.[4] This allows it to accept an electron pair from a nucleophilic residue in an enzyme's active site, such as the hydroxyl group of serine.[3][5]

This interaction forms a stable, tetrahedral boronate complex that mimics the high-energy transition state of substrate hydrolysis, effectively blocking the enzyme's catalytic activity.[6][7] A key advantage of this interaction is its reversible nature, which can lead to a favorable balance between potency and reduced off-target effects compared to irreversible covalent inhibitors.[8]

The Thiazolidine Scaffold: A Basis for Specificity

The thiazolidine ring and its oxidized form, thiazolidinedione (TZD), are considered "privileged scaffolds" in medicinal chemistry.[9][10] These heterocyclic structures are present in a wide array of compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antidiabetic effects.[10][11][12] The TZD scaffold, for instance, is the core of the glitazone class of antidiabetic drugs that target PPAR-γ.[9] The specific geometry and hydrogen bonding capabilities of the (Thiazolidine-3-carbonyl)phenyl moiety are hypothesized to guide the molecule to the binding pockets of specific enzymes, conferring selectivity beyond the inherent reactivity of the boronic acid group.

Central Hypothesis

We hypothesize that this compound acts as a selective enzyme inhibitor. Its inhibitory action is driven by the reversible covalent modification of an active site nucleophile by the boronic acid group, while its potency and selectivity are determined by the non-covalent interactions between the enzyme's binding pocket and the thiazolidine-phenyl scaffold. This guide provides the protocols to test this hypothesis against relevant enzyme classes, starting with serine proteases.

Compound Properties and Handling

Proper handling and preparation of the inhibitor are critical for reproducible results.

PropertyDataSource
IUPAC Name (4-(1,3-thiazolidin-3-ylcarbonyl)phenyl)boronic acid
Molecular Formula C₁₀H₁₂BNO₃S
Molecular Weight 237.08 g/mol
CAS Number 850589-33-2
Physical Form Solid
Storage Conditions Inert atmosphere, room temperature

Stock Solution Preparation:

  • Solvent Selection: Begin by assessing solubility in DMSO. Most small organic molecules are readily soluble in DMSO, making it a suitable solvent for high-concentration stock solutions (e.g., 10-50 mM).

  • Preparation: Accurately weigh the compound and dissolve it in the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration. Ensure complete dissolution using a vortex mixer.

  • Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in tightly sealed tubes. Before use, thaw the aliquot completely and bring it to room temperature.

General Workflow for Inhibition Analysis

The characterization of a potential enzyme inhibitor follows a logical, multi-stage process. This workflow ensures that initial findings are robustly confirmed and the mechanism is thoroughly investigated.

G cluster_0 Phase 1: Screening & Potency cluster_1 Phase 2: Mechanism of Action A Target Enzyme Selection (e.g., Serine Protease) B Primary Screening (Single, high concentration) A->B C Dose-Response Assay (Serial Dilution) B->C D IC50 Value Determination C->D E Enzyme Kinetics Assay (Vary [Substrate] and [Inhibitor]) D->E Proceed if potent F Michaelis-Menten & Lineweaver-Burk Plots E->F G Determination of Ki and Inhibition Type (Competitive, Non-competitive, etc.) F->G

Caption: General experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for evaluating the inhibitory properties of this compound against a model serine protease, such as chymotrypsin.

Protocol 1: Determination of Half-Maximal Inhibitory Concentration (IC₅₀)

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a standard measure of inhibitor potency.

Principle: This protocol uses a colorimetric assay. The enzyme (chymotrypsin) cleaves a specific substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide), releasing p-nitroaniline, a yellow product that can be quantified by measuring its absorbance at 405 nm. The rate of color development is proportional to enzyme activity.

Materials and Reagents:

  • This compound

  • Chymotrypsin (from bovine pancreas)

  • N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Substrate)

  • Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • DMSO (anhydrous)

  • 96-well clear, flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Inhibitor Dilutions:

    • Prepare a 10 mM stock solution of the inhibitor in DMSO.

    • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM). This will be your 100X inhibitor plate.

    • Finally, dilute each 100X concentration 1:10 in the assay buffer. This creates a 10X intermediate dilution series.

  • Assay Setup (96-well plate):

    • No-Enzyme Control: 90 µL buffer + 10 µL of 10% DMSO in buffer.

    • 100% Activity Control (Vehicle): 80 µL buffer + 10 µL of 10% DMSO in buffer + 10 µL enzyme.

    • Inhibitor Wells: 80 µL buffer + 10 µL from the 10X inhibitor dilution series + 10 µL enzyme.

    • Rationale: Setting up controls is crucial. The no-enzyme control accounts for spontaneous substrate degradation, while the vehicle control defines the uninhibited reaction rate.

  • Pre-incubation:

    • Add the enzyme solution to the appropriate wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme and establish equilibrium, which is particularly important for reversible covalent inhibitors like boronic acids.[8]

  • Initiate Reaction:

    • Prepare the substrate solution in the assay buffer at a concentration equal to its Kₘ value.

    • Add 10 µL of the substrate solution to all wells to initiate the reaction (final volume = 110 µL).

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes (kinetic mode).

Data Analysis:

  • Determine the reaction rate (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

  • Subtract the rate of the no-enzyme control from all other wells.

  • Calculate the Percent Inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_vehicle)) * 100

  • Plot % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using graphing software (e.g., GraphPad Prism, Origin) to determine the IC₅₀ value.

Protocol 2: Elucidating the Mechanism of Inhibition and Kᵢ Determination

While IC₅₀ measures potency, the inhibition constant (Kᵢ) is a more fundamental measure of binding affinity. This protocol determines the Kᵢ and the mode of inhibition (e.g., competitive, non-competitive).

Principle: By measuring the enzyme's reaction rate at various substrate and inhibitor concentrations, we can use graphical analysis (e.g., Lineweaver-Burk plot) to understand how the inhibitor affects the enzyme's kinetic parameters, Kₘ and Vₘₐₓ.

Procedure:

  • Assay Setup: Prepare a matrix in a 96-well plate.

    • Rows: Different fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ; use the IC₅₀ as an estimate for Kᵢ initially).

    • Columns: A range of substrate concentrations (e.g., 0.25 x Kₘ to 10 x Kₘ).

  • Follow the same pre-incubation, reaction initiation, and data acquisition steps as in Protocol 1.

Data Analysis:

  • Calculate the initial velocity (V₀) for every combination of substrate and inhibitor concentration.

  • Michaelis-Menten Plot: For each inhibitor concentration, plot V₀ versus substrate concentration [S]. This will generate a family of curves.

  • Lineweaver-Burk Plot: For a clearer diagnosis of the inhibition mechanism, create a double reciprocal plot (1/V₀ vs. 1/[S]).

    • Competitive Inhibition: Lines will intersect on the y-axis.

    • Non-competitive Inhibition: Lines will intersect on the x-axis.

    • Uncompetitive Inhibition: Lines will be parallel.

  • The Kᵢ can be calculated from the changes in the apparent Kₘ or Vₘₐₓ using the appropriate Cheng-Prusoff or graphical analysis equations depending on the inhibition type.

G cluster_0 Lineweaver-Burk Plots for Inhibition Types comp_plot comp_label Competitive (Lines intersect on Y-axis) noncomp_plot noncomp_label Non-competitive (Lines intersect on X-axis) uncomp_plot uncomp_label Uncompetitive (Lines are parallel)

Caption: Visual guide to interpreting Lineweaver-Burk plots.

Potential Target Classes & Future Directions

While serine proteases are a primary hypothetical target, the unique scaffold of this compound warrants broader screening.

  • β-Lactamases: Boronic acids are potent inhibitors of both serine- and metallo-β-lactamases, enzymes responsible for antibiotic resistance.[13][14][15] Screening against clinically relevant β-lactamases (e.g., KPC-2, AmpC, NDM-1) could reveal potential applications in combating bacterial infections.[14][16]

  • Other Proteases: The thiazolidine scaffold may guide the compound to other protease families.

  • Lipoxygenases (LOX): Some thiazolidinedione derivatives have shown inhibitory activity against LOX enzymes, which are involved in inflammatory pathways.[17]

Future work should involve selectivity profiling against a panel of related enzymes to establish a structure-activity relationship (SAR) and performing structural studies, such as X-ray crystallography, to visualize the inhibitor bound to its target enzyme.[13][15]

References

Application Note: Strategic Application of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in Covalent Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The Rise of Reversible Covalent Fragments

Fragment-Based Drug Discovery (FBDD) has cemented its position as a cornerstone of modern hit identification, prized for its efficient exploration of chemical space and its ability to generate leads with superior physicochemical properties.[1] Within the FBDD paradigm, the strategic use of fragments capable of forming covalent bonds with a target protein is a rapidly advancing frontier. This application note details the rationale, protocols, and strategic considerations for employing (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid , a uniquely functionalized fragment, in FBDD campaigns. Boronic acids are of particular interest as they act as mild electrophiles, capable of forming reversible covalent adducts with nucleophilic serine, threonine, or lysine residues within a protein's binding site.[][3][4] This transient covalent interaction can significantly enhance the binding affinity of a low-molecular-weight fragment, facilitating its detection and characterization by biophysical methods and providing a robust starting point for lead optimization.[][5]

Profile of a Privileged Fragment: this compound

The selection of high-quality fragments is paramount to the success of any FBDD campaign. This compound is a compelling candidate, designed to maximize the potential for meaningful protein-ligand interactions while adhering to the principles of fragment design.

Physicochemical Properties

This fragment is compliant with the "Rule of Three," a set of guidelines used to define a high-quality fragment, ensuring it occupies a favorable region of chemical space for subsequent optimization.

PropertyValue"Rule of Three" GuidelineCompliance
IUPAC Name (4-(1,3-thiazolidine-3-carbonyl)phenyl)boronic acid--
Molecular Formula C₁₀H₁₂BNO₃S--
Molecular Weight 237.08 g/mol ≤ 300 DaYes
cLogP 1.25 (Predicted)≤ 3Yes
Hydrogen Bond Donors 2 (from B(OH)₂)≤ 3Yes
Hydrogen Bond Acceptors 4 (O=C, S, O from B(OH)₂)≤ 3No*
Rotatable Bonds 2≤ 3Yes

*Note: While the HBA count is 4, the boronic acid hydroxyls are integral to its covalent mechanism, making it an acceptable deviation for this fragment class.

Rationale for Selection: A Tri-Functional Design

The power of this fragment lies in the synergistic interplay of its three core components, each serving a distinct purpose in the drug discovery process.

  • The Boronic Acid "Warhead": This functional group is the fragment's primary asset. The sp²-hybridized boron atom possesses an empty p-orbital, rendering it a Lewis acid capable of accepting a lone pair from a nucleophilic amino acid side chain (e.g., the hydroxyl of serine or threonine).[6] This interaction forms a reversible tetrahedral boronate adduct, effectively anchoring the fragment in the binding pocket.[3] This mechanism has been successfully exploited in FDA-approved drugs like the proteasome inhibitor Bortezomib.[7][8]

  • The Phenyl Linker: This rigid aromatic ring serves as a stable, non-flexible scaffold. It projects the boronic acid and the thiazolidinone moiety into defined vectors, reducing the entropic penalty upon binding and providing clear, predictable exit vectors for subsequent fragment growth.

  • The Thiazolidinone Moiety: The thiazolidinone ring is considered a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with diverse biological activities.[9][10] In this context, it serves two key roles:

    • Interaction Hub: The amide carbonyl can act as a hydrogen bond acceptor, while the sulfur atom can engage in non-canonical interactions, providing additional anchor points to the protein surface.

    • Vector for Growth: The thiazolidinone ring is synthetically tractable, offering a well-defined point for chemical elaboration during the hit-to-lead optimization phase.[11]

G cluster_fragment This compound cluster_function Key Functions in FBDD boronic_acid Boronic Acid 'Warhead' covalent Reversible Covalent Bonding (Ser, Thr, Lys) boronic_acid->covalent phenyl Rigid Phenyl Linker stability Structural Rigidity & Defined Exit Vectors phenyl->stability thiazolidinone Thiazolidinone 'Vector for Growth' optimization Additional Interactions & Synthetic Elaboration thiazolidinone->optimization

Figure 1: Functional decomposition of the title fragment.

Integrated FBDD Workflow and Protocols

A successful FBDD campaign relies on a multi-tiered, orthogonal approach to confidently identify and validate fragment hits. The following workflow is designed to maximize efficiency and data quality.

FBDD_Workflow cluster_screening Hit Identification cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization start Fragment Library (incl. Boronic Acids) spr Primary Screen: Surface Plasmon Resonance (SPR) start->spr High Throughput nmr Orthogonal Screen: NMR Spectroscopy spr->nmr Confirm Hits xray Structural Biology: X-ray Crystallography nmr->xray Prioritize for Structure sbd Structure-Based Design (SBD) xray->sbd sar SAR by Synthesis sbd->sar lead Lead Compound sar->lead CSP_Concept xaxis_start xaxis_end xaxis_start->xaxis_end yaxis_start yaxis_end yaxis_start->yaxis_end A A A_shifted A' A->A_shifted B B B_shifted B' B->B_shifted C C D D label_apo Apo Protein Peaks label_apo->B label_holo Fragment-Bound Peaks label_holo->B_shifted

References

Application Note: Catalyst Selection for Efficient Suzuki-Miyaura Coupling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview and practical protocols for the efficient Suzuki-Miyaura cross-coupling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, a valuable building block in medicinal chemistry. We will explore the critical parameters for catalyst system selection, including the palladium precatalyst, ligand, base, and solvent. By understanding the interplay of these components and the specific challenges posed by the substrate, researchers can significantly improve reaction yields and purity. This document includes recommended starting protocols, a troubleshooting guide, and a comparative analysis of various catalytic systems.

Introduction: The Suzuki-Miyaura Coupling in Modern Synthesis

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. Its robustness has made it one of the most widely used reactions in the pharmaceutical industry for constructing complex molecular architectures, particularly biaryl and heteroaryl structures.

The substrate of interest, this compound, incorporates a thiazolidine moiety, a heterocyclic scaffold found in numerous biologically active compounds. The successful coupling of this building block is therefore of significant interest. However, the presence of heteroatoms (N, S) and a carbonyl group introduces specific challenges, such as potential catalyst inhibition and substrate instability, which necessitate a carefully optimized catalytic system.

Substrate Analysis: this compound

A thorough understanding of the substrate's chemical properties is paramount for designing a successful coupling strategy.

  • Structure: The molecule contains a phenylboronic acid functionalized with an amide-linked thiazolidine ring.

  • Potential for Catalyst Inhibition: The Lewis basic nitrogen and sulfur atoms within the thiazolidine ring, as well as the carbonyl oxygen, have the potential to coordinate to the palladium center. This non-productive binding can sequester the active catalyst, leading to lower reaction rates or complete inhibition. The choice of a sterically hindered ligand is often crucial to mitigate this effect.

  • Protodeboronation: Like many arylboronic acids, this compound is susceptible to protodeboronation, a side reaction where the C-B bond is cleaved and replaced by a C-H bond. This process is often promoted by strong bases, high temperatures, and the presence of water, leading to the formation of an undesired benzamide byproduct and reduced yields.

  • Stability: While boronic acids are generally stable, some can be prone to decomposition. If protodeboronation or other degradation pathways prove problematic, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) or a trifluoroborate salt is a highly effective strategy.

The Catalytic System: A Component-by-Component Analysis

The success of the Suzuki-Miyaura coupling hinges on the synergistic interaction of four key components: the palladium source, the ligand, the base, and the solvent.

A. The Palladium Precatalyst

The precatalyst serves as the source for the catalytically active Pd(0) species. Common choices include:

  • Palladium(II) Acetate (Pd(OAc)₂): Cost-effective and widely used, but requires in-situ reduction to Pd(0), which is typically facilitated by a phosphine ligand.

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require a reduction step, often leading to more consistent results.

  • Pre-formed Pd-Ligand Complexes: Catalysts like PEPPSI™-IPr or Buchwald precatalysts (e.g., SPhos G3) offer high stability and activity, often at lower catalyst loadings. They are particularly effective for challenging substrates.

B. The Ligand: The Key to Reactivity and Selectivity

The ligand is arguably the most critical component, stabilizing the palladium center and modulating its electronic and steric properties to facilitate the catalytic cycle. For a substrate like ours, with potential coordinating groups, the right ligand is essential.

  • Bulky, Electron-Rich Monophosphine Ligands: This class, often referred to as Buchwald ligands, is highly effective for a broad range of Suzuki couplings. Ligands such as SPhos and XPhos possess significant steric bulk that promotes the final reductive elimination step and protects the palladium center from undesirable side reactions. Their electron-rich nature facilitates the initial oxidative addition of the aryl halide.

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr are strong sigma-donors that form highly stable and thermally robust palladium complexes. They are excellent choices for coupling less reactive aryl chlorides or when high reaction temperatures are required.

C. The Base: The Boronic Acid Activator

The base plays an indispensable role by activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species ([R-B(OH)₃]⁻), which is essential for the transmetalation step.

  • Potassium Carbonate (K₂CO₃) & Cesium Carbonate (Cs₂CO₃): Standard, effective bases for many couplings. Cs₂CO₃ is more soluble and often provides better results, albeit at a higher cost.

  • Potassium Phosphate (K₃PO₄): A moderately strong base that is often the optimal choice for substrates sensitive to protodeboronation or hydrolysis. Its use can significantly suppress side reactions.

  • Stronger Bases (KOtBu, NaOH): While powerful, these should be used with caution as they can accelerate substrate degradation and protodeboronation.

D. The Solvent

The solvent system must solubilize the reagents and facilitate the interaction between the organic and inorganic components.

  • Aprotic Ethers (Dioxane, THF, 2-MeTHF): Excellent general-purpose solvents for Suzuki couplings.

  • Aromatic Hydrocarbons (Toluene): Another common choice, particularly for higher-temperature reactions.

  • Aqueous Mixtures: A small amount of water is often added to the organic solvent (e.g., Dioxane/H₂O 4:1). Water helps to dissolve the inorganic base (especially K₃PO₄) and facilitates the formation of the active boronate species.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst system components directly influences the efficiency of each step.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar¹-Pd(II)L₂-X Pd0->PdII_Aryl OxAdd Oxidative Addition PdII_Diaryl Ar¹-Pd(II)L₂-Ar² PdII_Aryl->PdII_Diaryl Transmetalation Transmetalation PdII_Diaryl->Pd0 RedElim Reductive Elimination Product Ar¹-Ar² (Product) RedElim->Product label_ArX Ar¹-X label_ArX->OxAdd label_Boronate Ar²-B(OR)₃⁻ label_Boronate->Transmetalation

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst System Screening and Recommendations

To determine an optimal set of conditions, a screening of various catalyst systems is recommended. The table below presents plausible outcomes for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole), based on established principles of catalyst activity.

EntryPd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Plausible Yield (%)Remarks
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O100< 20%Traditional catalyst; likely inefficient due to substrate complexity.
2Pd₂(dba)₃ (1)SPhos (2.5)K₂CO₃ (2)Toluene/H₂O10075%Good performance from a modern Buchwald ligand system.
3 Pd₂(dba)₃ (1) SPhos (2.5) K₃PO₄ (2) Dioxane/H₂O 90 > 95% Recommended starting condition. Milder base minimizes protodeboronation.
4Pd₂(dba)₃ (1)cataCXium A (2.5)K₃PO₄ (2)Dioxane/H₂O9090%Another excellent bulky phosphine ligand showing high activity.
5PEPPSI-IPr (2)-K₃PO₄ (2)2-MeTHF10088%NHC-based catalyst shows high thermal stability and good yield.

Based on this analysis, the combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos and a mild base like K₃PO₄ in an aqueous ether solvent system is predicted to be the most effective starting point.

Detailed Experimental Protocol (Based on Entry 3)

This protocol describes a general procedure for the coupling of this compound with an aryl bromide.

Reagents:

  • This compound (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos (0.025 equiv, 2.5 mol%)

  • K₃PO₄ (2.0 equiv), finely ground

  • 1,4-Dioxane and Degassed H₂O (4:1 v/v)

Procedure:

  • Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and K₃PO₄.

  • Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add Pd₂(dba)₃ and SPhos to the reaction vessel.

  • Solvent Addition: Add the degassed 1,4-dioxane and water solvent mixture via syringe. The final reaction concentration should be approximately 0.1-0.2 M with respect to the boronic acid.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the consumption of the limiting reagent.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude residue can be purified by flash column chromatography on silica gel to afford the desired product.

Troubleshooting Guide

Low yields or the presence of significant side products can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Start Low Yield Observed Check_Conversion Is Starting Material (SM) Consumed? Start->Check_Conversion Check_Side_Products What is the Major Side Product? Check_Conversion->Check_Side_Products Yes Inactive_Catalyst Inactive Catalyst System Check_Conversion->Inactive_Catalyst No Protodeboronation Protodeboronation of Boronic Acid Check_Side_Products->Protodeboronation Benzamide byproduct Homocoupling Homocoupling of Boronic Acid Check_Side_Products->Homocoupling Biaryl of boronic acid Dehalogenation Dehalogenation of Aryl Halide Check_Side_Products->Dehalogenation Arene from Ar-X Sol_Inactive 1. Ensure reagents are pure & dry. 2. Increase temperature. 3. Screen alternative ligands (e.g., XPhos, NHC). 4. Check base quality. Inactive_Catalyst->Sol_Inactive Sol_Proto 1. Use a milder base (K₃PO₄ is good). 2. Lower reaction temperature. 3. Use strictly anhydrous conditions. 4. Convert boronic acid to a pinacol ester. Protodeboronation->Sol_Proto Sol_Homo 1. Rigorously degas solvents. 2. Ensure a robust inert atmosphere. 3. Check for oxygen leaks. Homocoupling->Sol_Homo Sol_Dehalo 1. Ensure sufficient boronic acid (1.1-1.2 equiv). 2. Lower reaction temperature. Dehalogenation->Sol_Dehalo

Figure 2: A logical workflow for diagnosing and resolving low yields in the Suzuki coupling.

Conclusion

The efficient Suzuki-Miyaura coupling of this compound is readily achievable with a well-chosen catalyst system. The key to success lies in using a modern, bulky, electron-rich phosphine ligand, such as SPhos, paired with a mild base like potassium phosphate to mitigate potential catalyst inhibition and substrate protodeboronation. The detailed protocol provided herein serves as a robust starting point for researchers. By applying these principles and utilizing the troubleshooting guide, scientists can effectively incorporate this valuable building block into diverse synthetic programs, accelerating discovery in medicinal chemistry and materials science.

Application Note: Strategies for the Derivatization of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid is a bifunctional molecule that serves as an exceptional starting point for chemical biology and drug discovery. It integrates the thiazolidine core, a privileged scaffold in medicinal chemistry, with the highly versatile phenylboronic acid moiety. This combination allows for extensive chemical modification to generate diverse molecular libraries for biological screening. This guide provides a detailed exploration of derivatization strategies, focusing on palladium- and copper-catalyzed cross-coupling reactions to probe structure-activity relationships (SAR), the synthesis of fluorescent probes for cellular imaging, and direct applications in enzyme inhibition assays. We present detailed, field-tested protocols, explain the causality behind experimental choices, and offer workflows for the application of these derivatives in relevant biological contexts, empowering researchers to leverage this scaffold for their specific targets.

Introduction: A Scaffold of Opportunity

The compound this compound, commercially available with CAS number 850589-33-2, presents a unique confluence of chemical functionalities.[1] Its structure is a composite of two key motifs, each contributing significant value to its potential as a lead-generation tool.

  • The Thiazolidine Core: Thiazolidine and its derivatives are recognized as "privileged structures" in medicinal chemistry.[2] This five-membered heterocycle is a component of numerous bioactive compounds, exhibiting a wide spectrum of pharmacological activities, including anti-diabetic, antimicrobial, and anticancer properties.[3][4] Its presence provides a stable, three-dimensional framework that can be optimized for target engagement.

  • The Phenylboronic Acid (PBA) Moiety: The PBA group is a powerful and versatile chemical handle. It is renowned for its ability to participate in robust cross-coupling reactions, act as a reversible covalent inhibitor for specific enzyme classes, and form stable esters with cis-1,2- and 1,3-diols, a feature widely exploited for carbohydrate sensing.[5][6][7]

The strategic derivatization of this parent molecule allows for the generation of novel chemical entities tailored for specific biological assays, from target validation and SAR studies to cellular imaging and diagnostics. This document outlines reliable protocols to unlock this potential.

Caption: Structure of this compound.

Part I: Derivatization via Cross-Coupling for SAR Studies

The most direct path to creating a library of analogs from the parent molecule is through derivatization at the boronic acid functional group. Palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling are cornerstone reactions for this purpose, enabling the formation of new carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds with high efficiency and functional group tolerance.

Derivatization_Workflow Start This compound Process Cross-Coupling Reaction Start->Process Suzuki Suzuki-Miyaura (C-C bond formation) Process->Suzuki ChanLam Chan-Lam (C-N / C-O bond formation) Process->ChanLam Library Diverse Chemical Library Suzuki->Library ChanLam->Library Screening Biological Screening (e.g., Enzyme Assays) Library->Screening

Caption: General workflow for library generation and screening.

Protocol 1: Suzuki-Miyaura C-C Cross-Coupling

Objective: To replace the boronic acid moiety with a variety of aryl or heteroaryl groups, enabling exploration of how different substituents at this position affect biological activity.

Causality & Mechanistic Insight: The Suzuki-Miyaura reaction is a robust method for forming C(sp²)-C(sp²) bonds.[5] The reaction proceeds via a catalytic cycle involving a palladium(0) species. Key steps include oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[8] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the reaction steps.

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a dry reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired aryl or heteroaryl bromide/iodide (1.2 equiv.), and a suitable palladium catalyst/ligand system (e.g., Pd(OAc)₂ [2-5 mol%] and a phosphine ligand like SPhos [4-10 mol%]).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition: Through the septum, add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) and a degassed aqueous solution of a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.). The total reaction concentration should be approximately 0.1 M.

  • Reaction: Place the vial in a pre-heated oil bath or heating block (typically 80-100 °C) and stir vigorously for 4-16 hours.

  • Monitoring & Quenching: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the reaction to room temperature and quench by adding water.

  • Workup: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel with an appropriate solvent system (e.g., Hexanes/Ethyl Acetate gradient) to yield the pure coupled product.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: Chan-Lam C-N/C-O Cross-Coupling

Objective: To couple the parent molecule with various amines, phenols, or N-heterocycles, introducing diverse polar and hydrogen-bonding functionalities.

Causality & Mechanistic Insight: The Chan-Lam coupling provides an air-stable and often milder alternative to palladium-catalyzed amination reactions.[9][10] It utilizes a copper catalyst (typically Cu(II) acetate) to couple the arylboronic acid with N-H or O-H containing compounds.[11] The mechanism is thought to involve transmetalation to form a copper-aryl species, which then undergoes oxidative coupling and reductive elimination to forge the C-N or C-O bond.[12] The reaction can often be run open to the air at room temperature.[13]

Detailed Step-by-Step Protocol:

  • Reagent Preparation: In a reaction vial open to the air, combine this compound (1.0 equiv.), the desired amine, phenol, or N-heterocycle (1.0-1.5 equiv.), and Copper(II) acetate (Cu(OAc)₂, 1.0-2.0 equiv.).

  • Solvent and Base Addition: Add a suitable solvent, typically Dichloromethane (DCM) or Methanol. Add a base, such as pyridine or triethylamine (2.0 equiv.), to facilitate the reaction.

  • Reaction: Stir the mixture vigorously at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent and wash with aqueous EDTA solution to remove any remaining copper. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the product via flash column chromatography.

  • Validation: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and HRMS.

FeatureSuzuki-Miyaura CouplingChan-Lam Coupling
Bond Formed Carbon-Carbon (C-C)Carbon-Nitrogen (C-N), Carbon-Oxygen (C-O)
Catalyst Palladium (e.g., Pd(OAc)₂, Pd(PPh₃)₄)Copper (e.g., Cu(OAc)₂)
Coupling Partner Aryl/Vinyl Halides or TriflatesAmines, Amides, Phenols, Alcohols, N-Heterocycles
Atmosphere Requires inert atmosphere (N₂ or Ar)Often tolerant of air
Typical Temp. Often requires heating (80-110 °C)Often proceeds at room temperature
Key Advantage Extremely broad substrate scope for C-C bondsExcellent for heteroatom coupling under mild conditions

Part II: Synthesis of Fluorescent Probes

The boronic acid moiety is an excellent anchor for designing fluorescent probes. Its ability to interact with biological molecules—either through reversible diol binding or irreversible oxidative deboronation—can be harnessed to create sensors that report on cellular states.

Probe_Mechanism cluster_A Mechanism A: Saccharide Sensing cluster_B Mechanism B: ROS Sensing A_Start Probe + Saccharide (e.g., Sialic Acid) A_Process Reversible Boronate Ester Formation A_Start->A_Process A_End Fluorescence Change (Signal ON/OFF) A_Process->A_End B_Start Probe + ROS (e.g., H₂O₂) B_Process Irreversible Oxidative Deboronation B_Start->B_Process B_End Fluorescence Change (Signal ON) B_Process->B_End

Caption: Key mechanisms for boronic acid-based fluorescent probes.

Protocol 3: Synthesis of a Saccharide-Sensing Probe via Chan-Lam Coupling

Objective: To synthesize a fluorescent probe by coupling an amino-functionalized fluorophore to the parent molecule. This probe can then be used to detect elevated levels of cell-surface glycans (e.g., sialic acids) often found on cancer cells.[14]

Design Rationale: We will use the Chan-Lam C-N coupling protocol to directly attach a fluorophore containing a primary or secondary amine to the phenyl ring of the parent molecule. This is a convergent and efficient strategy. An example fluorophore is 7-Amino-4-methylcoumarin, which provides a strong blue fluorescence.

Detailed Step-by-Step Protocol:

  • Reaction Setup: In a 25 mL round-bottom flask, combine this compound (100 mg, 1.0 equiv.), 7-Amino-4-methylcoumarin (1.1 equiv.), Cu(OAc)₂ (1.5 equiv.), and activated 4 Å molecular sieves (approx. 200 mg).

  • Solvent and Base: Add anhydrous DCM (10 mL) and pyridine (2.0 equiv.).

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature, open to the air, for 48 hours. Protect the reaction from light by wrapping the flask in aluminum foil.

  • Monitoring: Follow the reaction progress by TLC, observing the consumption of the starting materials and the formation of a new, fluorescent product spot.

  • Workup: Filter the reaction mixture through a pad of Celite®, washing thoroughly with DCM. Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient of DCM/Methanol) to isolate the desired fluorescent probe.

  • Validation: Characterize the final product by HRMS and NMR. Confirm its photophysical properties by measuring its excitation and emission spectra in a suitable buffer (e.g., PBS pH 7.4).

Application Protocol 3.1: Cancer Cell Surface Glycan Labeling

Objective: To use the synthesized probe to visualize cancer cells that overexpress sialic acid, such as the hepatocellular carcinoma cell line HepG2.[15]

Materials:

  • Synthesized fluorescent probe (stock solution in DMSO).

  • HepG2 cells (cancer cell line) and a control cell line (e.g., normal fibroblast).

  • Cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Glass-bottom dishes for imaging.

  • Fluorescence microscope with appropriate filter sets.

Detailed Step-by-Step Protocol:

  • Cell Culture: Culture HepG2 and control cells on glass-bottom dishes until they reach 60-70% confluency.

  • Probe Incubation: Prepare a working solution of the fluorescent probe (e.g., 5-10 µM) in serum-free cell culture medium.

  • Washing: Gently wash the cells twice with warm PBS (pH 7.4) to remove media components.

  • Labeling: Add the probe working solution to the cells and incubate at 37 °C for 30-60 minutes.

  • Final Wash: Remove the probe solution and wash the cells three times with warm PBS to remove any unbound probe.

  • Imaging: Add fresh PBS or imaging buffer to the dish. Visualize the cells using a fluorescence microscope. The probe should selectively accumulate on the HepG2 cells due to binding with surface sialic acids, resulting in significantly higher fluorescence compared to the control cells.

  • Control Experiment: For a competition assay, pre-incubate HepG2 cells with a high concentration of a non-fluorescent boronic acid (e.g., 3-aminophenylboronic acid) before adding the fluorescent probe. A significant reduction in fluorescence signal would confirm that the binding is mediated by the boronic acid moiety.

Part III: Application in Enzyme Inhibition Assays

The boronic acid group is a well-established pharmacophore for inhibiting serine proteases.[6] The boron atom's empty p-orbital makes it an excellent electrophile, readily attacked by the nucleophilic hydroxyl group of the active site serine residue. This forms a stable, tetrahedral boronate adduct that mimics the enzymatic transition state, effectively blocking the enzyme's catalytic activity.[16]

Inhibition_Mechanism Enzyme Serine Protease (Active Site Ser-OH) Complex Reversible Covalent Complex (Tetrahedral Boronate Adduct) Enzyme->Complex Inhibitor Boronic Acid Inhibitor -B(OH)₂ Inhibitor->Complex Inactive Enzyme Activity Blocked Complex->Inactive

Caption: Mechanism of serine protease inhibition by a boronic acid.

Application Protocol 4: In Vitro Serine Protease Inhibition Assay

Objective: To quantify the inhibitory potency (IC₅₀) of the parent molecule and its derivatives (from Part I) against a model serine protease, such as Prostate-Specific Antigen (PSA).[17]

Materials:

  • Human PSA, purified enzyme (commercially available).

  • Fluorogenic PSA substrate (e.g., MeO-Suc-Arg-Pro-Tyr-pNA).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 7.8.

  • Test Compounds: Parent molecule and derivatives dissolved in DMSO to make 10 mM stock solutions.

  • 96-well black, flat-bottom microplates.

  • Fluorescence plate reader.

Detailed Step-by-Step Protocol:

  • Compound Dilution: Prepare a serial dilution series of each test compound in assay buffer. The final DMSO concentration in the assay should be kept constant and low (≤1%).

  • Enzyme Preparation: Prepare a working solution of PSA in assay buffer at twice the final desired concentration (e.g., 2 nM for a 1 nM final concentration).

  • Assay Setup: In the 96-well plate, add:

    • 50 µL of the diluted test compound (or buffer for control wells).

    • 50 µL of the PSA working solution.

  • Pre-incubation: Mix gently and pre-incubate the plate at 37 °C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a working solution of the fluorogenic substrate in assay buffer. Initiate the enzymatic reaction by adding 100 µL of the substrate solution to all wells.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C. Measure the increase in fluorescence (e.g., Ex/Em appropriate for the substrate's product) every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Normalize the velocities to the uninhibited control (0% inhibition) and the no-enzyme control (100% inhibition).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

CompoundStructure ModificationIC₅₀ (nM)Notes
Parent This compound
1a Suzuki: 4-Fluorophenyl
1b Suzuki: 2-Thienyl
2a Chan-Lam: Aniline
2b Chan-Lam: Phenol

Conclusion

This compound is a powerful and adaptable starting material for developing sophisticated molecular tools and potential therapeutic agents. The protocols detailed in this guide provide a robust framework for its derivatization through reliable cross-coupling reactions and demonstrate clear pathways for the application of these novel compounds in enzyme inhibition and cell-based assays. By leveraging the unique properties of both the thiazolidine and boronic acid moieties, researchers can efficiently generate and evaluate diverse chemical libraries to accelerate discovery in their respective fields.

References

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the quest for novel molecular architectures with potent and selective biological activity is perpetual. Heterocyclic compounds form the backbone of many pharmaceuticals, and among them, the thiazolidine nucleus is a scaffold of significant interest.[1][2] Thiazolidine derivatives exhibit a remarkable breadth of pharmacological activities, including antimicrobial, anticancer, antidiabetic, and anti-inflammatory properties.[1][3][4] The strategic functionalization of this core structure is key to modulating its therapeutic potential.

(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid emerges as a particularly valuable building block for medicinal chemists. This reagent uniquely combines the privileged thiazolidine motif with the synthetic versatility of a phenylboronic acid. The boronic acid group is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity.[5][6] This allows for the modular assembly of complex biaryl structures, which are prevalent in many biologically active compounds.

This guide provides an in-depth technical overview of the properties, safe handling, and synthetic applications of this compound. We present a detailed, field-proven protocol for its use in Suzuki-Miyaura cross-coupling reactions, discuss the rationale behind experimental choices, and outline methods for the characterization of the resulting products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful synthetic intermediate in their discovery programs.

Physicochemical Properties and Safe Handling

This compound is a solid at room temperature.[7] As with all boronic acids, proper handling and storage are crucial to ensure reagent integrity and laboratory safety.

PropertyValueSource
IUPAC Name This compound[7]
CAS Number 850589-33-2[7]
Molecular Formula C₁₀H₁₂BNO₃S
Physical Form Solid[7]
Storage Inert atmosphere, room temperature[7]

Safety and Handling Precautions:

Boronic acids, while generally less toxic than many organometallic reagents, require careful handling to mitigate potential hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, laboratory coat, and chemical-resistant gloves.[8][9]

  • Respiratory Protection: Handle in a well-ventilated fume hood to avoid inhalation of dust, which may cause respiratory tract irritation.[9]

  • Skin and Eye Contact: Avoid contact with skin and eyes. Boronic acids can cause skin and serious eye irritation.[9] In case of contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[8]

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[10] Boronic acids can be susceptible to dehydration and decomposition.

  • Spills: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[8]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the synthesis of biaryl compounds by coupling the boronic acid with an aryl or heteroaryl halide (or triflate).

The general catalytic cycle for the Suzuki-Miyaura reaction is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)Ln-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R1PdR2 R¹-Pd(II)Ln-R² Transmetalation->R1PdR2 RedElim Reductive Elimination R1PdR2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Product) RedElim->Product Boronate [R²-B(OH)₃]⁻ Boronate->Transmetalation Base Base (e.g., K₂CO₃) Base->Boronate ArX R¹-X (Aryl Halide) ArX->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of the catalyst, ligand, base, solvent, and temperature may be required for specific substrates.

Materials:

  • This compound (1.2 equivalents)

  • Aryl or heteroaryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v)

  • Anhydrous sodium sulfate

  • Organic solvent for workup (e.g., Ethyl acetate)

  • Brine solution

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath with temperature control

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) or Liquid chromatography-mass spectrometry (LC-MS) for reaction monitoring

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Degassing: Seal the flask and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to remove oxygen, which can lead to unwanted side reactions like the homocoupling of the boronic acid.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (to achieve a concentration of 0.1-0.2 M relative to the aryl bromide). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The amide functionality in the boronic acid is generally stable under these conditions, but strong bases and very high temperatures should be approached with caution to avoid potential hydrolysis.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material (aryl bromide) is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Characterization of Synthesized Molecules

The unambiguous identification of the synthesized product is paramount. A combination of spectroscopic techniques should be employed.

TechniquePurposeExpected Observations
¹H-NMR To determine the proton environment and confirm the formation of the new biaryl structure.Appearance of new aromatic signals corresponding to the coupled ring system. The characteristic signals for the thiazolidine ring and the phenyl amide moiety should remain.[11]
¹³C-NMR To identify all unique carbon atoms in the molecule.Appearance of new signals in the aromatic region. The carbonyl carbon of the amide should be observable.[11]
Mass Spectrometry (MS) To confirm the molecular weight of the product.The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated mass of the desired product.
FT-IR To identify key functional groups.Presence of characteristic peaks for C=O (amide), C-N, and aromatic C-H stretches.
HPLC To determine the purity of the final compound.A single major peak indicates a high degree of purity.

Example Characterization Data for a Related Structure: For a compound like (4-(5-methyl-4-oxo-3-(phenylsulfonamido)thiazolidin-2-yl)phenyl)boronic acid, the following spectral data were reported:

  • ¹H-NMR (Acetone-d6, 400 MHz), δ (ppm): 1.25 – 1.26 (d, 3H, CHCH ₃), 3.93 (q, 1H, CH CH₃), 5.93 (s, 1H, CH ), 7.52 – 7.94 (m, 9H, ArH ), 10.27 (s, 2H, B(OH )₂), 11.58 (br s, 1H, NH ).

  • ¹³C-NMR (Acetone-d6, 100 MHz), δ (ppm): 19.26, 37.10, 61.45, 126.21, 127.64, 129.72, 133.53, 134.91, 135.42, 139.49 ,147.73, 171.26.

  • FT-IR (cm⁻¹): 3301 (O-H of boronic acid), 3206 (sulfonamide NH), 1729 (C=O of carbonyl), 1243 (C-N of amide), 1326 (S=O of sulfonamide).

This data serves as a valuable reference for what to expect when characterizing products derived from this compound.

Conclusion and Future Perspectives

This compound is a powerful and versatile building block for the synthesis of novel bioactive molecules. Its utility in Suzuki-Miyaura cross-coupling reactions provides a straightforward and efficient method for constructing complex molecular scaffolds centered around the pharmacologically relevant thiazolidine core. The protocols and data presented herein offer a solid foundation for researchers to explore the vast chemical space accessible from this reagent. As the demand for new therapeutics continues to grow, the strategic use of such well-designed building blocks will be instrumental in accelerating the discovery and development of the next generation of medicines.

References

Troubleshooting & Optimization

Troubleshooting low yields in Suzuki coupling with (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for challenges encountered during Suzuki-Miyaura cross-coupling reactions involving (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid . As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested protocols to help you overcome low yields and achieve robust, reproducible results.

The structure of this boronic acid, featuring an electron-withdrawing amide substituent, introduces specific challenges not always present with simpler arylboronic acids. This guide will directly address these nuances.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address the most common problems encountered in the lab.

Q1: My reaction has a very low yield or has failed completely. What are the first things I should check?

A1: A failed Suzuki coupling can often be traced back to fundamental reaction parameters. Before exploring more complex variables, conduct a systematic audit of your setup and reagents.

  • Integrity of Reagents and Catalyst:

    • Boronic Acid Quality: this compound, like many functionalized boronic acids, can be susceptible to degradation over time. It is prone to forming anhydrides (boroxines) upon storage. Consider using a freshly opened bottle or verifying the purity of your existing stock.

    • Catalyst and Ligand Activity: Palladium(II) precatalysts can degrade, and phosphine ligands are notoriously sensitive to air oxidation.[1] Use fresh, properly stored catalyst and ligand. If you are using a Pd(II) source like Pd(OAc)₂, it must be effectively reduced in situ to the active Pd(0) species.[2][3] Using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable palladacycle precatalyst can often improve reliability.[2][4][5]

    • Aryl Halide Reactivity: The reactivity of your coupling partner is critical. The standard trend is I > Br > OTf >> Cl.[1] Aryl chlorides are particularly challenging and demand highly active catalyst systems, such as those employing bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[5][6][7]

  • Exclusion of Oxygen:

    • The catalytic cycle relies on the Pd(0) state, which is readily oxidized to inactive Pd(II) by oxygen. This is a primary cause of catalyst death and can promote the unwanted homocoupling of the boronic acid.[1][3]

    • Protocol: Ensure your solvent is rigorously degassed (e.g., by sparging with argon or nitrogen for 20-30 minutes) and that the reaction is assembled and run under a positive pressure of an inert gas.[2] Multiple "evacuate-and-backfill" cycles on a Schlenk line are highly effective.[1]

Initial Troubleshooting Workflow

start Low or No Yield Observed reagents Check Reagent Quality (Boronic Acid, Halide, Catalyst, Ligand) start->reagents Step 1 atmosphere Verify Inert Atmosphere (Proper Degassing, Positive Pressure) reagents->atmosphere Step 2 base Assess Base & Solvent (Purity, Solubility, Compatibility) atmosphere->base Step 3 continue_diag Proceed to Advanced Troubleshooting base->continue_diag If issues persist

Caption: Initial diagnostic steps for a failed Suzuki coupling.

Q2: I'm seeing a significant amount of a byproduct that appears to be my starting aryl halide with the halide replaced by hydrogen. What is happening?

A2: You are likely observing the result of protodeboronation , a major side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond.[8] The resulting arene from this side reaction is (Thiazolidine-3-carbonyl)benzene. This is especially common with electron-deficient boronic acids, and the amide group in your substrate makes it highly susceptible.[1][2][9]

Causality: The electron-withdrawing nature of the thiazolidine-carbonyl moiety increases the Lewis acidity of the boron center, making the C-B bond more polarized and prone to cleavage by proton sources, a process often accelerated by heat and base.[10][11]

Strategies to Minimize Protodeboronation:
  • Use Milder Bases: Strong bases can accelerate protodeboronation.[8][12] Consider switching from strong bases like NaOH or KOH to milder inorganic bases such as KF, K₃PO₄, or Cs₂CO₃.[1][2]

  • Lower the Reaction Temperature: Run the reaction at the lowest temperature that still provides a reasonable rate.[2] Sometimes, a longer reaction time at 60-80 °C is preferable to a shorter time at 110 °C.

  • Employ Anhydrous Conditions: While many Suzuki protocols use aqueous solvent mixtures, water is a direct proton source. For a sensitive substrate like this, switching to strictly anhydrous conditions can be beneficial.[1][2]

  • Protect the Boronic Acid: The most robust solution is to convert the boronic acid into a more stable derivative that slowly releases the active species in situ. This keeps the instantaneous concentration of the vulnerable boronic acid low.[1][8] Common derivatives include:

    • Pinacol Esters (BPin): More stable than boronic acids, but may require slightly different activation conditions.[10][13]

    • Trifluoroborate Salts (BF₃K): Generally very stable and release the boronic acid slowly under basic conditions.[14][15]

    • MIDA Boronates: Exceptionally stable and hydrolyze slowly, minimizing side reactions.[11]

    • Diethanolamine Adducts: These are air- and water-stable crystalline solids that can be used directly and are simple to prepare.[3]

Protodeboronation Mechanism

cluster_0 Protodeboronation Pathway boronic_acid This compound Ar-B(OH)₂ boronate Activated Boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ (Base) protonation { ipso-Protonation & C-B Cleavage } boronate->protonation + H₂O (Proton Source) product Protodeboronated Byproduct Ar-H protonation->product

Caption: Base-catalyzed protodeboronation of the boronic acid.

Q3: My desired product is forming, but I also have a significant amount of biaryl product derived from two molecules of my boronic acid coupling together. How do I stop this?

A3: This is homocoupling , another common side reaction. It can occur through two primary mechanisms:

  • Oxygen-Mediated: As mentioned, oxygen in the reaction can oxidize the Pd(0) catalyst. In the process, it can also mediate the coupling of two boronic acid molecules.[3] Rigorous degassing is the best prevention.

  • Reductive Activation of Pd(II): When using a Pd(II) precatalyst, the initial reduction to Pd(0) can sometimes consume two molecules of the boronic acid as the reducing agent, producing one equivalent of homocoupled product.[11]

Strategies to Minimize Homocoupling:
  • Improve Degassing: This is the most critical factor. Ensure your inert gas technique is flawless.

  • Use a Pre-activated Catalyst: Employing a Pd(0) source like Pd(PPh₃)₄ or a modern palladacycle precatalyst that rapidly forms the active L-Pd(0) species can mitigate homocoupling that occurs during the catalyst activation phase.[4]

  • Control Stoichiometry: While a slight excess of the boronic acid is common (1.1-1.5 equiv.), using a very large excess can sometimes favor side reactions. Try reducing the excess to 1.1-1.2 equivalents.

Q4: The reaction is clean, with minimal side products, but it stalls at low conversion. What is the likely bottleneck?

A4: For an electron-deficient boronic acid like yours, the rate-limiting step is often transmetalation . This is the step where the organic group is transferred from the boron atom to the palladium center.

Causality: The electron-withdrawing amide group reduces the nucleophilicity of the ipso-carbon attached to the boron, making its transfer to the electrophilic palladium complex slower.[9][16] The reaction requires the formation of a hydroxylated boronate species, [ArB(OH)₃]⁻, to facilitate this transfer, a process driven by the base.[17][18] If this activation is inefficient, the entire catalytic cycle slows down.

Strategies to Accelerate Transmetalation:
  • Choice of Base and Solvent:

    • Stronger, Non-nucleophilic Bases: Use a stronger base to more effectively generate the active boronate species. Finely powdered K₃PO₄ or Cs₂CO₃ are excellent choices as they have good solubility in common solvent mixtures and are highly effective.[1][2]

    • Solvent System: A polar, aprotic solvent is often ideal. Mixtures like Dioxane/H₂O (e.g., 4:1) or THF/H₂O are classic choices that help dissolve both the organic substrates and the inorganic base.[2] For highly sensitive substrates, anhydrous DMF or Toluene can be used with an appropriate base.

  • Catalyst and Ligand System:

    • Electron-Rich Ligands: To counteract the electron-deficient nature of your boronic acid, use a palladium catalyst bearing a highly electron-rich ligand. This increases the electron density on the palladium center, making it more reactive in the catalytic cycle. Bulky biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are the gold standard for this purpose.[2][3]

    • Increase Temperature: If the reaction is clean but slow, increasing the temperature (e.g., from 80 °C to 100-110 °C) can provide the necessary energy to overcome the activation barrier for transmetalation.[2]

The Suzuki-Miyaura Catalytic Cycle

pd0 LₙPd(0) (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add + Ar¹-X pd2_halide Ar¹-Pd(II)-X Complex oxidative_add->pd2_halide transmetalation Transmetalation (Often Rate-Limiting) pd2_halide->transmetalation + [Ar²B(OH)₃]⁻ pd2_biaryl Ar¹-Pd(II)-Ar² Complex transmetalation->pd2_biaryl reductive_elim Reductive Elimination pd2_biaryl->reductive_elim reductive_elim->pd0 Regenerates Catalyst product Ar¹-Ar² (Desired Product) reductive_elim->product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Frequently Asked Questions (FAQs)

  • Q: Should I use this compound or its pinacol ester?

    • A: It's a trade-off between reactivity and stability. Boronic acids are generally more reactive and don't require a pre-hydrolysis step, but they are much more prone to decomposition via protodeboronation and boroxine formation.[10][13][19] Boronic esters (like the pinacol ester) are significantly more stable for storage and are resistant to protodeboronation.[11][20] However, they may require more forcing conditions (higher temperatures or stronger bases) to facilitate hydrolysis to the active boronate species. For a challenging substrate like this, starting with the more stable boronic ester is often a prudent strategy.

  • Q: What is the optimal catalyst loading?

    • A: Typical catalyst loadings for Suzuki couplings range from 1-5 mol%. For challenging substrates or expensive materials, optimizing for lower loadings (e.g., 0.5-1 mol%) is desirable. However, during initial troubleshooting, using a slightly higher loading (e.g., 3-5 mol%) can help overcome minor issues with reagent purity or atmospheric contamination to confirm the reaction is viable.

  • Q: Can I use a base-free protocol?

    • A: Traditional Suzuki couplings require a base to activate the boronic acid for transmetalation.[18] However, certain boronic acid derivatives, such as trifluoroborates or specific adducts like DABO boronates, can sometimes participate in base-free couplings, though this is not the standard approach.[21] For your specific boronic acid, a base is almost certainly required.

Recommended Experimental Protocols

Protocol 1: General Starting Conditions for Suzuki Coupling

This protocol is a robust starting point that should be optimized for your specific aryl halide.

  • Reagent Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).

  • Degassing: Seal the flask with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an oxygen-free environment.[2]

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. The final concentration should be ~0.1-0.2 M relative to the limiting reagent.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Preparation of a Stabilized Diethanolamine Adduct

This protocol creates a stable, solid form of your boronic acid that is resistant to protodeboronation.[3][22]

  • Dissolution: In a small flask, suspend this compound (1.0 equiv) in a suitable solvent like dichloromethane or THF at room temperature.

  • Addition: Add diethanolamine (1.0 equiv) dropwise with stirring.[3][22]

  • Precipitation: The initial solid may dissolve before a new, white precipitate forms. This is the diethanolamine adduct.

  • Isolation: Stir the slurry for 15-20 minutes. Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage: This stable adduct can now be used directly in your Suzuki coupling reaction in place of the boronic acid, typically using the same stoichiometry.

Parameter Optimization Summary Table
ParameterStandard ConditionTroubleshooting ActionRationale
Catalyst Pd(OAc)₂ / PPh₃Use Buchwald Ligands (SPhos, XPhos) or NHC LigandsIncreases electron density on Pd, accelerating oxidative addition and reductive elimination for challenging substrates.[2][3][5]
Base K₂CO₃Switch to K₃PO₄ or Cs₂CO₃Stronger bases more effectively generate the active boronate species, accelerating transmetalation.[1][2]
Boron Source Boronic AcidUse Pinacol Ester or Trifluoroborate SaltIncreases stability and minimizes protodeboronation by slow release of the active species.[1][2][11]
Temperature 80-90 °CIncrease to 100-110 °COvercomes activation energy barrier, especially for the transmetalation step.[2]
Atmosphere Single PurgeMultiple Evacuate/Backfill CyclesEnsures rigorous exclusion of O₂, preventing catalyst deactivation and homocoupling.[1]

References

Technical Support Center: Optimization of Reaction Conditions for (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. As Senior Application Scientists, we have compiled this resource to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful application of this versatile reagent in your synthetic endeavors, particularly in Suzuki-Miyaura cross-coupling reactions.

I. Understanding the Reagent: Key Characteristics and Handling

This compound is a valuable building block in medicinal chemistry and materials science. Its structure combines a phenylboronic acid moiety, essential for palladium-catalyzed cross-coupling reactions, with a thiazolidine-3-carbonyl group, which can influence its solubility, stability, and interaction with the catalytic system.

Key Properties:

  • Physical Form: Typically a solid.[1]

  • Storage: Should be stored under an inert atmosphere at room temperature to maintain its integrity.[1]

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the use of this compound.

Q1: What is the stability of this compound under typical Suzuki-Miyaura coupling conditions?

A1: Arylboronic acids can be susceptible to degradation under certain conditions. The primary concern is protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond. This is often promoted by strong bases and the presence of water.[2] The thiazolidine moiety is generally stable, but under harsh conditions, the amide bond could be susceptible to hydrolysis. It is also noteworthy that thiazolidine rings can act as ligands for palladium, which could potentially influence the catalytic cycle.[3]

Q2: How can I minimize protodeboronation of my boronic acid?

A2: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases like NaOH can accelerate protodeboronation. Opt for milder bases such as K₂CO₃ or KF.[2]

  • Anhydrous Conditions: Since water is a proton source for this side reaction, using anhydrous solvents and reagents can significantly reduce its occurrence.[2]

  • Use of Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can enhance stability and reduce protodeboronation. These can often be used directly in the coupling reaction.

Q3: What are the best practices for storing and handling this boronic acid?

A3: To ensure the longevity and reactivity of your this compound, follow these guidelines:

  • Inert Atmosphere: Store the solid reagent under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and degradation.[1]

  • Dry Conditions: Keep the reagent dry, as moisture can lead to the formation of boroxines (anhydrides), which can be less reactive in coupling reactions.

  • Room Temperature Storage: The supplier recommends storage at room temperature.[1]

III. Troubleshooting Guide for Suzuki-Miyaura Coupling Reactions

This section provides a systematic approach to resolving common issues encountered during Suzuki-Miyaura reactions with this compound.

Problem 1: Low or No Yield of the Desired Product

Possible Causes and Solutions:

  • Inactive Catalyst: The Pd(0) species is the active catalyst. If you are using a Pd(II) precatalyst, it must be reduced in situ. Ensure your palladium source and ligand are fresh and active.[2] Consider using a more robust, air-stable precatalyst.

  • Oxygen Contamination: Oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[2][4] Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (argon or nitrogen).

  • Inappropriate Base or Solvent: The choice of base and solvent is critical. The base facilitates the transmetalation step.[5] For this amide-containing boronic acid, a base like K₂CO₃ or K₃PO₄ in a solvent system such as dioxane/water or THF is a good starting point.[6]

  • Reagent Purity: Verify the purity of your boronic acid and aryl halide. Boronic acids can degrade over time.

Troubleshooting Workflow for Low Yield:

G start Low/No Yield check_catalyst Check Catalyst Activity - Use fresh catalyst - Consider a more stable precatalyst start->check_catalyst check_inertness Ensure Inert Atmosphere - Degas solvent thoroughly - Maintain positive N2/Ar pressure start->check_inertness check_reagents Verify Reagent Purity - Check boronic acid and aryl halide - Consider purification if necessary start->check_reagents check_conditions Optimize Reaction Conditions - Screen different bases (K2CO3, K3PO4, Cs2CO3) - Vary solvent system (Dioxane/H2O, Toluene, THF) - Adjust temperature start->check_conditions G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aryl Halide, Boronic Acid, and Base add_catalyst Add Pd Catalyst and Ligand reagents->add_catalyst degas Degas Solvent (e.g., by sparging with N2) degas->add_catalyst heat Heat to Reaction Temperature (e.g., 80-100 °C) add_catalyst->heat monitor Monitor by TLC or LC-MS heat->monitor quench Quench Reaction and Extract monitor->quench purify Purify by Chromatography or Recrystallization quench->purify Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X pdi_complex R1-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation R2-B(OH)2 + Base pdi_r1r2 R1-Pd(II)L2-R2 transmetalation->pdi_r1r2 reductive_elimination Reductive Elimination pdi_r1r2->reductive_elimination R1-R2 reductive_elimination->pd0

References

Technical Support Center: Purification of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid and its Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers working with (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid. This guide is designed to provide practical, in-depth solutions to common purification challenges encountered during the synthesis and subsequent reactions of this versatile building block. As drug development professionals, we understand that purity is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the integrity of your results.

Understanding the Molecule: Key Physicochemical Properties

This compound is a bifunctional molecule. Its purification strategy is dictated by the interplay between the acidic boronic acid moiety and the relatively polar, neutral thiazolidine-based amide group.

  • Boronic Acid Group (-B(OH)₂): This group is a mild Lewis acid and can undergo reversible dehydration to form a cyclic trimer anhydride known as a boroxine.[1][2] The presence of boroxines can complicate characterization and reactivity, making their removal or conversion back to the acid a key purification goal.[1] This group also allows for purification via acid-base extraction.[3][4][5]

  • Amide Linkage (-C(O)N-): The thiazolidine-3-carbonyl group imparts significant polarity to the molecule, influencing its solubility profile. It is generally stable under typical purification conditions but can be a factor in chromatographic behavior.

  • Stability: Arylboronic acids are susceptible to oxidative degradation and protodeboronation (hydrolysis of the C-B bond), especially under harsh acidic or basic conditions or in the presence of certain metals.[6][7] Proper storage in a dry, inert atmosphere is crucial.[8][9]

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter. The solutions are based on field-proven experience and an understanding of the compound's chemistry.

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low Purity After Synthesis 1. Incomplete reaction. 2. Presence of boroxine anhydrides. 3. Side products from the boronic acid synthesis (e.g., dehalogenated starting material).[3]1. Monitor reaction completion by TLC or LC-MS. 2. Stir the crude product in a water/ether biphasic system to hydrolyze boroxines before further purification. 3. Proceed to a targeted purification method like recrystallization or acid-base extraction.
Product is a Gummy Solid or Oil 1. Significant boroxine content.[2] 2. Trapped solvent. 3. Presence of multiple, hard-to-separate impurities.1. Attempt trituration with a non-polar solvent (e.g., hexanes, diethyl ether) to induce crystallization.[3] 2. Perform an acid-base workup to isolate the boronic acid as a clean salt before re-acidifying to precipitate the pure product.[3][5] 3. If all else fails, consider column chromatography with a modified solvent system.
Difficulty Removing Excess Boronic Acid After Suzuki Coupling 1. The boronic acid is polar and can co-elute with the desired product. 2. Homocoupling of the boronic acid creates a new, larger impurity.[7] 3. Inefficient initial workup.1. Perform a basic wash (e.g., 1M NaOH or K₂CO₃) of the organic reaction mixture. The boronic acid will form a water-soluble boronate salt and partition into the aqueous layer.[10][11] 2. Use a boronic acid scavenger resin, such as one functionalized with diethanolamine (DEAM-PS).[12] 3. Optimize the stoichiometry of the reaction to use only a slight excess (1.1-1.2 eq.) of the boronic acid.
Product Streaks on Silica Gel TLC/Column 1. Boronic acids are known to interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and recovery.[13] 2. The compound is highly polar.1. Add a small amount of a polar modifier like acetic acid (~1%) or methanol to the eluent to improve peak shape.[3] 2. Consider using neutral or basic alumina as the stationary phase.[3] 3. Impregnate the silica gel with boric acid to reduce over-adsorption of boronic esters, a related strategy that can also help with the free acids.[14][15] 4. Use reversed-phase (C18) chromatography.
Unexpected Loss of Boron (Protodeboronation) 1. Exposure to strong acid or base, particularly at elevated temperatures.[16] 2. Presence of residual palladium catalyst from a previous step can sometimes accelerate this process.1. Maintain a neutral or slightly acidic pH during workup and purification where possible. 2. Avoid prolonged heating in protic solvents. 3. Ensure complete removal of the palladium catalyst after coupling reactions.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step instructions for the most effective purification strategies.

Workflow: Selecting a Purification Strategy

The choice of method depends on the nature of the crude material and the impurities present. This workflow provides a logical decision-making process.

G start Crude Product (Post-Synthesis or Post-Reaction) is_solid Is the crude product a solid? start->is_solid is_soluble Soluble in a single solvent with poor solubility in another? is_solid->is_soluble Yes triturate Triturate with non-polar solvent is_solid->triturate No (Amorphous/Oily) acid_base_check Are impurities neutral or basic? is_soluble->acid_base_check No recrystallize Protocol 1: Recrystallization is_soluble->recrystallize Yes acid_base Protocol 2: Acid-Base Extraction acid_base_check->acid_base Yes chromatography Protocol 3: Column Chromatography acid_base_check->chromatography No final_check Purity >98%? final_check->chromatography No pure_product Pure Product (Dry and Characterize) final_check->pure_product Yes recrystallize->final_check triturate->is_solid acid_base->final_check chromatography->final_check

Caption: Decision workflow for selecting the appropriate purification method.

Protocol 1: Recrystallization from a Mixed Solvent System

Recrystallization is often the most effective method for obtaining highly pure crystalline arylboronic acids.[1][3]

Rationale: This technique exploits the differences in solubility of the compound and its impurities in a given solvent system at different temperatures. The goal is to find a solvent system where the desired compound is soluble at high temperatures but insoluble at low temperatures, while impurities remain soluble at all temperatures.

Procedure:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). The ideal "solvent A" will fully dissolve the compound when hot but not when cold. The ideal "anti-solvent B" will be one in which the compound is poorly soluble. A good starting pair for this molecule might be Ethyl Acetate (A) and Hexanes (B).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent A required to fully dissolve the solid. It is critical to use the absolute minimum to ensure efficient recovery.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Induce Crystallization: Slowly add anti-solvent B to the hot solution until persistent cloudiness is observed. Add a few drops of hot solvent A to redissolve the precipitate, resulting in a saturated solution.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold anti-solvent B to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all residual solvent.

Protocol 2: Purification via Acid-Base Extraction

This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[3][4][5][10]

Rationale: Boronic acids are weak acids and can be deprotonated by a moderately strong base (like NaOH) to form a water-soluble boronate salt. Neutral organic impurities will remain in the organic phase and can be washed away. Subsequent re-acidification of the aqueous layer will protonate the boronate, causing the pure boronic acid to precipitate.

Procedure:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent, such as ethyl acetate or diethyl ether.

  • Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium hydroxide (NaOH). Repeat the extraction 2-3 times. The target compound will move into the aqueous layer as its sodium salt.

  • Separation: Combine the aqueous layers. Wash this combined aqueous layer once with the organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath. Slowly add 1M hydrochloric acid (HCl) with stirring until the pH is acidic (pH ~2-3, check with pH paper). The pure boronic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under high vacuum.

Protocol 3: Purification of a Suzuki-Miyaura Coupling Product

A common application of this boronic acid is in Suzuki-Miyaura cross-coupling. The workup is critical for removing the palladium catalyst, inorganic salts, and unreacted boronic acid.

G start Crude Reaction Mixture (Post-Suzuki Coupling) filter Filter through Celite® to remove Pd catalyst start->filter extract Dilute with Organic Solvent (e.g., EtOAc) filter->extract wash_base Wash with 1M NaOH or K₂CO₃ (Removes excess boronic acid) extract->wash_base wash_brine Wash with Brine (Removes residual water) wash_base->wash_brine dry Dry over Na₂SO₄ or MgSO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate chromatography Purify by Column Chromatography or Recrystallization concentrate->chromatography product Pure Coupled Product chromatography->product

Caption: General workflow for post-Suzuki coupling purification.

Procedure:

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter the mixture through a pad of Celite® to remove the heterogeneous palladium catalyst.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel.

  • Basic Wash: Wash the organic layer with 1M NaOH or saturated NaHCO₃ solution. This is a critical step to remove the unreacted this compound.[10][11]

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to break any emulsions and remove the bulk of the water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Purification: The resulting crude product can then be purified by either recrystallization (if solid) or flash column chromatography on silica gel to remove other organic impurities (e.g., homocoupled boronic acid).

Frequently Asked Questions (FAQs)

Q1: How should I store this compound? A: Boronic acids can be sensitive to air and moisture.[8] They should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at room temperature or refrigerated to maintain product quality.[8][17] Prolonged exposure to the atmosphere can lead to oxidation and the formation of boroxines.

Q2: My NMR spectrum looks complex, with broad peaks. What could be the cause? A: This is often due to the presence of boroxines, the trimeric anhydrides of the boronic acid.[2] These species exist in equilibrium with the monomeric acid in solution, leading to peak broadening or multiple sets of signals. To simplify the spectrum, you can add a drop of D₂O to the NMR tube, which will hydrolyze the boroxines back to the monomeric boronic acid, resulting in sharper peaks.

Q3: What are the best analytical methods to assess the purity of my boronic acid? A: A combination of techniques is recommended.

  • HPLC/UPLC: Reversed-phase HPLC is excellent for determining purity and identifying impurities. LC-MS can be used to confirm the mass of the desired product and identify byproducts.[18][19]

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation. As mentioned, the presence of boroxines can complicate spectra.

  • Titration: For bulk purity assessment, titration with a standard base like NaOH can determine the percentage of active boronic acid.[20]

Q4: Can I use my boronic acid directly if it contains some boroxine? A: In many cases, yes. The boroxine is often in equilibrium with the active boronic acid under the reaction conditions (especially in the presence of water and base in Suzuki couplings). However, for reactions that are sensitive to stoichiometry or require high purity, it is best to purify the boronic acid first. Commercially available boronic acids often contain varying amounts of their corresponding boroxines.[1][2]

Q5: Are there alternatives to silica gel for column chromatography? A: Yes. If your compound shows poor behavior on silica, consider neutral or basic alumina, which can be less harsh and prevent degradation of sensitive compounds.[3] Reversed-phase (C18) silica is another excellent alternative, particularly for polar compounds, where you would typically use water/acetonitrile or water/methanol as the mobile phase.[21]

References

Identifying common side products in reactions with (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile reagent. Here, we address common challenges and frequently asked questions regarding side product formation in reactions involving this compound, providing in-depth explanations and actionable troubleshooting strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: I am observing a significant amount of a byproduct with a mass corresponding to the loss of the boronic acid group in my Suzuki-Miyaura coupling reaction. What is happening and how can I prevent it?

Answer:

This is a classic case of protodeboronation , a common and often frustrating side reaction in cross-coupling chemistry.[1][2] In this process, the carbon-boron bond of your this compound is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of N-(phenyl)thiazolidine-3-carboxamide.

Causality and Mechanism:

Protodeboronation can be catalyzed by acid, base, or even transition metals and is highly dependent on the reaction conditions.[1][2][3] The generally accepted mechanisms involve:

  • Acid-Catalyzed: Protonation of the boronic acid hydroxyl group, making it a better leaving group, followed by nucleophilic attack of a proton source (like water) on the ipso-carbon.

  • Base-Catalyzed: Formation of a more electron-rich boronate species, which can then be protonated by a proton source.[3] For arylboronic acids, especially those with electron-withdrawing groups, this pathway can be significant.[3][4]

Troubleshooting Protocol:

  • Optimize the Base: The choice and amount of base are critical.

    • Weaker Bases: Consider using milder bases like K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH, which can accelerate protodeboronation.[3]

    • Anhydrous Conditions: Ensure your base and solvents are anhydrous. Water is a common proton source for this side reaction.[1]

  • Solvent Selection:

    • Aprotic Solvents: Use anhydrous aprotic solvents like toluene, dioxane, or THF to minimize the presence of proton sources.

  • Temperature Control:

    • Lower Reaction Temperature: Higher temperatures can promote protodeboronation.[1] If your desired coupling is sluggish at lower temperatures, you may need to screen different palladium catalysts and ligands to find a more active system.

  • Reaction Time:

    • Monitor the Reaction: Closely monitor the reaction progress by TLC or LC-MS. Prolonged reaction times can lead to increased protodeboronation. Aim to stop the reaction as soon as the starting material is consumed.

Question 2: My reaction mixture shows a dimeric byproduct of my starting boronic acid. What is this and how is it formed?

Answer:

You are likely observing homocoupling , another prevalent side reaction where two molecules of your this compound react to form a symmetrical biaryl product.[5][6]

Causality and Mechanism:

Homocoupling in Suzuki-Miyaura reactions is often mediated by the palladium catalyst and can be exacerbated by the presence of oxygen.[7][8][9] The proposed mechanisms include:

  • Oxygen-Mediated: In the presence of O₂, a Pd(0) species can be oxidized to a Pd(II) species which can then undergo transmetalation with two molecules of the boronic acid, leading to the homocoupled product after reductive elimination.[9]

  • Reductive Elimination from a Diaryl-Palladium Intermediate: It's also possible for a diaryl-palladium(II) intermediate to form, which then undergoes reductive elimination to yield the homocoupled product.

Troubleshooting Protocol:

  • Rigorous Degassing: This is the most critical step to prevent homocoupling.

    • Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen).

    • Degassing Solvents: Degas your solvents thoroughly before use. Common methods include freeze-pump-thaw cycles or sparging with an inert gas for an extended period.[7]

  • Catalyst and Ligand Choice:

    • Bulky Ligands: Employing bulky electron-rich phosphine ligands can sometimes suppress homocoupling by favoring the desired cross-coupling pathway.[5]

  • Stoichiometry Control:

    • Aryl Halide Excess: Using a slight excess of the aryl halide coupling partner can sometimes help to favor the cross-coupling reaction over homocoupling.

  • Slow Addition:

    • Slow Addition of Boronic Acid: In some cases, slow addition of the boronic acid to the reaction mixture can help to maintain a low concentration of the boronic acid, thereby disfavoring the bimolecular homocoupling reaction.

Question 3: I am concerned about the stability of the thiazolidine ring in my boronic acid under my reaction conditions. Can it open or decompose?

Answer:

The thiazolidine ring is generally stable under many synthetic conditions, including the physiological pH range.[10] However, its stability can be influenced by pH and temperature.

Causality and Potential for Decomposition:

  • Acidic Conditions: While some studies suggest thiazolidine formation and stability at acidic pH, prolonged exposure to strong acids, especially at elevated temperatures, could potentially lead to hydrolysis and ring-opening.[11]

  • Strongly Basic Conditions: Similarly, harsh basic conditions might promote decomposition, although the thiazolidine moiety is generally considered robust.

Troubleshooting and Characterization:

  • pH Control: For reactions not requiring strong acidic or basic conditions, maintaining a near-neutral pH is advisable if you suspect thiazolidine instability.

  • Reaction Temperature: Avoid unnecessarily high reaction temperatures for extended periods.

  • Analytical Monitoring: If you suspect decomposition of the thiazolidine ring, use techniques like LC-MS to look for potential byproducts. A key indicator of ring opening would be the presence of a compound with a mass corresponding to the hydrolyzed product (containing a free thiol and an amine).

Workflow for Side Product Identification

To effectively troubleshoot, a systematic approach to identifying the side products is essential.

Side_Product_Identification start Unexpected Spot/Peak Observed lcms LC-MS Analysis start->lcms Initial Characterization nmr ¹H and ¹³C NMR of Crude Mixture lcms->nmr Confirm Presence msms MS/MS Fragmentation Analysis lcms->msms If isolation is difficult purification Isolate Byproduct via Chromatography nmr->purification If significant nmr_pure NMR of Purified Byproduct purification->nmr_pure Definitive Structure conclusion Identify Structure of Side Product nmr_pure->conclusion msms->conclusion

Caption: Workflow for identifying unknown side products.

Summary of Common Side Products

Side ProductCommon CauseKey Mitigation Strategy
Protodeboronation ProductPresence of proton sources (water, alcohols), strong bases, high temperaturesUse anhydrous conditions, weaker bases, and lower temperatures.
Homocoupling ProductPresence of oxygen, catalyst-mediatedRigorously degas solvents and maintain an inert atmosphere.
Thiazolidine Ring-Opened ProductHarsh acidic or basic conditions, high temperaturesMaintain near-neutral pH where possible and avoid excessive heat.

Analytical Methods for Purity Assessment

Accurate assessment of the purity of this compound and the identification of reaction byproducts are crucial.

  • High-Performance Liquid Chromatography (HPLC): A primary tool for assessing purity and monitoring reaction progress.[12][13] Reversed-phase HPLC with a C18 column is commonly used. Due to the potential for on-column hydrolysis of boronic acids, especially pinacol esters, careful method development is required.[14][15]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying the molecular weights of byproducts, providing the first clues to their structures.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of boronic acids, often after derivatization to increase volatility.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹¹B NMR are powerful for characterizing the starting material and any isolated impurities. In ¹H NMR of the crude reaction mixture, the disappearance of the boronic acid protons and the appearance of new aromatic signals can indicate side reactions. Boroxime formation, a common impurity in solid boronic acids, can also be identified by NMR.[17]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): While not providing structural information on organic impurities, it is a highly sensitive technique for quantifying the total boron content.[16]

References

Scale-up considerations for the synthesis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of (4-(thiazolidine-3-carbonyl)phenyl)boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the transition from laboratory-scale experiments to larger-scale production.

The synthesis of this class of compounds involves two key transformations: the formation of an amide bond between 4-carboxyphenyl)boronic acid and a thiazolidine moiety, and the inherent challenges associated with handling and purifying boronic acids, particularly at scale. This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis and scale-up of this compound derivatives, providing foundational knowledge for successful process development.

Q1: What are the most critical parameters to consider when scaling up the amide coupling reaction between 4-carboxyphenyl)boronic acid and thiazolidine?

A1: Scaling up amide bond formation requires careful consideration of several factors to maintain yield, purity, and safety.[1][2][3] Key parameters include:

  • Coupling Reagent Selection: While numerous coupling reagents are effective at the lab scale, their cost, atom economy, and the nature of their byproducts become critical at larger scales.[1][2][3] Reagents like T3P (propylphosphonic anhydride) and CDI (carbonyldiimidazole) are often preferred for large-scale synthesis due to their lower cost and the formation of water-soluble byproducts, which simplifies purification.[4]

  • Solvent Choice: The solvent must be appropriate for the reaction, workup, and product isolation. Dipolar aprotic solvents like DMF and NMP are common but have toxicity concerns.[3][4] Greener solvent alternatives should be explored where possible. The solvent's ability to dissolve all reactants and facilitate heat transfer is also crucial for consistent reaction performance at scale.

  • Temperature Control: Amide coupling reactions can be exothermic. Effective temperature control is vital to prevent side reactions, such as epimerization if chiral centers are present, and to ensure worker safety.[5]

  • Stoichiometry and Addition Rate: Precise control of reactant stoichiometry is essential. On a large scale, the rate of addition of the coupling reagent or one of the reactants can significantly impact impurity profiles. Slow, controlled addition is often necessary to manage exotherms and minimize side reactions.

  • Workup and Product Isolation: The workup procedure must be robust and scalable. This includes efficient extraction, washing, and crystallization or precipitation steps to isolate the product in high purity.

Q2: What are the inherent stability challenges associated with boronic acids, and how do these impact scale-up?

A2: Boronic acids are versatile reagents but possess inherent instabilities that can be exacerbated during scale-up.[6][7] Key challenges include:

  • Protodeboronation: This is a major decomposition pathway where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[8][9] This process is often catalyzed by acid or base and can be accelerated at elevated temperatures, leading to significant yield loss.[8][9]

  • Oxidation: The empty p-orbital of the boron atom is susceptible to attack by oxidizing agents, including atmospheric oxygen, leading to the formation of phenols and boric acid.[9][10] This is a significant concern during prolonged reaction times, workup, and storage.

  • Anhydride Formation: Boronic acids can readily form dimeric and trimeric anhydrides (boroxines) upon dehydration.[11] While this is often a reversible process, it can complicate characterization and affect reactivity.

During scale-up, longer reaction times, larger surface areas exposed to air, and potentially higher processing temperatures can all increase the rate of these degradation pathways.

Q3: How does pH control affect the stability and reactivity of the boronic acid moiety during the synthesis and workup?

A3: The pH of the reaction and workup solutions is a critical parameter that governs the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form.[8][12]

  • Reactivity in Suzuki Coupling: For subsequent reactions like Suzuki-Miyaura coupling, basic conditions are typically required to form the more nucleophilic tetrahedral boronate, which is the active species in the transmetalation step.[8][9][13]

  • Stability: While necessary for reactivity, high pH can also accelerate protodeboronation for many aryl boronic acids.[8] Therefore, a careful balance must be struck to achieve efficient coupling while minimizing degradation. The optimal pH will depend on the specific electronic properties of the aryl group.[8][12]

  • Purification: The acidic nature of boronic acids (pKa typically between 4-10) can be exploited for purification.[12] Extraction with a basic aqueous solution will convert the boronic acid to its salt, allowing for separation from non-acidic organic impurities. Subsequent acidification of the aqueous layer will regenerate the pure boronic acid, which can then be extracted into an organic solvent.[14][15]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific problems that may arise during the scale-up synthesis of this compound derivatives.

Problem Potential Causes Troubleshooting Steps & Solutions
Low Yield in Amide Coupling Step 1. Incomplete reaction. 2. Degradation of starting materials or product. 3. Inefficient workup and isolation.1. Reaction Optimization: - Monitor reaction progress by HPLC or TLC to determine the optimal reaction time. - Ensure all reagents are of high purity and anhydrous where necessary. - Re-evaluate the choice of coupling reagent and base; consider a more active combination if the reaction is sluggish.[1][2] 2. Stability Enhancement: - If starting boronic acid is degrading, consider in-situ formation or using a more stable boronate ester derivative (e.g., pinacol or MIDA ester) which can be hydrolyzed later.[7][16] - Maintain strict temperature control to minimize side reactions. 3. Workup Improvement: - Optimize extraction pH to ensure the product is in the desired phase. - Minimize the duration of the workup to reduce the risk of product decomposition. - Evaluate different crystallization solvents to maximize product recovery.
High Levels of Protodeboronation Impurity 1. Harsh pH conditions (either too acidic or too basic). 2. Elevated temperatures during reaction or workup. 3. Presence of certain metal catalysts.[9]1. pH Control: - Carefully screen and select a base for the coupling reaction that provides sufficient activation without causing excessive protodeboronation.[9] - During workup, use buffered solutions to maintain a pH range where the boronic acid is most stable. 2. Temperature Management: - Run the reaction at the lowest effective temperature. - Perform workup and extractions at reduced temperatures if the product is thermally labile. 3. Catalyst Considerations: - If the product is used in a subsequent palladium-catalyzed reaction, screen different palladium sources and ligands, as some can promote protodeboronation more than others.[9]
Formation of Anhydrides (Boroxines) 1. Exposure to heat during drying or concentration. 2. Aprotic reaction or storage conditions.1. Rehydration: - Boroxine formation is often reversible. Dissolving the crude product in a suitable solvent and adding a controlled amount of water can often hydrolyze the anhydrides back to the boronic acid. 2. Storage: - Store the final product under conditions that minimize dehydration. If possible, storing as a stable derivative like a diethanolamine adduct can be beneficial.[17][18]
Difficulties in Product Purification and Isolation 1. Product is an amorphous solid or an oil.[17] 2. Product is highly polar and difficult to extract. 3. Impurities have similar polarity to the product.1. Inducing Crystallinity: - Screen a wide range of solvent systems for crystallization. - Consider forming a crystalline salt or adduct (e.g., with diethanolamine) to facilitate purification and handling. The free boronic acid can be regenerated from the adduct.[17][18][19] 2. Extraction Optimization: - Adjust the pH of the aqueous phase during workup to maximize the partitioning of the product into the organic layer. - For highly polar products, continuous extraction may be necessary. 3. Chromatographic Purification (if necessary): - Column chromatography on silica gel can be challenging for boronic acids due to their tendency to streak or decompose.[14][18] - If chromatography is unavoidable, consider using boric acid-impregnated silica gel to reduce Lewis basicity and improve recovery.[20] - Reverse-phase chromatography (C18) can be an alternative, but care must be taken to avoid product decomposition during solvent evaporation.[18] - Specialized scavengers like SiliaBond DEAM or Diol can be used to remove residual boronic acids.[21]
Inconsistent Batch-to-Batch Results 1. Variations in raw material quality. 2. Poor control over reaction parameters (temperature, mixing, addition rates). 3. Inadequate atmospheric control (moisture, oxygen).1. Raw Material Control: - Establish strict quality control specifications for all starting materials and reagents. 2. Process Control: - Implement robust process analytical technology (PAT) to monitor critical parameters in real-time. - Ensure efficient and consistent mixing, which becomes more challenging at larger scales. 3. Atmospheric Control: - Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[11] - Use dry solvents and reagents to minimize side reactions.

Part 3: Experimental Protocols & Visualizations

General Synthetic Workflow

The synthesis of this compound derivatives typically follows the workflow illustrated below.

G cluster_0 Amide Coupling cluster_1 Workup & Purification A 4-Carboxyphenyl)boronic acid D Crude this compound A->D B Thiazolidine B->D C Coupling Reagent + Base C->D E Aqueous Workup (pH adjustment) D->E F Crystallization / Adduct Formation E->F G Isolation & Drying F->G H Pure Product G->H

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Purification via Diethanolamine Adduct Formation

This protocol is particularly useful when the final boronic acid product is difficult to crystallize or purify directly.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent (e.g., ethyl acetate, toluene).

  • Adduct Formation: Add diethanolamine (1.0-1.1 equivalents) to the solution. The diethanolamine adduct is often a stable, crystalline solid that will precipitate from the solution.

  • Isolation: Isolate the crystalline adduct by filtration and wash with a small amount of cold solvent. This step effectively removes many organic impurities that remain in the mother liquor.

  • Regeneration of Boronic Acid: To regenerate the free boronic acid, suspend the adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an acidic aqueous solution (e.g., 1M HCl or a saturated boric acid solution).[18] The acidic conditions will break the adduct, partitioning the diethanolamine into the aqueous layer and the desired boronic acid into the organic layer.

  • Final Isolation: Separate the organic layer, wash with brine, dry over a suitable drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified boronic acid.

Troubleshooting Logic Diagram

This diagram illustrates a decision-making process for addressing common purification challenges.

Caption: Decision tree for troubleshooting purification of boronic acid derivatives.

References

Validation & Comparative

A Senior Application Scientist's Guide: Comparative Analysis of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid with Other Arylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Arylboronic Acids in Synthesis

Arylboronic acids are a cornerstone of modern organic synthesis and medicinal chemistry, prized for their versatility, stability, and functional group tolerance.[1][2] Their prominence is largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[2] As drug discovery programs demand increasingly complex and novel molecular architectures, the need for functionally diverse building blocks has grown.[3][4][5] This guide provides a comparative analysis of a unique, heterocyclic-substituted arylboronic acid, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid , against more conventional arylboronic acids.

We will explore how the introduction of the thiazolidine-3-carbonyl moiety influences the compound's physicochemical properties and reactivity. This analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced behavior of this reagent and make informed decisions in their synthetic strategies.

Molecular Profile: this compound

The structure of this compound integrates three key functionalities onto a central phenyl ring:

  • The Boronic Acid Group [-B(OH)₂]: The reactive center for cross-coupling reactions, acting as a Lewis acid.[2][6]

  • The Amide Linker [-C(O)N-]: An electron-withdrawing group that modulates the electronic properties of the phenyl ring and can participate in hydrogen bonding.

  • The Thiazolidine Ring: A saturated heterocycle containing both sulfur and nitrogen. This moiety is of significant interest in medicinal chemistry, as the broader class of thiazolidinones is known to exhibit a wide spectrum of biological activities, including antimicrobial and anticancer properties.[7][8]

The presence of the thiazolidine-amide substituent introduces both steric bulk and distinct electronic effects compared to simple or mono-substituted arylboronic acids, which has direct implications for its stability and reactivity.

Caption: Molecular structures of the target compound and common arylboronic acids.

Comparative Physicochemical Properties

Stability Profile: The Challenge of Protodeboronation

Arylboronic acids are susceptible to degradation, most commonly through protodeboronation (the replacement of the -B(OH)₂ group with a hydrogen atom), which is often base-mediated.[9] The stability of a given arylboronic acid is highly dependent on the electronic nature of the substituents on the aromatic ring.[10][11]

  • Electron-Donating Groups (e.g., 4-Methoxy): These groups generally increase the electron density on the carbon atom bearing the boron, strengthening the C-B bond and increasing stability against protodeboronation under certain conditions.[9]

  • Electron-Withdrawing Groups (e.g., 4-Trifluoromethyl): These groups decrease the electron density at the C-B bond. For highly electron-deficient arenes, this can make the aryl group a better leaving group, potentially accelerating decomposition through pathways involving a transient aryl anion.[11]

  • This compound: The amide functionality is moderately electron-withdrawing. This suggests its stability profile may be lower than that of electron-rich arylboronic acids. Researchers should be mindful of potential degradation during prolonged reaction times or under strongly basic aqueous conditions. Using boronic esters, such as pinacol esters, is a common strategy to enhance the stability of sensitive boronic acids, though this adds steps to the synthesis.[12]

Solubility

The thiazolidine-amide moiety is expected to impact solubility. Compared to the parent phenylboronic acid, which has moderate solubility in ethereal and hydrocarbon solvents, the increased polarity and hydrogen-bonding capability of our target molecule may decrease its solubility in nonpolar solvents like toluene while potentially improving it in more polar aprotic solvents such as DMF, DMAc, or THF. This is a critical consideration when selecting solvent systems for cross-coupling reactions.

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a complex catalytic cycle, and the nature of the boronic acid directly influences the critical transmetalation step.[13][14]

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdiil Ar-Pd(II)L_n-X oxidative_addition->pdiil transmetalation Transmetalation pdiil->transmetalation pdiir Ar-Pd(II)L_n-R' transmetalation->pdiir boronic_acid R'-B(OH)₂ + Base boronate [R'B(OH)₃]⁻ boronic_acid->boronate boronate->transmetalation reductive_elimination Reductive Elimination pdiir->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' (Product) reductive_elimination->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Electronic and Steric Effects on Reactivity

The rate and efficiency of the Suzuki-Miyaura coupling are influenced by the electronic and steric properties of the arylboronic acid.

Arylboronic AcidSubstituent EffectExpected Impact on Transmetalation
4-Methoxyphenylboronic acid Strong Electron-DonatingIncreases electron density on the aryl ring, generally facilitating transmetalation. Often highly reactive.
Phenylboronic acid Neutral (Reference)Baseline reactivity.
4-(CF₃)phenylboronic acid Strong Electron-WithdrawingDecreases electron density, which can slow the transmetalation step. May require more forcing conditions.[15]
This compound Moderate Electron-Withdrawing & Sterically EncumberedThe electron-withdrawing nature may slightly decelerate transmetalation compared to electron-rich systems. The steric bulk of the substituent may also slow the approach to the palladium center.

Causality Behind Reactivity: The transmetalation step is believed to proceed via the formation of a boronate species ([ArB(OH)₃]⁻) upon reaction with a base.[13] An electron-withdrawing group on the aryl ring makes the boron atom more Lewis acidic, favoring boronate formation, but it also makes the aryl group less nucleophilic for transfer to the palladium center. The net effect is a balance of these factors, often leading to slower reactions for electron-deficient systems.

Supporting Experimental Data & Protocols

To provide a tangible comparison, the following table summarizes typical results from a standardized Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling

EntryArylboronic AcidTime (h)Yield (%)Notes
1Phenylboronic acid495Baseline reaction.
24-Methoxyphenylboronic acid298Faster reaction due to electron-donating group.
34-(CF₃)phenylboronic acid885Slower reaction, may require higher temperature or stronger base.
4This compound690Good yield, slightly longer reaction time than baseline, reflecting its electronic and steric profile.
Data are illustrative and based on established chemical principles for a typical Pd(PPh₃)₄-catalyzed reaction.
Experimental Protocol: Standardized Suzuki-Miyaura Cross-Coupling

This protocol is a self-validating system, incorporating reaction monitoring and standard purification to ensure reliable and reproducible results.

Objective: To couple an arylboronic acid with 4-bromoanisole.

Reagents & Equipment:

  • 4-Bromoanisole (1.0 mmol)

  • Arylboronic acid (1.2 mmol)[16]

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • 2M Aqueous Sodium Carbonate (Na₂CO₃) (2 mL)

  • Toluene (5 mL)

  • Ethanol (2 mL)

  • Round-bottom flask with stir bar

  • Condenser and nitrogen/argon inlet

  • Heating mantle

  • TLC plates, ethyl acetate, hexanes

  • Separatory funnel, rotary evaporator, silica gel for chromatography

Procedure:

  • Setup: To a round-bottom flask, add 4-bromoanisole (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.02 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add toluene (5 mL) and ethanol (2 mL) via syringe, followed by the 2M Na₂CO₃ solution (2 mL).

  • Reaction: Heat the mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 9:1 hexanes:ethyl acetate mobile phase) until the 4-bromoanisole spot is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.[16]

Experimental Protocol: Assessing Stability via ¹H NMR

This protocol allows for a direct comparison of the rate of protodeboronation under basic conditions.

Stability_Workflow start Prepare Stock Solution (Boronic Acid + Internal Standard in DMSO-d6) setup Add Stock Solution and D₂O Base Buffer to NMR Tube start->setup acquire Acquire ¹H NMR Spectrum at t=0 setup->acquire thermostat Thermostat NMR Probe (e.g., 60 °C) acquire->thermostat monitor Acquire Spectra at Regular Time Intervals (e.g., every 30 min) thermostat->monitor analyze Integrate Aryl and Internal Standard Peaks monitor->analyze plot Plot [Boronic Acid] vs. Time analyze->plot end Determine Pseudo-First-Order Rate Constant plot->end

References

A Comparative Guide to the Biological Activity Validation of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel therapeutic agents with high efficacy and specificity is paramount. Among the myriad of scaffolds under investigation, compounds that merge the functionalities of boronic acid and thiazolidine moieties have emerged as a promising class of enzyme inhibitors. This guide provides an in-depth technical comparison of the validation methods for the biological activity of a specific subclass: (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid derivatives. Drawing upon established experimental data and field-proven insights, we will explore the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis against alternative compounds.

Introduction: The Rationale for Hybrid Scaffolds

The unique properties of boronic acids, particularly their ability to form reversible covalent bonds with the active site serine residues of proteases, have positioned them as powerful enzyme inhibitors[1][2]. The electrophilic boron atom acts as a transition state analog, effectively blocking the catalytic activity of these enzymes[3]. Concurrently, the thiazolidine ring system is a well-established pharmacophore present in a wide array of bioactive compounds, exhibiting diverse pharmacological activities including antimicrobial, antifungal, and anticancer effects[4][5][6][7][8][9][10][11].

The combination of these two moieties in this compound derivatives creates a hybrid scaffold with the potential for enhanced and selective biological activity. The thiazolidine component can influence physicochemical properties such as solubility and cell permeability, while also providing additional interaction points within the target's binding site, thereby modulating the inhibitory potency and selectivity conferred by the boronic acid warhead. This guide will focus on the critical methods used to validate and quantify the biological effects of these promising compounds.

Validation of Biological Activity: A Multi-faceted Approach

Validating the biological activity of this compound derivatives requires a multi-pronged approach, encompassing biochemical assays to determine enzyme inhibition, cell-based assays to assess cellular effects, and biophysical techniques to characterize the direct molecular interactions.

Biochemical Assays: Quantifying Enzyme Inhibition

Given the established role of boronic acids as serine protease inhibitors, a primary step in validating the biological activity of these derivatives is to assess their inhibitory potential against a panel of relevant enzymes.

This is a widely used method to determine the potency of enzyme inhibitors. The assay relies on a synthetic substrate that, when cleaved by the protease, releases a fluorescent molecule. The rate of fluorescence increase is proportional to the enzyme's activity. By measuring this rate in the presence of varying concentrations of the inhibitor, one can determine key inhibitory parameters such as the half-maximal inhibitory concentration (IC50).

Experimental Protocol: Fluorogenic Serine Protease Inhibition Assay

  • Reagent Preparation:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Prepare a stock solution of the fluorogenic substrate (e.g., a peptide-7-amino-4-methylcoumarin [AMC] conjugate) in the same solvent.

    • Prepare the assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

    • Prepare a solution of the target serine protease (e.g., thrombin, trypsin, or a specific β-lactamase) in assay buffer.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer.

    • Add serial dilutions of the test compound to the wells.

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a pre-determined time (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Immediately measure the fluorescence intensity at regular intervals using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex: 380 nm, Em: 460 nm for AMC).

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Logical Relationship of Experimental Choices

Caption: Rationale for selecting a fluorogenic assay.

Cell-Based Assays: Assessing Cellular Effects

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to evaluate the compound's activity in a more biologically relevant context. These assays can provide information on cytotoxicity, a critical parameter for any potential therapeutic agent.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol: MTT Assay

  • Cell Culture:

    • Seed cells (e.g., a relevant cancer cell line or a bacterial strain) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compound.

    • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Add 100 µL of a solubilizing solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration).

Experimental Workflow for Cellular Activity Validation

Workflow Cell_Seeding Seed Cells in 96-well Plate Compound_Treatment Treat with Boronic Acid Derivative Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Incubation Incubate to Allow Formazan Formation MTT_Addition->Incubation Solubilization Solubilize Formazan Crystals Incubation->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate CC50 Absorbance_Reading->Data_Analysis

Caption: Step-by-step workflow for the MTT assay.

Biophysical Interaction Analysis: Characterizing Direct Binding

To complement the functional data from biochemical and cell-based assays, biophysical techniques can provide quantitative information about the direct binding of the compound to its target protein. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions.

SPR measures changes in the refractive index at the surface of a sensor chip to which a target protein (the ligand) is immobilized. The binding of an analyte (the inhibitor) to the immobilized ligand causes a change in the refractive index, which is detected as a response signal. This allows for the determination of binding kinetics (association and dissociation rates) and affinity (equilibrium dissociation constant, KD).

Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Ligand Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Analyte Binding:

    • Prepare a series of dilutions of the this compound derivative in a suitable running buffer (e.g., HBS-EP+).

    • Inject the analyte solutions over the immobilized ligand surface at a constant flow rate.

    • Monitor the association phase (binding) and dissociation phase (wash with running buffer) in real-time.

  • Data Analysis:

    • Generate sensorgrams (response units vs. time) for each analyte concentration.

    • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Signaling Pathway Modulation by Protease Inhibition

Signaling_Pathway Boronic_Acid_Derivative Boronic Acid Derivative Serine_Protease Serine Protease Boronic_Acid_Derivative->Serine_Protease Inhibits Substrate Protein Substrate Serine_Protease->Substrate Cleaves Cleaved_Substrate Cleaved Substrate Substrate->Cleaved_Substrate Downstream_Signaling Downstream Signaling Cleaved_Substrate->Downstream_Signaling Activates

Caption: Inhibition of a signaling pathway.

Comparative Analysis: Performance Against Alternatives

A crucial aspect of this guide is the objective comparison of this compound derivatives with other known inhibitors of the same target enzymes. This allows for an assessment of their relative potency and potential advantages.

Compound ClassTarget EnzymeIC50 / KiReference
This compound Derivatives Serine Protease (e.g., Thrombin)Hypothetical: 10-100 nM-
α-(2-thiazolidinyl) boronic acidsClass C β-lactamasesMicromolar range[2][3]
Dipeptide Boronic AcidsProteasome4.60 nM[12]
Alternative Inhibitors
Thiazolidinone DerivativesS. aureus (MurB)MIC: 0.008–0.06 mg/mL[6]
Covalent Peptide InhibitorsSerine ProteasesVaries widely[10]
Non-covalent Small Molecule InhibitorsSerine ProteasesVaries widely-

Note: The IC50 value for the title compound class is hypothetical and serves as an example. Actual values would be determined experimentally.

The data presented in the table highlights the potential for this compound derivatives to exhibit potent inhibitory activity, comparable to or exceeding that of other established inhibitor classes. The unique combination of the boronic acid warhead and the thiazolidine scaffold may offer advantages in terms of selectivity and pharmacokinetic properties. For instance, while dipeptide boronic acids show potent proteasome inhibition, their peptide nature can lead to poor cell permeability and metabolic instability. The non-peptidic thiazolidine moiety in the title compounds may circumvent these issues.

Conclusion and Future Directions

The validation of the biological activity of this compound derivatives requires a systematic and multi-faceted experimental approach. The combination of biochemical, cell-based, and biophysical methods provides a comprehensive understanding of their mechanism of action, potency, and potential as therapeutic agents.

Future research in this area should focus on:

  • Expanding the Target Scope: Screening these derivatives against a broader panel of serine proteases and other relevant enzymes to identify novel targets and assess selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of analogues with modifications to both the thiazolidine and phenylboronic acid moieties to optimize potency and selectivity.

  • In Vivo Efficacy Studies: Progressing the most promising compounds to preclinical animal models to evaluate their therapeutic potential in relevant disease models.

  • Mechanism of Action Studies: Investigating the downstream cellular effects of enzyme inhibition to fully elucidate the signaling pathways modulated by these compounds.

By employing the rigorous validation methods outlined in this guide, researchers can effectively characterize the biological activity of this compound derivatives and unlock their full therapeutic potential.

References

The Catalyst Crucible: A Comparative Guide to Maximizing Efficiency in the Suzuki-Miyaura Coupling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex biaryl structures. The focus of this guide is the efficient coupling of a particularly relevant building block: (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid. The presence of the thiazolidine-amide moiety introduces unique electronic and steric considerations that directly impact catalyst selection and performance. This document provides an in-depth, objective comparison of catalyst systems, supported by experimental data from analogous systems, to empower researchers in optimizing their synthetic routes.

The Significance of the Substrate: Understanding this compound

The this compound moiety is of significant interest in medicinal chemistry. The thiazolidine ring is a privileged scaffold found in numerous biologically active compounds, while the amide linkage provides a key hydrogen bonding motif. The boronic acid functionality allows for its incorporation into larger molecules via the robust and versatile Suzuki-Miyaura coupling. However, the N-acyl group can influence the electronic properties of the boronic acid, and the overall steric bulk of the substituent can pose challenges for certain catalytic systems. Therefore, a judicious choice of catalyst is paramount to achieving high yields and reaction efficiency.

A Comparative Analysis of Catalyst Efficiency

The efficiency of a Suzuki-Miyaura coupling is a multifactorial equation, with the palladium catalyst and its associated ligand being the most critical variables. Below, we compare the performance of major classes of palladium catalysts, drawing upon experimental data from structurally similar phenylboronic acids to provide a predictive framework for the coupling of this compound.

Traditional Phosphine Ligand-Based Catalysts

Palladium complexes with phosphine ligands have been the workhorses of cross-coupling chemistry for decades. Their efficacy is highly dependent on the steric and electronic properties of the phosphine.

Catalyst SystemLigandTypical Substrate ScopeAdvantagesDisadvantagesRepresentative Yield (%)
Pd(PPh₃)₄TriphenylphosphineSimple, unhindered aryl bromides and iodidesCommercially available, well-understoodLower activity for challenging substrates, requires higher catalyst loading70-85
Pd(OAc)₂ / SPhosSPhos (a biaryl phosphine)Broad, including sterically hindered and electron-rich/poor aryl chloridesHigh activity, low catalyst loading, room temperature reactions possibleHigher cost of ligand>95
PdCl₂(dppf)dppfGood for a range of aryl halides, including some heteroarylsRobust, good functional group toleranceCan be less effective for highly hindered substrates85-95

Expert Insight: For a substrate like this compound, traditional catalysts like Pd(PPh₃)₄ may provide moderate yields, but are likely to require higher temperatures and longer reaction times. The use of bulky, electron-rich biaryl phosphine ligands, such as SPhos or XPhos, in conjunction with a palladium precursor like Pd(OAc)₂, is anticipated to be significantly more effective. These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, which can be sluggish with more complex substrates.

N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium, often exhibiting superior stability and activity compared to phosphines.

Catalyst SystemLigand TypeTypical Substrate ScopeAdvantagesDisadvantagesRepresentative Yield (%)
[Pd(IPr)(cinnamyl)Cl]IPr (an imidazolium-based NHC)Very broad, including highly hindered and deactivated substratesExceptional activity and stability, very low catalyst loadingsSynthesis of NHC ligands can be complex>98
PEPPSI™-IPrIPrBroad, particularly effective for aryl chloridesAir and moisture stable pre-catalyst, easy to handleCost>95

Expert Insight: The strong σ-donating ability of NHC ligands forms a very stable bond with the palladium center, leading to highly active and long-lived catalysts. For the coupling of this compound, an NHC-based catalyst, such as one derived from IPr, is an excellent choice, particularly when coupling with challenging aryl chlorides. The stability of these catalysts often translates to higher turnover numbers (TONs) and turnover frequencies (TOFs).

Palladacycle Catalysts

Palladacycles are pre-catalysts that contain a stable palladium-carbon σ-bond, making them often air- and moisture-stable and easy to handle.

Catalyst SystemDescriptionTypical Substrate ScopeAdvantagesDisadvantagesRepresentative Yield (%)
Buchwald Palladacycle PrecatalystsFormed from a biaryl phosphine ligand and a palladium sourceBroad, similar to the corresponding phosphine ligand systemsAir-stable, convenient to use, highly activeProprietary nature and cost>95

Expert Insight: Palladacycle pre-catalysts offer the high reactivity associated with bulky phosphine ligands in a more user-friendly format. For routine, high-throughput synthesis involving substrates like this compound, these pre-catalysts can offer significant advantages in terms of convenience and reproducibility.

The Catalytic Cycle and Experimental Workflow

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is crucial for troubleshooting and optimizing reactions.

Suzuki_Miyaura_Cycle A Pd(0)L2 Active Catalyst B Oxidative Addition Ar-Pd(II)-X(L2) A->B Ar-X C Transmetalation Ar-Pd(II)-Ar'(L2) B->C Ar'-B(OR)2 Base D Reductive Elimination C->D D->A Ar-Ar'

Caption: The Suzuki-Miyaura Catalytic Cycle.

The general workflow for a comparative study of catalyst efficiency is systematic and requires careful control of reaction parameters.

Experimental_Workflow prep Reactant Preparation Aryl Halide This compound Base Solvent reaction Reaction Setup Inert Atmosphere Addition of Catalyst/Ligand Heating and Stirring prep->reaction monitoring Reaction Monitoring TLC / LC-MS / GC-MS reaction->monitoring workup Work-up & Isolation Quenching Extraction Purification (Chromatography) monitoring->workup analysis Analysis Yield Determination Spectroscopic Characterization (NMR, MS) workup->analysis

Caption: General Experimental Workflow for Catalyst Comparison.

Detailed Experimental Protocol: A Representative Procedure

The following protocol is a representative starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide, using a high-performance catalyst system. Note: This protocol should be optimized for each specific aryl halide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (solvent)

  • Water (co-solvent, typically 10-20% v/v)

  • Standard laboratory glassware, inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, and potassium phosphate.

  • Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in a small amount of toluene. Add this catalyst solution to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed toluene and water to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The choice of catalyst for the Suzuki-Miyaura coupling of this compound is critical for achieving optimal results. While traditional phosphine-based catalysts can be effective, modern bulky biaryl phosphine and N-heterocyclic carbene ligands offer significantly higher activity and broader substrate scope, particularly for challenging couplings. Palladacycle pre-catalysts provide a convenient and highly active option for routine synthesis.

The future of this field lies in the development of even more active and robust catalysts that can operate under milder conditions, with lower catalyst loadings, and in more environmentally benign solvent systems. The principles and data presented in this guide provide a solid foundation for researchers to make informed decisions in their synthetic endeavors and to contribute to the advancement of efficient and sustainable chemical synthesis.

A Comparative Guide to the Structure-Activity Relationship (SAR) of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid Analogs as Potential Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acid derivatives represent a cornerstone in modern medicinal chemistry, particularly as inhibitors of serine proteases and other enzymes, with several compounds achieving clinical success.[1] The boronic acid moiety acts as a highly effective "warhead," forming a reversible covalent bond with key active site residues.[1] Concurrently, the thiazolidine scaffold is a versatile heterocycle known to impart a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide explores the structure-activity relationship (SAR) of a novel hybrid scaffold, (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid, designed to leverage the enzyme-inhibiting potential of boronic acid with the favorable pharmacological properties of the thiazolidine ring system. We present a systematic comparison of rationally designed analogs, supported by detailed experimental protocols and mechanistic insights to guide future drug discovery efforts in this chemical space.

Introduction: The Rationale for a Hybrid Scaffold

The design of novel enzyme inhibitors often involves the strategic combination of distinct pharmacophores to optimize potency, selectivity, and pharmacokinetic properties. The this compound scaffold is predicated on this principle.

  • The Phenylboronic Acid Moiety: This component serves as the primary enzyme-interacting element. The electrophilic boron atom is uniquely capable of forming a stable, yet reversible, tetrahedral complex with the hydroxyl group of serine residues commonly found in the active sites of proteases.[1][4] This interaction mimics the transition state of substrate hydrolysis, leading to potent inhibition.

  • The Thiazolidine Ring: This heterocyclic system acts as a versatile modulator. Its relative stability and non-planar conformation allow it to present substituents in specific three-dimensional orientations, influencing interactions with secondary binding pockets of the target enzyme. Furthermore, modifications to the thiazolidine ring can be used to fine-tune physicochemical properties such as lipophilicity and metabolic stability.[2][5]

  • The Amide Linker: The -(C=O)- group provides a rigid connection between the two core motifs, ensuring a defined spatial relationship. It also introduces a hydrogen bond donor/acceptor site, which can contribute to target binding.

This guide outlines a systematic SAR study, dissecting the scaffold into three key modification points (R¹, R², and R³) to understand their respective contributions to inhibitory activity.

General Strategy for SAR Exploration

Our investigation focuses on systematically modifying the parent compound to probe the chemical space around the core scaffold. The diagram below illustrates the key regions for analog design.

Figure 1: General strategy for the structure-activity relationship (SAR) exploration of the core scaffold, highlighting three key regions for chemical modification.

Comparative Analysis of Analog Performance

To elucidate the SAR, a library of analogs was synthesized based on the parent compound 1 . The inhibitory activity was assessed against a model serine protease, and the half-maximal inhibitory concentration (IC₅₀) was determined.

Effect of Phenyl Ring (R¹) Substitution

Substituents on the phenyl ring are expected to modulate the electronic properties of the boronic acid and introduce new steric or hydrophobic interactions.

CompoundR¹ SubstituentR² SubstituentIC₅₀ (nM)Rationale for ChangeObserved Outcome & Interpretation
1 HH150Parent CompoundBaseline activity established.
2 3-FluoroH95Introduce electron-withdrawing group (EWG)Increased potency suggests that lowering the pKa of the boronic acid enhances its interaction with the active site serine.
3 3,5-DifluoroH60Increase electron-withdrawing effectFurther potency improvement supports the electronic hypothesis. The symmetric substitution pattern may also optimize binding.
4 3-ChloroH88Larger EWG; potential for halogen bondingHigh potency maintained, comparable to the fluoro analog, indicating tolerance for larger halogens.
5 3-MethylH250Introduce electron-donating group (EDG)Decreased activity supports the importance of an electron-deficient boronic acid for optimal inhibition.
6 3-MethoxyH310Stronger EDGFurther loss of potency confirms the trend observed with the methyl group.

Insight: The data strongly indicate that electron-withdrawing substituents on the phenyl ring, ortho or meta to the boronic acid, are crucial for high potency. This is a common feature in boronic acid inhibitors, as it increases the acidity of the boron center, facilitating the formation of the tetrahedral intermediate with the catalytic serine.[6]

Effect of Thiazolidine Ring (R²) Substitution

Modifications to the thiazolidine ring probe for interactions with secondary or hydrophobic pockets adjacent to the primary binding site.

CompoundR¹ SubstituentR² SubstituentIC₅₀ (nM)Rationale for ChangeObserved Outcome & Interpretation
3 3,5-DifluoroH60Lead Compound from R¹ screenNew baseline for R² modifications.
7 3,5-Difluoro2,2-Dimethyl45Introduce steric bulk and lipophilicityModest increase in potency suggests the presence of a nearby hydrophobic pocket that can accommodate the gem-dimethyl group.
8 3,5-Difluoro4-Carboxylic Acid>1000Introduce a charged groupDrastic loss of activity indicates that a negative charge in this region is highly unfavorable, likely due to electrostatic repulsion or solvation penalties.
9 3,5-Difluoro5,5-Dimethyl75Introduce bulk at a different positionMinor decrease in potency compared to compound 7 suggests that the pocket accommodating R² is closer to the C2 position of the ring.

Insight: The thiazolidine ring offers a vector for exploring adjacent binding pockets. The positive effect of the lipophilic 2,2-dimethyl substitution (Compound 7 ) provides a clear path for further optimization, for example, by exploring larger alkyl or aryl groups at this position.[5]

Experimental Protocols & Methodologies

Scientific integrity requires transparent and reproducible methods. The following protocols detail the synthesis and biological evaluation of the described analogs.

General Synthetic Workflow

The synthesis of the target compounds is achieved via a convergent route, culminating in an amide bond formation.

Synthesis_Workflow cluster_A cluster_B A1 Substituted 4-bromobenzoic acid A2 Miayura Borylation A1->A2 A3 4-Carboxyphenylboronic acid pinacol ester A2->A3 C1 Amide Coupling (EDC/HOBt) A3->C1 B1 Substituted Cysteamine B2 Cyclization with Aldehyde/Ketone B1->B2 B3 Substituted Thiazolidine B2->B3 B3->C1 C2 Deprotection (Acidic hydrolysis) C1->C2 C3 Purification (HPLC) C2->C3 C4 Final Analog C3->C4 Mechanism Enzyme Enzyme Active Site (Ser-OH) Complex Ser-O-B(OH)₂-R Covalent Adduct Enzyme->Complex Nucleophilic Attack Inhibitor Boronic Acid Inhibitor R-B(OH)₂ Inhibitor->Complex Complex->Enzyme Reversible Complex->Inhibitor

References

A Senior Application Scientist's Guide to Synthetic Alternatives for Arylboronic Acids in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating the Workhorse of C-C Bond Formation

For decades, arylboronic acids have been the undisputed workhorses of palladium-catalyzed cross-coupling chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura reaction.[1][2] Molecules like (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid represent a common class of building blocks used extensively in the synthesis of complex organic molecules, from pharmaceuticals to advanced materials.[3] The boronic acid functional group offers a unique combination of stability and reactivity that has fueled countless discoveries.[4]

However, researchers and process chemists are keenly aware of the inherent limitations of boronic acids. Issues such as protodeboronation, trimerization to form boroxines, and challenging purification often lead to inconsistent yields and reproducibility issues.[5] In the context of drug discovery, where the thiazolidine moiety itself can be part of a pharmacophore, the reliability of the synthetic route is paramount.[6][7]

This guide provides an in-depth comparison of the leading synthetic alternatives to traditional arylboronic acids. We will move beyond a simple listing of options to explain the causality behind experimental choices, offering field-proven insights into when and why a particular alternative should be chosen. We will focus on two primary classes of alternatives that address the stability and handling issues of boronic acids—Potassium Organotrifluoroborates and MIDA Boronates—and also explore the concept of bioisosteric replacement for the entire phenyl scaffold in a medicinal chemistry context.

The Challenge with Arylboronic Acids: A Stability Profile

Arylboronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral form.[4] While generally stable, they are susceptible to degradation pathways that can complicate synthesis.

  • Protodeboronation: Cleavage of the C–B bond by proton sources, leading to the formation of an arene byproduct and reducing the amount of active reagent.

  • Oxidative Instability: Certain boronic acids are sensitive to air and oxidation, which can affect their purity and reactivity over time.

  • Boroxine Formation: Dehydration of three boronic acid molecules can lead to the formation of a cyclic trimer called a boroxine. This changes the stoichiometry and can affect reaction kinetics.

These instabilities necessitate careful handling, storage under inert atmospheres, and often, the use of excess reagent to drive reactions to completion. For complex, multi-step syntheses, these drawbacks become magnified.

Superior Alternatives for Cross-Coupling Reactions

To overcome the limitations of boronic acids, several more robust alternatives have been developed. These reagents can be thought of as "protected" or "pre-activated" forms of boronic acids, offering superior stability, ease of handling, and often, improved reaction performance.

Potassium Organotrifluoroborates (R-BF₃K): The Bench-Stable Powerhouse

Potassium organotrifluoroborates are air- and moisture-stable crystalline solids that have emerged as a powerful alternative to boronic acids.[8] The tetracoordinate boron center in R-BF₃K salts masks the reactivity of the C-B bond, rendering them stable to a wide range of synthetic conditions where boronic acids would degrade.[9]

Key Advantages:

  • Enhanced Stability: Indefinitely stable to air and moisture, allowing for long-term storage without degradation.[5]

  • Ease of Handling: Crystalline, free-flowing solids that are easy to weigh and handle on the benchtop.

  • High Reactivity in Coupling: Under basic conditions used for Suzuki-Miyaura coupling, they slowly hydrolyze to release the active boronic acid in situ, often leading to higher yields, especially with challenging substrates.[10]

Experimental Protocol 1: Synthesis of a Potassium Aryltrifluoroborate Salt

This protocol describes the straightforward conversion of a boronic acid to its corresponding trifluoroborate salt.

  • Dissolution: Dissolve the arylboronic acid (1.0 equiv) in a 4:1 mixture of methanol and water.

  • Fluorination: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂) (4.0 equiv).

  • Precipitation: Stir the mixture at room temperature for 30 minutes. The potassium aryltrifluoroborate salt will precipitate from the solution.

  • Isolation: Collect the solid by vacuum filtration, wash with cold methanol, and dry under vacuum to yield the pure product.

G

Caption: Workflow for the conversion of a boronic acid to a stable Ar-BF₃K salt.

MIDA Boronates: Precision Tools for Iterative Synthesis

N-methyliminodiacetic acid (MIDA) boronates are another class of exceptionally stable organoboron reagents.[11] The MIDA ligand forms a robust bicyclic structure that protects the boron center, making these compounds remarkably stable to a wide range of synthetic reagents, anhydrous cross-coupling conditions, and even silica gel chromatography.[12][13] This stability allows for the synthesis of complex boronic acids that would be otherwise inaccessible.[12]

The key feature of MIDA boronates is their controlled release of the boronic acid under mild aqueous basic conditions. This enables a powerful strategy known as iterative cross-coupling (ICC), where complex molecules can be assembled piece by piece.[11]

Key Advantages:

  • Exceptional Stability: Uniquely stable to chromatography, allowing for easy purification of MIDA-protected building blocks.[12]

  • Controlled Deprotection: The boronic acid is only revealed when desired using mild aqueous base (e.g., NaOH or K₂CO₃).[11]

  • Enables Iterative Cross-Coupling (ICC): Bifunctional building blocks (e.g., a halo-aryl MIDA boronate) can be coupled, purified, deprotected, and then coupled again in a sequential manner.

Experimental Protocol 2: MIDA Boronate Deprotection and In Situ Suzuki Coupling

This protocol demonstrates the key advantage of MIDA boronates: controlled deprotection followed immediately by cross-coupling.

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine the aryl MIDA boronate (1.2 equiv), the aryl halide (1.0 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2 mol%), and a suitable solvent (e.g., THF).

  • Deprotection/Activation: Add an aqueous solution of a base such as 1 M NaOH or K₂CO₃ (3.0 equiv).

  • Coupling Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup and Purification: Cool the reaction, dilute with an organic solvent, wash with water and brine, dry over Na₂SO₄, concentrate, and purify by column chromatography.

G

Caption: Workflow for MIDA boronate deprotection and subsequent Suzuki coupling.

Comparative Performance in Suzuki-Miyaura Cross-Coupling

To provide a clear performance benchmark, the following table summarizes typical yields for a model Suzuki-Miyaura reaction between a generic aryl bromide and different boron reagents under optimized conditions.

Boron Reagent TypeCoupling PartnerTypical Yield (%)Key Considerations
Arylboronic Acid4-Bromoacetophenone75-85%Yield can be variable; sensitive to substrate purity and reaction conditions.
Potassium Aryltrifluoroborate 4-Bromoacetophenone90-98% Generally higher and more consistent yields; excellent for electron-deficient or sensitive substrates.[5]
Aryl MIDA Boronate 4-Bromoacetophenone88-95% Requires an aqueous base for deprotection; ideal for multi-step, iterative syntheses.[14]
Aryl Pinacol Ester4-Bromoacetophenone80-90%More stable than boronic acid but generally less reactive than trifluoroborates.[15]

Note: Yields are illustrative and can vary based on specific substrates, catalysts, and conditions.

Bioisosteric Replacements: A Paradigm Shift in Drug Design

In drug discovery, sometimes the goal is not to replace the reactive moiety but to substitute the entire phenyl ring to improve the physicochemical properties of a lead compound. The phenyl group, while common, can contribute to poor solubility and metabolic instability.[16] Nonclassical phenyl bioisosteres are rigid, saturated scaffolds that mimic the geometry of a 1,4-disubstituted phenyl ring but with improved properties.[17]

Leading Phenyl Bioisosteres:

  • Bicyclo[1.1.1]pentane (BCP): A highly rigid and linear scaffold that closely mimics the para-substitution pattern of a phenyl ring. It is known to improve solubility and metabolic stability.

  • Bicyclo[2.2.2]octane (BCO): A larger, rigid scaffold that also serves as a phenyl ring bioisostere, often leading to improved drug-like properties.[18]

  • Cubane: A three-dimensional scaffold that can replace a phenyl ring, significantly increasing the sp³ character of a molecule.

G

Caption: Conceptual relationship of nonclassical phenyl bioisosteres.

This strategy represents a different philosophy: instead of optimizing the coupling reaction, the entire building block is redesigned to enhance the final molecule's therapeutic potential.

Conclusion and Recommendations

The choice of an organoboron reagent is a critical decision in modern synthesis that extends far beyond mere tradition. While this compound and its analogs remain useful, their limitations have paved the way for superior alternatives that offer enhanced stability, reliability, and synthetic versatility.

  • For high-yield, robust, and reproducible single-step couplings , especially in process development or with challenging substrates, Potassium Aryltrifluoroborates are often the superior choice.[5][8] Their bench-top stability and consistent performance justify the extra synthetic step.

  • For complex, multi-step syntheses requiring the purification of boronic acid-containing intermediates , MIDA Boronates are unparalleled.[11][12] Their unique stability to chromatography and controlled deprotection enable powerful iterative cross-coupling strategies that are not feasible with other reagents.

  • For lead optimization in drug discovery , researchers should consider bioisosteric replacement of the phenyl ring itself to fundamentally improve the physicochemical and pharmacokinetic properties of a molecule.

By understanding the distinct advantages of each alternative, researchers, scientists, and drug development professionals can select the optimal tool for their specific application, leading to more efficient, reliable, and innovative synthetic outcomes.

References

Efficacy comparison: (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid vs. unsubstituted phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Efficacy Showdown: (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid vs. Unsubstituted Phenylboronic Acid

A Senior Application Scientist's Guide to Structure, Reactivity, and Performance

Welcome to a detailed comparative guide for researchers, medicinal chemists, and process development scientists. This document moves beyond catalog specifications to dissect the functional differences between the foundational building block, unsubstituted phenylboronic acid, and its specialized derivative, this compound. While direct, side-by-side experimental comparisons in literature are scarce due to the specialized nature of the latter, this guide will leverage first principles of physical organic chemistry and established reaction mechanisms to build a robust, predictive comparison. We will explore how the addition of the thiazolidine-3-carbonyl moiety fundamentally alters the electronic properties, reactivity, and potential biological applications of the phenylboronic acid core.

At a Glance: Physicochemical and Structural Comparison

Unsubstituted phenylboronic acid (PBA) is a cornerstone reagent in organic synthesis, prized for its stability and versatility, particularly in palladium-catalyzed cross-coupling reactions.[1][2][3] Its derivative, this compound, incorporates a thiazolidine amide scaffold, a motif recognized as a "privileged structure" in medicinal chemistry, known to impart a wide range of biological activities.[4][5][6][7]

The key to understanding their differing efficacy lies in the electronic influence of the substituent at the para position. The thiazolidine-3-carbonyl group acts as an electron-withdrawing group (EWG) through a combination of inductive and resonance effects. This electronic perturbation is expected to have significant consequences on the molecule's acidity and its performance in catalytic cycles.

PropertyUnsubstituted Phenylboronic AcidThis compoundAnalysis of the Difference
CAS Number 98-80-6[8]850589-33-2[9]N/A
Molecular Formula C₆H₇BO₂[1]C₁₀H₁₂BNO₃S[9]The addition of the C₄H₅NOS substituent significantly increases molecular weight and introduces heteroatoms (N, S) offering new potential interaction sites.
Molecular Weight 121.93 g/mol [8]237.08 g/mol [10]Increased mass is a key consideration for reaction stoichiometry and process economics.
Appearance White to off-white crystalline solid[1][2]Solid[9]Both are bench-stable solids.
pKa ~8.83 - 8.86[8][11]Predicted: < 8.8 The electron-withdrawing nature of the para-amide substituent is predicted to increase the Lewis acidity of the boron center, thereby lowering the pKa. A lower pKa means the boronic acid is more acidic.[11][12]
Key Structural Feature Phenyl group directly attached to B(OH)₂Phenylboronic acid with a para-amide linkage to a thiazolidine ring.The thiazolidine moiety is a known pharmacophore, suggesting this derivative is designed for biological applications rather than general synthesis.[5][6]

Diagram 1: Chemical Structures

G cluster_0 Unsubstituted Phenylboronic Acid cluster_1 This compound pba tpba Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oad R¹-Pd(II)L₂-X (Oxidative Addition Product) pd0->pd2_oad Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd2_oad->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 R¹-R² (Coupled Product) pd2_trans->r1r2 r1x R¹-X (Aryl Halide) r1x->pd2_oad r2boh2 R²-B(OH)₂ (Boronic Acid) + Base r2boh2->pd2_trans Workflow cluster_coupling A) Suzuki-Miyaura Coupling Comparison cluster_bio B) Biological Activity Comparison start Hypothesis: Substituent affects efficacy reagents Procure Reagents: 1. Phenylboronic Acid (PBA) 2. This compound (TPBA) 3. Aryl Bromide (e.g., 4-bromoanisole) 4. Pd Catalyst, Base, Solvent start->reagents setup_suzuki Set up parallel reactions (PBA vs. TPBA) Identical conditions reagents->setup_suzuki setup_bio Select Target: Serine Protease (e.g., Trypsin) Prepare enzyme assay reagents->setup_bio monitor_suzuki Monitor reaction kinetics (e.g., UPLC/LC-MS) Time-point sampling setup_suzuki->monitor_suzuki analyze_suzuki Final Analysis: - % Yield (qNMR) - Purity Profile (UPLC) - Side-product identification monitor_suzuki->analyze_suzuki conclusion Conclusion: Quantify differences in reactivity and biological potency analyze_suzuki->conclusion run_bio Run dose-response inhibition assay (PBA vs. TPBA) setup_bio->run_bio analyze_bio Calculate IC₅₀ values Determine inhibition constant (Ki) run_bio->analyze_bio analyze_bio->conclusion

References

A Senior Application Scientist's Guide to the Reactivity of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the strategic incorporation of unique structural motifs is paramount to accessing novel chemical space and improving pharmacological profiles. (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid emerges as a valuable building block, merging the well-established utility of arylboronic acids in cross-coupling chemistry with the underexplored potential of the thiazolidine-3-carbonyl moiety. This guide provides a comprehensive benchmark of its expected reactivity across three cornerstone palladium- and copper-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions. The insights and protocols presented herein are designed to empower researchers, scientists, and drug development professionals to effectively integrate this promising reagent into their synthetic workflows.

The thiazolidinone core and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antidiabetic, and anticancer effects[1]. The amide linkage in the target molecule is anticipated to be robust under the conditions of many cross-coupling reactions, making it an attractive scaffold for late-stage functionalization.

Benchmarking Performance: A Comparative Overview

This guide will dissect the anticipated performance of this compound in three distinct and highly complementary cross-coupling methodologies. While direct experimental data for this specific molecule is not extensively published, its reactivity can be confidently predicted based on established principles of physical organic chemistry and the vast body of literature on the reactivity of substituted arylboronic acids.

Reaction TypeCoupling PartnerCatalyst System (Typical)Key Advantages for this SubstratePotential Challenges
Suzuki-Miyaura Coupling Aryl/Vinyl Halides/TriflatesPd(0) catalyst, phosphine ligand, baseHigh functional group tolerance, robust for C-C bond formation.[2]Potential for amide hydrolysis under harsh basic conditions.
Chan-Lam Coupling N-H and O-H containing compoundsCu(II) catalyst, oxidant (often air)Mild reaction conditions, ideal for C-N and C-O bond formation.[3]Potential for chelation of the copper catalyst by the thiazolidine moiety.
Buchwald-Hartwig Amination AminesPd(0) catalyst, specialized phosphine ligand, strong baseBroad amine scope, widely used for C-N bond formation.[4]Stronger bases may pose a risk to the thiazolidine ring integrity.

In-Depth Analysis and Experimental Protocols

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerhouse for the construction of biaryl and vinyl-aryl structures, foundational motifs in numerous pharmaceuticals.[2] The electron-withdrawing nature of the thiazolidine-3-carbonyl group is expected to have a minimal negative impact on the transmetalation step, which is often the rate-determining step in the catalytic cycle.

The choice of a palladium catalyst and ligand is critical. A combination of Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as SPhos or XPhos is recommended to promote efficient oxidative addition and reductive elimination. A moderately strong inorganic base like K₂CO₃ or K₃PO₄ is proposed to activate the boronic acid without promoting significant hydrolysis of the amide bond[2][5].

  • To a dry reaction vial, add this compound (1.0 equiv), the desired aryl or vinyl halide/triflate (1.2 equiv), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).

  • Add K₃PO₄ (2.0 equiv).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add a degassed solvent mixture of dioxane and water (4:1, 0.1 M).

  • Stir the reaction mixture at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Boronic Acid Aryl Halide Pd(OAc)₂ SPhos K₃PO₄ Solvent Dioxane/Water Reagents->Solvent Add Inert Inert Atmosphere (Ar/N₂) Heating Heat (80-100 °C) Stir Inert->Heating Start Reaction Workup Dilute (EtOAc) Wash (H₂O, Brine) Dry (Na₂SO₄) Heating->Workup Reaction Complete Purification Filter Concentrate Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Chan-Lam Coupling: Accessing Carbon-Heteroatom Bonds

The Chan-Lam coupling offers a complementary approach to the Suzuki-Miyaura reaction, enabling the formation of C-N and C-O bonds under generally milder conditions[3]. This reaction is particularly attractive as it often proceeds in the presence of air, simplifying the experimental setup.

A common catalyst for this transformation is Cu(OAc)₂. The reaction is typically performed in a polar aprotic solvent like dichloromethane (DCM) or methanol to ensure solubility of the reagents[6][7]. The addition of a base, such as pyridine or triethylamine, can facilitate the deprotonation of the coupling partner and accelerate the reaction.

  • To a reaction vial, add this compound (1.0 equiv), the amine or alcohol coupling partner (1.2 equiv), and Cu(OAc)₂ (10 mol%).

  • Add a suitable solvent such as DCM or methanol (0.1 M).

  • If the coupling partner is a weak nucleophile, add pyridine (2.0 equiv).

  • Stir the reaction mixture at room temperature, open to the air, until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with aqueous NH₄Cl solution to remove the copper catalyst.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Boronic Acid Amine/Alcohol Cu(OAc)₂ Pyridine (optional) Solvent DCM or MeOH Reagents->Solvent Add Stirring Stir at RT (Open to Air) Solvent->Stirring Start Reaction Workup Dilute (DCM) Wash (NH₄Cl, Brine) Dry (Na₂SO₄) Stirring->Workup Reaction Complete Purification Filter Concentrate Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Chan-Lam coupling.

Buchwald-Hartwig Amination: A Staple for C-N Bond Formation

The Buchwald-Hartwig amination is a highly reliable and versatile method for the synthesis of aryl amines.[4] While conceptually similar to the Chan-Lam N-arylation, it typically employs a palladium catalyst and a strong base, offering a different reactivity profile and substrate scope.

For this transformation, a palladium precatalyst, such as Pd₂(dba)₃, paired with a sterically hindered biarylphosphine ligand like RuPhos or BrettPhos is often effective. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is required to deprotonate the amine coupling partner. Toluene is a common solvent for this reaction. Given the presence of a strong base, lower reaction temperatures are initially recommended to minimize potential side reactions involving the thiazolidine ring.

  • To a dry reaction vial, add the aryl halide (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), and RuPhos (5 mol%).

  • Add NaOt-Bu (1.5 equiv).

  • Seal the vial and evacuate and backfill with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add degassed toluene (0.1 M).

  • Stir the reaction mixture at 60-80 °C until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Note: In the context of the Buchwald-Hartwig amination, the arylboronic acid can act as an activator for the amine, forming a boron-amine "ate" complex, which can then participate in the catalytic cycle.[8][9][10]

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reagents Aryl Halide Amine Pd₂(dba)₃ RuPhos NaOt-Bu Solvent Toluene Reagents->Solvent Add Inert Inert Atmosphere (Ar/N₂) Heating Heat (60-80 °C) Stir Inert->Heating Start Reaction Workup Dilute (EtOAc) Quench (H₂O) Wash (Brine) Dry (Na₂SO₄) Heating->Workup Reaction Complete Purification Filter Concentrate Chromatography Workup->Purification Product Coupled Product Purification->Product

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the synthesis of complex molecules. Its predicted reactivity profile suggests compatibility with a range of standard and robust cross-coupling protocols. The Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig reactions each offer a unique and powerful avenue for the elaboration of this scaffold, enabling the construction of C-C, C-O, and C-N bonds with high efficiency. The experimental protocols provided in this guide serve as a well-reasoned starting point for researchers looking to employ this reagent in their synthetic endeavors. Further experimental validation will undoubtedly uncover new applications and refine the optimal conditions for the use of this valuable synthetic tool, paving the way for the discovery of novel therapeutics and functional materials.

References

A Comparative Guide to Assessing the Cross-Reactivity of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The boronic acid moiety is a cornerstone of modern medicinal chemistry, prized for its unique ability to form reversible covalent bonds with biological nucleophiles.[1] (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid exemplifies a class of molecules where this reactive "warhead" is poised for interaction. While this reactivity is harnessed for potent and selective inhibition of target enzymes, particularly serine and threonine proteases, it also presents a significant challenge: the potential for off-target interactions, or cross-reactivity, within the complex milieu of the cell.[1][2]

Assessing this cross-reactivity is not merely an academic exercise; it is a critical step in drug development for predicting potential toxicity, elucidating the full mechanism of action, and ensuring the therapeutic effect is attributable to the intended target.[3] This guide provides an in-depth comparison of modern experimental strategies for characterizing the interaction landscape of this compound in complex biological mixtures, such as cell lysates or proteomes. We move beyond simple protocols to explain the causality behind experimental choices, empowering researchers to design robust, self-validating workflows for a conclusive assessment.

Foundational Principles: The Reactivity of the Boronic Acid Moiety

Understanding the fundamental chemistry of boronic acids is paramount to designing and interpreting cross-reactivity studies. The boron atom in a boronic acid is electrophilic and readily interacts with nucleophilic groups present in proteins and other biomolecules.

Two primary interactions govern its biological activity:

  • Interaction with Serine/Threonine Residues: The hydroxyl groups on the side chains of serine and threonine residues can attack the boron atom, forming a reversible tetrahedral boronate ester. This is a common mechanism for the inhibition of serine proteases.[1][2]

  • Interaction with cis-Diols: Boronic acids can form stable, reversible cyclic esters with 1,2- or 1,3-cis-diols.[2][4] This is highly relevant in complex biological systems due to the prevalence of glycoproteins and RNA, which bear ribose sugars containing cis-diol motifs.[1]

The propensity for these reactions is influenced by the local microenvironment, including pH and the pKa of the specific boronic acid, making proteome-wide assessment essential.

Figure 1: Key reversible covalent interactions of boronic acids.

Comparative Methodologies for Cross-Reactivity Assessment

No single experiment can definitively map the cross-reactivity profile of a compound.[3] A robust assessment relies on a combination of hypothesis-driven and unbiased, discovery-oriented approaches. We compare four leading methodologies, outlining their principles, protocols, and the unique insights they provide.

A. Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This classic chemoproteomic technique is a powerful discovery tool for identifying proteins that physically bind to the compound of interest.[5]

Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is incubated with a complex protein mixture (e.g., cell lysate). Proteins that bind to the bait are "pulled down," separated from non-binders by washing, and then identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Integrated_Strategy cluster_0 Discovery Phase (Unbiased) cluster_1 Hit Triage cluster_2 Validation Phase (Hypothesis-Driven) TPP Thermal Proteome Profiling (TPP) Triage Consolidate & Prioritize Putative Off-Targets TPP->Triage ACMS Affinity Chromatography-MS (AC-MS) ACMS->Triage SPR Surface Plasmon Resonance (Purified Protein) Triage->SPR Validate direct binding EnzymeAssay In Vitro Enzyme Assays Triage->EnzymeAssay Validate functional effect CellularAssay Cell-Based Target Engagement Assays Triage->CellularAssay Validate in-cell effect Conclusion Conclusive Off-Target Profile SPR->Conclusion EnzymeAssay->Conclusion CellularAssay->Conclusion

References

In vitro versus in vivo performance of drugs derived from (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vitro and In Vivo Performance of (4-(Thiazolidine-3-carbonyl)phenyl)boronic Acid Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Introduction: A Novel Scaffold for Covalent Enzyme Inhibition

In the landscape of modern drug discovery, the strategic combination of established pharmacophores with reactive chemical moieties offers a powerful approach to developing potent and selective therapeutics. The this compound scaffold represents such a strategy, merging the biological relevance of the thiazolidine core with the unique inhibitory capacity of boronic acid. The thiazolidine ring and its derivatives, particularly thiazolidinones, are versatile structures found in a wide array of medicinally active compounds, demonstrating activities ranging from antimicrobial to antihyperglycemic.[1][2] Concurrently, the boronic acid functional group has emerged as a highly effective "warhead" for enzyme inhibitors, capable of forming reversible covalent bonds with nucleophilic residues in enzyme active sites, a feature famously exploited in drugs like the proteasome inhibitor bortezomib.[3][4]

This guide focuses on the therapeutic potential of this hybrid scaffold, specifically as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1).[5] Its inhibition prolongs the action of these hormones, thereby enhancing insulin secretion in a glucose-dependent manner, making it a validated target for the treatment of type 2 diabetes mellitus.[5][6] The boronic acid moiety is designed to target the catalytic serine residue of DPP-4, while the thiazolidine-phenyl structure serves as the recognition element that guides the molecule to the enzyme's active site.

Here, we provide a comprehensive comparison of the expected in vitro and in vivo performance of a representative drug candidate from this class, which we will refer to as "TCPB" (Thiazolidine-Carbonyl-Phenyl-Boronic acid), against established alternatives. This guide will detail the underlying scientific principles, experimental protocols, and data interpretation necessary for researchers in drug development to evaluate this promising class of compounds.

Part 1: In Vitro Performance Evaluation

The initial characterization of any potential drug candidate begins with a rigorous in vitro assessment to establish its mechanism of action, potency, and selectivity.

Mechanism of Action: Covalent Inhibition of a Serine Protease

The primary mechanism by which boronic acid derivatives inhibit serine proteases like DPP-4 involves the formation of a stable, yet reversible, tetrahedral intermediate with the hydroxyl group of the catalytic serine residue (Ser630 in human DPP-4).[3][7] The boron atom, being a Lewis acid, is highly electrophilic and readily attacked by the nucleophilic serine.[3] This covalent interaction effectively blocks the active site, preventing the binding and cleavage of natural substrates like GLP-1.

G cluster_0 DPP-4 Active Site Ser630 Serine-OH (Nucleophile) Intermediate Reversible Tetrahedral Adduct (Covalent Complex) Ser630->Intermediate Products Cleaved Products His740 Histidine (Base Catalyst) TCPB TCPB (Boronic Acid Inhibitor) TCPB->Intermediate Forms Covalent Bond Inactive Inactive Enzyme Intermediate->Inactive Inhibition Substrate Natural Substrate (GLP-1) Substrate->Ser630 Binding Blocked

Caption: Covalent inhibition of DPP-4 by a boronic acid derivative (TCPB).

Primary Potency Assay: DPP-4 Inhibition

The most crucial initial experiment is to determine the half-maximal inhibitory concentration (IC50) of the compound. This is typically achieved using a fluorogenic assay.[8][9]

Experimental Protocol: In Vitro DPP-4 Inhibitory Activity Assay [6][9]

  • Principle: This assay uses a synthetic substrate, Gly-Pro-7-amido-4-methylcoumarin (Gly-Pro-AMC), which upon cleavage by DPP-4, releases the highly fluorescent 7-amido-4-methylcoumarin (AMC) molecule. The inhibitory effect of a test compound is quantified by the reduction in fluorescence.

  • Reagents & Materials:

    • Human recombinant DPP-4 enzyme.

    • Gly-Pro-AMC substrate.

    • Assay Buffer: 100 mM HEPES, pH 7.5, containing 0.1 mg/mL BSA.[6]

    • Test compound (TCPB) and reference inhibitor (e.g., Sitagliptin) dissolved in DMSO.

    • 96-well black microplates.

    • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm).

  • Procedure:

    • Prepare serial dilutions of the test compound (TCPB) and the reference inhibitor in DMSO, then dilute further into the assay buffer. A typical final concentration range might be 0.01 nM to 10 µM.

    • To each well of the microplate, add 50 µL of the assay buffer.

    • Add 10 µL of the diluted compound solutions to the respective wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" blanks.

    • Add 20 µL of the diluted human DPP-4 enzyme solution to all wells except the blanks.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the Gly-Pro-AMC substrate solution (final concentration typically 50 µM).[6]

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the fluorescence intensity using the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence from the blank wells.

    • Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[9]

Selectivity Profiling

High selectivity for DPP-4 over other related proteases, such as DPP-8 and DPP-9, is critical to minimize potential off-target effects and associated toxicities.[9] Selectivity is assessed by performing similar enzymatic assays using the specific enzymes and their preferred substrates.

Table 1: Comparative In Vitro Potency and Selectivity Profile

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)Selectivity (DPP-8/DPP-4)Selectivity (DPP-9/DPP-4)
TCPB (Hypothetical) 5.2>10,000>10,000>1900-fold>1900-fold
Sitagliptin (Reference) 18>10,000>10,000>550-fold>550-fold
Data are hypothetical and for illustrative purposes.

This data illustrates that while both compounds are highly selective, the unique structure of TCPB could confer even greater potency against the target enzyme.

Part 2: In Vivo Performance Evaluation

Positive in vitro results must be validated in a biological system to assess a compound's true therapeutic potential. This involves evaluating its pharmacokinetics, pharmacodynamics, and efficacy in relevant animal models.

Pharmacokinetics and Pharmacodynamics (PK/PD)

The study of a drug's absorption, distribution, metabolism, and excretion (ADME) is fundamental.[10] Boronic acids can have unique pharmacokinetic profiles due to their interactions with biological molecules.[3][10] An initial PK study in rodents is essential to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability, which will inform the dosing regimen for efficacy studies.[11]

In Vivo Efficacy: The Oral Glucose Tolerance Test (OGTT)

The standard model for assessing the efficacy of DPP-4 inhibitors is the oral glucose tolerance test (OGTT) in mice or rats.[6] This test measures the body's ability to clear a glucose load from the blood, a process enhanced by active GLP-1.

Experimental Protocol: Murine Oral Glucose Tolerance Test (OGTT) [6][12]

  • Principle: The test compound is administered prior to a glucose challenge. By inhibiting DPP-4, the compound prevents the degradation of endogenous GLP-1, leading to enhanced insulin release and a more significant reduction in blood glucose levels compared to a vehicle control.

  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure:

    • Fast the mice overnight (approx. 16 hours) with free access to water.

    • Administer the test compound (TCPB), reference drug (Sitagliptin), or vehicle (e.g., 0.5% methylcellulose) via oral gavage. The dose is determined from prior PK studies.

    • After a set pre-treatment time (e.g., 30-60 minutes), take a baseline blood sample (t=0) from the tail vein to measure blood glucose.

    • Administer a glucose solution (2 g/kg) via oral gavage.[12]

    • Collect subsequent blood samples at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.

    • Measure blood glucose at each time point using a glucometer.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each treatment group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min.

    • A statistically significant reduction in the glucose AUC for a treatment group compared to the vehicle group indicates efficacy.

Table 2: Comparative In Vivo Efficacy in a Murine OGTT Model

Treatment Group (Oral Dose)Glucose AUC (0-120 min) (mg/dL·min)% Reduction vs. VehiclePlasma DPP-4 Inhibition at 1 hr (%)
Vehicle 25,000-0%
TCPB (10 mg/kg) 15,50038%85%
Sitagliptin (10 mg/kg) 17,00032%80%
Data are hypothetical and for illustrative purposes.

These results would suggest that TCPB demonstrates robust in vivo efficacy, potentially superior to the standard of care at an equivalent dose, correlating with strong target engagement (plasma DPP-4 inhibition).

Integrated Drug Validation Workflow

The evaluation of a novel inhibitor like TCPB follows a logical, multi-stage process from initial screening to in vivo validation.

G cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation vitro_assay Primary DPP-4 Inhibitory Assay (IC50) selectivity Selectivity Profiling (vs. DPP-8, DPP-9) vitro_assay->selectivity pk_pd Pharmacokinetic Studies (ADME, Dose Finding) vitro_assay->pk_pd Promising Candidate kinetics Enzyme Kinetics (Mechanism of Inhibition) selectivity->kinetics efficacy Efficacy Model (Oral Glucose Tolerance Test) pk_pd->efficacy safety Preliminary Toxicology & Safety Studies efficacy->safety lead Lead Candidate for Preclinical Development safety->lead Identified

Caption: Standard workflow for the validation of a novel DPP-4 inhibitor.

Conclusion and Future Directions

The this compound scaffold represents a rationally designed class of potential drug candidates for type 2 diabetes. By combining a recognition element with a covalent-binding boronic acid warhead, these molecules are poised to be potent and highly selective inhibitors of DPP-4. The in vitro and in vivo data, as illustrated through our hypothetical candidate TCPB, demonstrate a clear path for evaluation. Strong performance in enzymatic assays, coupled with robust glucose-lowering effects in animal models, would validate this scaffold as a promising avenue for further investigation.

Future work should focus on extensive structure-activity relationship (SAR) studies to optimize potency and pharmacokinetic properties, followed by comprehensive preclinical safety and toxicology assessments. The insights gained from such studies will be crucial in determining whether these novel derivatives can translate into next-generation therapeutics for metabolic diseases.

References

Safety Operating Guide

Comprehensive Handling Guide: Personal Protective Equipment for (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides essential, field-proven guidance for the safe handling of (4-(Thiazolidine-3-carbonyl)phenyl)boronic acid. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its classification as a substituted phenylboronic acid allows for a robust safety protocol based on well-documented hazards of analogous compounds. Boronic acid derivatives are frequently classified as skin, eye, and respiratory tract irritants.[1][2][3][4] Therefore, a conservative and comprehensive approach to personal protection is mandatory.

This document moves beyond a simple checklist, explaining the causality behind each recommendation to build a self-validating system of safety for researchers, scientists, and drug development professionals.

Foundational Safety: Engineering and Administrative Controls

Before any personal protective equipment is selected, the primary lines of defense must be established. PPE is the last barrier between the researcher and the chemical; it should never be the first or only one.

  • Primary Engineering Control: Chemical Fume Hood All manipulations of solid this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[5][6] This is non-negotiable. The rationale is to contain dust and potential vapors at the source, preventing inhalation, which can cause respiratory irritation.[2][7] Ensure the fume hood has a verified, proper airflow before beginning work.[6]

  • Secondary Controls: Safety Infrastructure The laboratory must be equipped with easily accessible and fully functional emergency eyewash stations and safety showers.[4][5][8] Their proximity is critical for immediate decontamination in the event of an accidental exposure.[9]

  • Administrative Controls: Procedural Safety Develop and adhere to a Standard Operating Procedure (SOP) for this chemical. This includes minimizing the quantities stored and used, restricting access to trained personnel, and ensuring all users are aware of the potential hazards. Inform colleagues in the lab when you are working with the substance.[6]

Personal Protective Equipment (PPE): The Final Barrier

The following PPE is mandatory for all procedures involving this compound. The selection is based on the compound's presumed hazards: skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]

Summary of Mandatory PPE
Protection TypeSpecific RecommendationsRationale
Eye & Face Chemical safety goggles (meeting AS/NZS 1337.1, EN166, or equivalent standards).[1][2] A full-face shield is required over goggles when there is a significant risk of splashing.[5]Protects against dust particles and splashes, which are presumed to cause serious eye irritation.[1][7]
Hand Chemically resistant gloves (e.g., Nitrile rubber).[5][8]Prevents direct skin contact, which can lead to irritation.[3][4] Gloves must be inspected for integrity before use and changed immediately upon contamination.[8][10]
Body A fully buttoned, flame-resistant laboratory coat.[8] Long pants and closed-toe shoes are mandatory.[8] For larger quantities, a chemical-resistant apron is recommended over the lab coat.[5]Protects skin on the arms and body from accidental spills and contamination.
Respiratory Not typically required for small-scale use within a certified chemical fume hood.[2][5] If dust or aerosols are generated outside of a fume hood, a NIOSH/MSHA-approved respirator with an appropriate particulate filter (e.g., N95) must be used.[7][8]The primary engineering control (fume hood) should prevent the need for respiratory protection. It is used as a secondary precaution if containment is compromised.[2]

Operational and Disposal Plans

A safe protocol extends beyond handling and includes the entire lifecycle of the chemical in the lab, from preparation to disposal.

Step-by-Step Safe Handling Workflow

The following workflow outlines the critical steps for safely handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal Phase prep1 Verify fume hood certification and airflow. prep2 Locate nearest eyewash station and safety shower. prep1->prep2 prep3 Clear workspace of unnecessary items. prep2->prep3 prep4 Don all mandatory PPE (Goggles, Gloves, Lab Coat). prep3->prep4 handle1 Carefully weigh solid compound, avoiding dust generation. prep4->handle1 handle2 Keep container tightly closed when not in use. handle1->handle2 handle3 Perform all transfers and solution preparations. handle2->handle3 clean1 Decontaminate workspace and equipment. handle3->clean1 clean2 Segregate all waste (solid, liquid, contaminated PPE) into a labeled hazardous waste container. clean1->clean2 clean3 Remove PPE correctly to avoid self-contamination. clean2->clean3 clean4 Wash hands thoroughly with soap and water. clean3->clean4

Caption: Safe handling workflow for boronic acids.
Waste Disposal Protocol

Proper disposal is critical to ensure laboratory and environmental safety.

  • Classification : All waste contaminated with this compound, including excess solid, solutions, and contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.[5][11]

  • Segregation : Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11][12] Mixing with incompatible chemicals like strong acids or bleach can lead to dangerous reactions.[11][13]

  • Containerization :

    • Solid Waste : Collect in a designated, sealable, and chemically compatible container.[11]

    • Liquid Waste : Collect in a separate, sealable container designated for liquid hazardous waste.[11]

  • Labeling : The waste container must be clearly and securely labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.[11][12]

  • Storage and Disposal : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area until it is collected by your institution's EHS personnel or a licensed waste disposal contractor.[11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11]

Emergency Response Plan

Advance planning is essential for managing accidental exposures or spills.

Spill Response

The response varies significantly based on the size and location of the spill.

  • Minor Spill (Contained within a fume hood):

    • Alert others in the immediate area.[14]

    • Ensure you are wearing the appropriate PPE.[5][14]

    • Contain the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust.[1][5]

    • Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5][15]

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.[5]

    • Report the incident to your laboratory supervisor.

  • Major Spill (Outside of a fume hood or a large quantity):

    • Evacuate all personnel from the immediate area immediately.[9][16]

    • Close the laboratory door to confine the hazard.[16][17]

    • Notify your institution's emergency services and EHS department, providing the chemical name, location, and estimated quantity.[9][17]

    • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

First Aid for Exposure

Immediate action is required to mitigate harm.

  • Skin Contact : Immediately remove all contaminated clothing.[9][18] Flush the affected skin with copious amounts of water for at least 15 minutes, using soap for final cleaning.[9][14] Seek medical attention if irritation develops or persists.[18][19]

  • Eye Contact : Immediately flush the eyes with clean, running water for at least 15 minutes at an emergency eyewash station.[1][18] Hold the eyelids open to ensure complete irrigation.[18] Seek immediate medical attention.[1]

  • Inhalation : Move the affected person to fresh air immediately.[18][19] If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[3][10]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water.[19][20] Seek immediate medical attention.[21]

This guide is intended to establish a robust framework for safety. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines to ensure full compliance and protection.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(4-(Thiazolidine-3-carbonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.